(S)-4-Butyloxazolidine-2,5-dione
Description
BenchChem offers high-quality (S)-4-Butyloxazolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-Butyloxazolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(4S)-4-butyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-2-3-4-5-6(9)11-7(10)8-5/h5H,2-4H2,1H3,(H,8,10)/t5-/m0/s1 |
InChI Key |
IDLCGAPAQNQOQR-YFKPBYRVSA-N |
Isomeric SMILES |
CCCC[C@H]1C(=O)OC(=O)N1 |
Canonical SMILES |
CCCCC1C(=O)OC(=O)N1 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: (S)-4-Butyloxazolidine-2,5-dione (Norleucine NCA)
[1]
Executive Summary
(S)-4-Butyloxazolidine-2,5-dione, commonly known as Norleucine N-Carboxyanhydride (Norleucine NCA) , is a high-value heterocycle used primarily in the precision synthesis of poly(amino acid)s.[1][2][3] As the activated cyclic anhydride of the non-canonical amino acid L-Norleucine, it serves as a critical monomer for generating Poly(L-norleucine) —a polypeptide that mimics the hydrophobicity of Poly(L-methionine) without the oxidative instability associated with the thioether side chain.[1]
This guide details the physicochemical properties, synthesis protocols, and polymerization mechanisms of Norleucine NCA, designed for researchers requiring strict control over polypeptide architecture in drug delivery and protein engineering.
Molecular Identity & Structural Analysis[1]
Unlike its constitutional isomer Leucine NCA (isobutyl side chain), Norleucine NCA possesses a linear n-butyl side chain.[1] This structural distinction governs the packing efficiency and hydrophobic interactions of the resulting polymer.
Chemical Specifications
| Property | Data |
| IUPAC Name | (4S)-4-butyl-1,3-oxazolidine-2,5-dione |
| Common Name | Norleucine NCA, Nle-NCA |
| CAS Number | 29774-90-1 |
| Molecular Formula | C₇H₁₁NO₃ |
| Molecular Weight | 157.17 g/mol |
| Physical State | White Crystalline Solid |
| Solubility | Soluble in THF, Dioxane, DMF, Ethyl Acetate; Reacts with Water |
| Precursor | L-Norleucine ((S)-2-aminohexanoic acid) |
Spectroscopic Signature (Quality Control)
High-purity NCAs exhibit a characteristic "doublet" in FTIR analysis, corresponding to the two carbonyl stretches of the anhydride ring.
-
C=O (Anhydride) Stretch 1: ~1850–1860 cm⁻¹
-
C=O (Anhydride) Stretch 2: ~1780–1790 cm⁻¹
-
Impurity Alert: A broad peak around 3300 cm⁻¹ (N-H stretch) or 1700 cm⁻¹ (acid carbonyl) indicates hydrolysis to the linear amino acid or presence of Norleucine-HCl salt.
Synthesis & Purification Protocols
The synthesis of Norleucine NCA follows the Fuchs-Farthing method , utilizing phosgene (or triphosgene) to cyclize the amino acid.[2] Warning: This reaction generates HCl and requires strictly anhydrous conditions to prevent premature ring opening.
Protocol: Phosgenation of L-Norleucine
Reagents: L-Norleucine, Triphosgene (solid phosgene equivalent),
-
Suspension: Suspend L-Norleucine (10 mmol) in dry THF (50 mL) under an inert atmosphere (N₂ or Ar).
-
Addition: Add
-Pinene (22 mmol) to scavenge HCl byproducts, preventing acid-catalyzed side reactions. -
Cyclization: Add Triphosgene (3.5 mmol) dissolved in THF dropwise at 50°C.
-
Reflux: Stir at 50–60°C until the solution becomes clear (approx. 2–4 hours), indicating complete consumption of the amino acid.
-
Workup: Evaporate solvent under vacuum.
-
Purification (Critical): Recrystallize the crude solid 3x from a mixture of dry Ethyl Acetate/Hexanes inside a glovebox.
-
Note: Residual chloride ions or acid will terminate polymerization.
-
Visualizing the Synthesis Pathway
Figure 1: Fuchs-Farthing synthesis pathway converting L-Norleucine to Norleucine NCA via phosgenation.[1][4]
Chemical Reactivity: Ring-Opening Polymerization (ROP)[1][3][8]
The utility of (S)-4-Butyloxazolidine-2,5-dione lies in its ability to undergo ROP to form polypeptides.[1][4] The reaction is driven by the release of CO₂ (entropic gain) and the relief of ring strain.
Polymerization Mechanisms
Two distinct mechanisms compete depending on the initiator used:
-
Nucleophilic Attack Mechanism (NAM):
-
Initiator: Primary amines (e.g., hexylamine, benzylamine).
-
Process: The amine attacks the C-5 carbonyl, opening the ring. A proton transfer and decarboxylation (loss of CO₂) follow, regenerating a nucleophilic amine at the chain end.
-
Result: Linear control over molecular weight (
).
-
-
Activated Monomer Mechanism (AMM):
-
Initiator: Tertiary amines or strong bases.
-
Process: The base deprotonates the N-H of the NCA ring, creating a nucleophilic NCA anion. This anion attacks another NCA monomer.
-
Result: Faster rates but often higher dispersity; prone to side reactions if not carefully controlled.
-
Diagram: NAM vs. AMM Pathways[1]
Figure 2: Mechanistic divergence in NCA polymerization based on initiator class (Primary Amine vs. Tertiary Base).[1]
Applications in Drug Development[9]
Oxidation-Resistant Hydrophobic Blocks
Poly(L-methionine) is a standard hydrophobic block in amphiphilic copolymers used for micellar drug delivery.[1] However, the thioether group in methionine is susceptible to oxidation (forming sulfoxides), which alters the polymer's solubility and stability.
-
Solution: Poly(L-norleucine), derived from (S)-4-Butyloxazolidine-2,5-dione, is isosteric to Poly(L-methionine) but lacks the sulfur atom.[1]
-
Benefit: It maintains the hydrophobic core structure of micelles while providing superior oxidative stability during storage and biological transport.
"Clickable" Scaffolds
While Norleucine NCA itself has an alkyl side chain, it is often copolymerized with functionalized NCAs (e.g., Azido-lysine NCA or Propargyl-glutamate NCA).[1] The Norleucine segments serve as inert spacers that dilute the functional density, preventing steric crowding during subsequent "click" chemistry modifications.
Handling & Storage (Critical Protocols)
NCAs are notoriously sensitive to moisture. Water acts as an initiator (via hydrolysis to amino acid), leading to uncontrolled polymerization or degradation.
-
Storage: Store at -20°C or lower in a sealed vial under Argon/Nitrogen.
-
Handling: Always handle inside a glovebox or use strict Schlenk techniques.
-
Solvent Quality: Polymerization solvents (DMF, THF) must be dried (e.g., over CaH₂ or via solvent purification columns) and free of amines/acids.
-
Disposal: Quench excess NCA with a mixture of water and ethanol to force hydrolysis and decarboxylation before disposal.
References
-
Accela Chem. (n.d.). (S)-4-Butyloxazolidine-2,5-dione Product Data. Retrieved from [Link]
- Kricheldorf, H. R. (2006).
-
Deming, T. J. (2007). Synthetic polypeptides for biomedical applications. Progress in Polymer Science, 32(8-9), 858-875.[1]
- Hadjichristidis, N., et al. (2009). Amino acid-based block copolymers. Chemical Reviews, 109(11), 5528-5578.
-
PubChem. (n.d.). (S)-4-Isobutyloxazolidine-2,5-dione (Leucine NCA) & Related Compounds.[1] Retrieved from [Link]
-
Deng, C., & Deming, T. J. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers, 9(10), 551.[2][5] Retrieved from [Link][2]
Sources
- 1. 3190-70-3|(S)-4-Isobutyloxazolidine-2,5-dione|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. mdpi.com [mdpi.com]
Technical Guide: Synthesis of (S)-4-Isobutyloxazolidine-2,5-dione (L-Leucine NCA)
Executive Summary & Strategic Importance
(S)-4-Isobutyloxazolidine-2,5-dione , commonly known as L-Leucine N-Carboxyanhydride (L-Leu-NCA) , is the critical monomeric precursor for the synthesis of Poly(L-Leucine) and amphiphilic block copolypeptides via Ring-Opening Polymerization (ROP).
In the context of drug delivery and tissue engineering, the purity of this monomer is the single most deterministic factor in controlling polymer molecular weight distribution (dispersity, Đ). Even trace amounts of acidic impurities (HCl) or unreacted amines act as termination agents, stalling chain growth.
This guide moves beyond the historical "Leuchs" method, focusing on the Fuchs-Farthing approach using Triphosgene with Terpene Scavengers . This modern protocol maximizes safety and yield while minimizing the hydrolytic degradation often seen in classical phosgenation.
Mechanistic Pathways & Selection Logic
The Fuchs-Farthing vs. Leuchs Dilemma
While the Leuchs method (cyclization of N-alkoxycarbonyl amino acid chlorides) is historically significant, it requires high temperatures that degrade labile NCAs. The Fuchs-Farthing method (direct phosgenation) is the industry standard but suffers from HCl byproduct generation, which catalyzes the reverse reaction (ring opening).
The Solution: Use Triphosgene (solid, safer equivalent of phosgene) combined with an HCl Scavenger (α-Pinene or Limonene). The scavenger traps HCl as a stable alkyl chloride, driving the equilibrium forward and protecting the acid-sensitive NCA ring.
Reaction Mechanism Visualization
The following diagram illustrates the conversion of L-Leucine to L-Leu-NCA using Triphosgene, highlighting the critical intermediate and the role of the scavenger.
Figure 1: Mechanistic pathway for L-Leu-NCA synthesis.[1] The scavenger pathway (bottom) prevents acid-catalyzed decomposition of the product.
Optimized Synthesis Protocol
Method: Triphosgene-Mediated Phosgenation with α-Pinene Scavenging. Scale: 10g L-Leucine input (Scalable to 100g).
Reagents & Materials
| Reagent | Purity/Grade | Role | Critical Note |
| L-Leucine | >99%, finely ground | Substrate | Must be vacuum dried (48h, P₂O₅) to remove trace water. |
| Triphosgene | 98% | Carbonyl Source | Solid substitute for phosgene. Highly Toxic. |
| α-Pinene | 98% | HCl Scavenger | Prevents acid attack on NCA ring. |
| THF | Anhydrous (<50 ppm H₂O) | Solvent | Distilled over Na/Benzophenone or from SPS. |
| Ethyl Acetate | Anhydrous | Purification | For recrystallization.[2] |
| Hexanes | Anhydrous | Precipitant | For recrystallization.[2] |
Step-by-Step Workflow
Step 1: Pre-Reaction Preparation
-
Drying: Dry L-Leucine in a vacuum oven at 40°C over P₂O₅ for 48 hours. Moisture is the primary cause of failure.
-
Inert Atmosphere: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and dropping funnel. Flush continuously with dry Nitrogen or Argon.
Step 2: Reaction Initiation
-
Suspend L-Leucine (10.0 g, 76.2 mmol) in anhydrous THF (150 mL) .
-
Add α-Pinene (22.0 mL, 138 mmol) . The suspension will remain heterogeneous.
-
Heat the mixture to 50°C .
Step 3: Phosgenation
-
Dissolve Triphosgene (7.6 g, 25.6 mmol) in THF (30 mL) .
-
Safety Note: Perform in a well-ventilated fume hood. Triphosgene generates phosgene gas upon decomposition.
-
Add the Triphosgene solution dropwise over 30-60 minutes .
-
Observation: The reaction mixture will gradually clarify as the amino acid converts to the soluble NCA.
-
Stir at 50°C for an additional 2-3 hours until the solution is completely clear.
Step 4: Workup & Isolation
-
Concentrate the solution to approximately 20% of its original volume using a rotary evaporator (Temperature < 40°C).
-
Precipitation: Add the concentrated oil dropwise into cold Hexanes (400 mL, -20°C) with vigorous stirring.
-
Filter the white precipitate under a nitrogen blanket (Schlenk filtration is preferred to avoid atmospheric moisture).
Step 5: Purification (Recrystallization) This step is non-negotiable for polymerization-grade monomers.
-
Dissolve the crude solid in a minimal amount of Ethyl Acetate at room temperature.
-
Filter through a 0.2 µm PTFE syringe filter to remove insoluble salts/impurities.
-
Layer Hexanes (3:1 ratio relative to Ethyl Acetate) on top of the solution.
-
Store at -20°C overnight.
-
Collect crystals via filtration in a glovebox or under inert gas.
Quality Control & Validation
A self-validating system requires confirming structure and purity before use.
Analytical Specifications
| Test | Expected Result | Interpretation |
| Appearance | White crystalline solid | Yellowing indicates amine oxidation or polymerization. |
| Melting Point | 77–79°C | Lower MP indicates solvent occlusion or hydrolysis. |
| FT-IR | Peaks at ~1850, 1780 cm⁻¹ | Characteristic anhydride doublet. Broad OH stretch (>3000) indicates hydrolysis. |
| ¹H NMR (CDCl₃) | δ 6.8 (s, 1H, NH), 4.3 (dd, 1H, α-CH) | Sharp peaks required. Broadening suggests oligomerization. |
| Chloride Content | < 0.05% | High Cl⁻ terminates polymerization. Measure via Volhard titration if necessary. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of L-Leu-NCA.
Troubleshooting & Field Insights
The "Water Effect"
NCA polymerization is notoriously sensitive. If your NCA yields low molecular weight polymers:
-
Diagnosis: Trace water or HCl is acting as an initiator/terminator.
-
Fix: Do not rely on standard bottle solvents. Use a Solvent Purification System (SPS) or distill THF over sodium/benzophenone immediately before use.
-
Storage: Store L-Leu-NCA in a glovebox at -20°C. It degrades strictly upon exposure to ambient humidity.
Safety: Triphosgene Handling
Triphosgene is a solid trimer of phosgene. Upon contact with nucleophiles or heat, it decomposes to release phosgene gas.
-
Always have a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) or Ammonium Hydroxide ready to neutralize spills.
-
Never weigh Triphosgene on an open bench; use a fume hood with a precision balance.
References
-
Daly, W. H., & Poche, D. (1988).[3] The preparation of N-carboxyanhydrides of α-amino acids using triphosgene. Tetrahedron Letters, 29(46), 5859-5862.
-
Smeets, N. M. B., et al. (2005). A Scalable Synthesis of L-Leucine-N-carboxyanhydride. Organic Process Research & Development, 9(6), 757–763.[4]
-
Deming, T. J. (2007). Synthetic polypeptides for biomedical applications. Progress in Polymer Science, 32(8-9), 858-875.
-
Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752-5784.
-
Farthing, A. C. (1950). Synthetic Polypeptides.[1][5] Part II. Preparation of N-Carboxyanhydrides. Journal of the Chemical Society, 3213-3217.[3]
Sources
- 1. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]
- 4. research.tue.nl [research.tue.nl]
- 5. tandfonline.com [tandfonline.com]
Mechanistic Dynamics and Controlled Ring-Opening Polymerization of (4S)-4-isobutyl-1,3-oxazolidine-2,5-dione
Executive Summary
The synthesis of well-defined poly(L-leucine) architectures relies heavily on the ring-opening polymerization (ROP) of its cyclic monomer, (4S)-4-isobutyl-1,3-oxazolidine-2,5-dione, widely known as L-Leucine N-carboxyanhydride (L-Leu NCA)[1]. As a Senior Application Scientist, I have observed that the successful translation of this monomer into high-fidelity polypeptides requires a rigorous understanding of its dual-pathway kinetics. This whitepaper dissects the mechanistic divergence between the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM), providing researchers with the causal logic and self-validating protocols necessary to achieve absolute control over molecular weight and polydispersity.
Chemical Identity and Structural Rationale
L-Leu NCA is a highly reactive, multi-center electrophile[1]. The 1,3-oxazolidine-2,5-dione ring features three critical reactive sites that dictate its polymerization behavior:
-
C5 Carbonyl: The primary site for nucleophilic attack.
-
C2 Carbonyl: A secondary electrophilic site, though less favored due to steric and electronic factors.
-
3-NH Proton: A weakly acidic site susceptible to deprotonation by strong bases.
The competition between nucleophilic attack at the C5 position and deprotonation at the 3-NH position is the fundamental fork in the road for NCA polymerization[2].
Divergent Mechanistic Pathways: NAM vs. AMM
The trajectory of L-Leu NCA polymerization is entirely governed by the basicity versus nucleophilicity of the chosen initiator[3].
The Normal Amine Mechanism (NAM)
Initiated by primary amines (e.g., n-hexylamine), the NAM is a purely nucleophilic process. The primary amine attacks the highly electrophilic C5 carbonyl of the NCA ring[2]. This rate-determining carbonyl addition is followed by ring opening and subsequent decarboxylation (the release of CO₂), which generates a new primary amine at the propagating chain end[2].
-
Causality in Control: Because the propagating species is a neutral amine and initiation is faster than propagation, NAM yields highly predictable molecular weights and low polydispersity indices (PDI)[4]. The resulting polymer chains possess an initiator moiety at the α-terminus and a primary amine at the ω-terminus[5].
The Activated Monomer Mechanism (AMM)
When strong bases or tertiary amines (e.g., triethylamine, pKa ~10-12) are introduced, the AMM pathway dominates[6]. Instead of a nucleophilic attack, the base deprotonates the 3-NH of the NCA ring, generating an NCA anion (the "activated monomer")[2]. This highly reactive anion attacks the C5 position of another NCA molecule.
-
Causality in Auto-Acceleration: Because AMM proceeds via anionic propagation, it is significantly faster than NAM[2]. However, it suffers from poor initiation-to-propagation ratios, resulting in higher-than-theoretical molecular weights, broad PDI, and complex chain-end structures (typically an N-acylated NCA at the α-end)[5][7].
Mechanistic divergence in L-Leu NCA polymerization based on initiator selection.
Kinetic Paradigms and Causality in Reaction Control
Achieving a low PDI in poly(L-leucine) synthesis requires the strict suppression of the AMM pathway and the prevention of premature chain termination. Field-proven insights dictate two major environmental controls:
-
The Dual-Threat of Moisture: Water must be rigorously excluded. Water acts dually as both a nucleophile and a base. Trace moisture can simultaneously initiate both NAM and AMM, leading to bimodal molecular weight distributions and a complete loss of living chain character.
-
Solvent-Induced Precipitation: Poly(L-leucine) rapidly forms rigid α-helices and β-sheets. If the growing polypeptide chain becomes insoluble in the reaction medium, it precipitates out of solution. This physically buries the active chain end, terminating propagation and leading to bimodal distributions[4]. Therefore, selecting highly solvating media like anhydrous N,N-dimethylformamide (DMF) or 1,4-dioxane is a critical causal choice for maintaining a living polymerization[8].
Quantitative Data Summary
| Parameter | Normal Amine Mechanism (NAM) | Activated Monomer Mechanism (AMM) |
| Initiator pKa Threshold | Moderate (Primary Amines) | High (Strong Bases, pKa ~10-12) |
| Active Propagating Species | Primary Amine Chain End | NCA Anion (Deprotonated 3-NH) |
| Relative Propagation Rate | Slower, highly controlled | Rapid, prone to auto-acceleration |
| Typical Polydispersity (PDI) | < 1.2 (Narrow) | > 1.5 (Broad / Bimodal) |
| Molecular Weight (MW) | Matches Monomer:Initiator Ratio | Significantly higher than theoretical |
| α-Terminus Structure | Initiator Moiety | N-acylated NCA |
| ω-Terminus Structure | Primary Amine | Primary Amine / Anhydride |
| Table 1: Quantitative and kinetic divergence in L-Leu NCA polymerization pathways. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following workflows incorporate built-in validation steps to confirm mechanistic fidelity and prevent cross-contamination between pathways.
Self-validating workflow for the controlled ROP of L-Leu NCA.
Protocol 1: Synthesis and Purification of L-Leu NCA
Objective: Synthesize ultra-pure monomer to prevent auto-acceleration and AMM cross-contamination.
-
Synthesis: In a flame-dried Schlenk flask, suspend L-leucine in anhydrous THF. Add triphosgene (0.33 equivalents) under a strict nitrogen atmosphere[4].
-
Cyclization: Heat the mixture to 40–50 °C.
-
Self-Validation: The reaction is complete when the opaque suspension transitions to a clear solution, visually confirming the formation of the soluble NCA ring.
-
-
Purification: Remove the THF solvent under vacuum. Recrystallize the crude product from anhydrous ethyl acetate/hexane inside a glovebox.
-
Causality: Triphosgene generates HCl as a byproduct. If HCl is not rigorously removed, it acts as a scavenger for the primary amine initiator during ROP, stalling the NAM pathway and ruining the stoichiometry[6].
-
Protocol 2: Controlled ROP via NAM
Objective: Synthesize poly(L-leucine) with a targeted degree of polymerization (DP) and PDI < 1.2.
-
Initiation: Dissolve the purified L-Leu NCA in anhydrous DMF or 1,4-dioxane[8]. The concentration must be optimized (typically 0.05–0.1 M) to prevent premature polymer precipitation[4]. Inject a calculated volume of n-hexylamine.
-
Propagation Tracking: Maintain the reaction at 0 °C to room temperature.
-
Self-Validation: Monitor the reaction via in situ FTIR. The disappearance of the characteristic NCA anhydride C=O stretching bands at ~1790 cm⁻¹ and 1850 cm⁻¹ confirms continuous monomer consumption without needing to break the anhydrous seal and risk moisture ingress[6].
-
-
Termination & Isolation: Upon complete conversion, precipitate the poly(L-leucine) into a 10-fold excess of cold, vigorously stirred anhydrous diethyl ether[4]. Isolate via centrifugation and dry under high vacuum.
-
End-Group Analysis:
-
Self-Validation: Perform ¹³C NMR and MALDI-TOF MS. NAM-derived polymers will exhibit the hexylamine initiator moiety at the α-end and a primary amine at the ω-end. The presence of an N-acylated NCA α-end indicates AMM contamination[5].
-
References
Sources
- 1. (S)-4-Isobutyl-oxazolidine-2,5-dione | 3190-70-3 [sigmaaldrich.com]
- 2. Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. benchchem.com [benchchem.com]
- 5. materials.uoi.gr [materials.uoi.gr]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. scite.ai [scite.ai]
solubility of (S)-4-Isobutyloxazolidine-2,5-dione in organic solvents
This guide serves as an advanced technical reference for the handling, purification, and application of (S)-4-Isobutyloxazolidine-2,5-dione , commonly referred to as L-Leucine N-Carboxyanhydride (Leu-NCA) .[1]
Executive Summary: The Criticality of Solvation in NCA Chemistry
L-Leucine N-carboxyanhydride (Leu-NCA) is a high-energy, moisture-sensitive heterocycle used primarily for the synthesis of Poly-L-Leucine and amphiphilic block copolypeptides via Ring-Opening Polymerization (ROP).[1]
For the synthetic chemist, solubility is not merely a physical property; it is the control switch for polymerization kinetics. The choice of solvent dictates:
-
Mechanism: Whether the reaction proceeds via the Normal Amine Mechanism (NAM) or the Activated Monomer Mechanism (AMM).[2][3][4]
-
Topology: Whether the polymer grows linearly or aggregates into
-sheets during synthesis.[1] -
Purity: The ability to separate the monomer from its hydrolytic by-products (L-Leucine) and oligomers.[1]
Part 1: Physicochemical Profile[1]
| Parameter | Data |
| Chemical Name | (S)-4-Isobutyloxazolidine-2,5-dione |
| Common Name | L-Leucine NCA (Leu-NCA) |
| CAS Number | 3190-70-3 |
| Molecular Weight | 157.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 77–79 °C (Decomposes) |
| Storage | -20°C, Inert Atmosphere ( |
Part 2: Solubility Landscape & Solvent Selection
Quantitative solubility data for NCAs is rarely reported in g/L due to their reactivity; they are generally handled in solution concentrations ranging from 0.1 M to 1.0 M .[1] The table below categorizes solvents based on their functional utility in Leu-NCA workflows.
Table 1: Solubility and Functional Compatibility
| Solvent | Solubility Rating | Functional Application | Critical Notes |
| Tetrahydrofuran (THF) | High (>200 mg/mL) | Reaction / Purification | Preferred Solvent. Must be anhydrous/inhibitor-free.[1] Excellent for recrystallization when paired with Hexane.[1] |
| Ethyl Acetate (EtOAc) | High | Purification | Good alternative to THF for recrystallization.[1] Less hygroscopic than THF, offering safer handling outside a glovebox. |
| Dichloromethane (DCM) | High | Reaction | Solubilizes the monomer well but often precipitates the polymer (Poly-L-Leucine), leading to heterogeneous kinetics.[1] |
| DMF / DMSO | High | Reaction (Polymerization) | Promotes Activated Monomer Mechanism (AMM) due to high dielectric constant.[1] Hard to remove; trace amine impurities in DMF can auto-initiate polymerization. |
| 1,4-Dioxane | High | Reaction (Lyophilization) | High freezing point (12°C) allows for easy removal via lyophilization.[1] |
| Hexane / Heptane | Insoluble | Precipitation (Antisolvent) | Used to crash out Leu-NCA from THF/EtOAc solutions during purification.[1] |
| Diethyl Ether | Low/Partial | Washing | Often used to wash crude solids.[1] Can solubilize some impurities but may not fully precipitate the monomer. |
| Water / Alcohols | Reactive | FORBIDDEN | Rapid Hydrolysis. Reacts to release |
Part 3: Mechanistic Implications of Solvent Choice
The solvent environment dictates the polymerization pathway. In low-dielectric solvents (THF, Dioxane), the nucleophilic attack is favored (NAM). In high-dielectric or basic solvents (DMF), the deprotonation of the NCA ring is favored (AMM), which can lead to faster but less controlled polymerization.
Diagram 1: Solvent-Directed Reaction Pathways[1]
Caption: Solvent polarity influences the competition between nucleophilic ring opening (NAM) and deprotonation (AMM).[1]
Part 4: Experimental Protocols
Protocol A: Qualitative Solubility & Quality Check (Self-Validating)
Before committing valuable material to a reaction, verify the quality of your monomer and solvent.
-
Prepare: A dry 4 mL vial with a septum cap under inert gas (Nitrogen/Argon).
-
Dissolve: Add 50 mg of Leu-NCA to 0.5 mL of the target solvent (e.g., THF).
-
Observation: The solution should be completely clear and colorless . Turbidity indicates the presence of hydrolyzed Poly-L-Leucine (which is insoluble in THF).[1]
-
-
Validate (The "Bubble Test"): Add 1 drop of water to the solution.
-
Positive Result: Immediate, vigorous evolution of bubbles (
) and precipitation of a white solid (L-Leucine).[1] This confirms the NCA ring was intact and reactive. -
Negative Result: No bubbles implies the material had already hydrolyzed.
-
Protocol B: Purification via Recrystallization (THF/Hexane)
This is the industry-standard method for obtaining polymerization-grade Leu-NCA.[1] It relies on the high solubility of Leu-NCA in THF and its near-zero solubility in Hexane.[1]
Safety: Perform all steps in a fume hood or glovebox. NCAs are sensitizers.[1]
-
Dissolution: Dissolve crude Leu-NCA in anhydrous THF at room temperature. Use the minimum volume necessary (approx. 3–5 mL THF per gram of NCA).
-
Note: Do not heat significantly, as thermal polymerization can occur.[1]
-
-
Filtration (Crucial): Filter the solution through a dry Celite (diatomaceous earth) pad or a 0.2 µm PTFE syringe filter into a dry Schlenk flask.
-
Purpose: Removes insoluble polymer chains and inorganic salts derived from the synthesis (e.g., amine hydrochlorides).
-
-
Precipitation: Under vigorous stirring, slowly add anhydrous Hexane (or Heptane) dropwise.
-
Ratio: Target a solvent:antisolvent ratio of 1:3 to 1:5 .
-
Observation: The solution will turn cloudy (oiling out may occur first) before crystallizing into white needles.
-
-
Crystallization: Transfer the flask to a -20°C freezer for 2–4 hours to maximize yield.
-
Isolation: Filter the crystals under an inert atmosphere (Schlenk frit or glovebox filtration). Wash with cold Hexane (
).[1] -
Drying: Dry under high vacuum (<0.1 mbar) for 4–6 hours at room temperature.
Diagram 2: Purification Workflow
Caption: Step-by-step purification workflow to ensure removal of catalytic impurities and hydrolyzed oligomers.
References
-
Kricheldorf, H. R. (2006).[1] Polypeptides and 100 Years of Chemistry of
-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link[1] -
Deming, T. J. (2007).[1] Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science. Link
-
Hadjichristidis, N., et al. (2009).[1] Amino Acid N-Carboxyanhydrides: A Tool for the Synthesis of Well-Defined Polypeptides. Chemical Reviews. Link[1]
-
Cheng, J., & Deming, T. J. (1999).
-Amino Acid N-Carboxyanhydrides. Topics in Current Chemistry. Link -
Sigma-Aldrich. (n.d.).[1] L-Leucine N-carboxyanhydride Product Specification. Link
Sources
Spectroscopic Analysis of (S)-4-Butyloxazolidine-2,5-dione: A Definitive Guide to NMR Characterization of L-Norleucine NCA
Executive Summary
(S)-4-Butyloxazolidine-2,5-dione, universally recognized in peptide chemistry as L-Norleucine N-carboxyanhydride (L-Norleucine NCA) , is a highly reactive cyclic monomer utilized extensively in the synthesis of well-defined polypeptides via Ring-Opening Polymerization (ROP). Because NCAs are exquisitely sensitive to nucleophiles, moisture, and thermal degradation, ensuring ultra-high monomer purity is the most critical parameter for achieving controlled polymerizations and predictable molecular weights.
Historically, NCA syntheses were monitored visually—assuming completion when the reaction solution cleared 1. However, modern macromolecular engineering mandates rigorous Nuclear Magnetic Resonance (NMR) spectroscopy to detect trace electrophilic impurities or premature ring-opening that visual inspection misses. This whitepaper provides a comprehensive, causality-driven guide to the spectroscopic profiling and self-validating experimental protocols for L-Norleucine NCA.
Structural Dynamics & Spectroscopic Causality
The oxazolidine-2,5-dione ring system presents a unique electronic environment that dictates its NMR signature. The core contains two distinct carbonyl groups: the C5 carbonyl and the C2 carbonyl .
-
C5 Carbonyl (Anhydride-like): Flanked by the
-carbon (C4) and the ring oxygen, this carbonyl behaves electronically like an ester or anhydride. It is highly electron-deficient, resulting in a significantly deshielded resonance in C NMR. -
C2 Carbonyl (Carbamate-like): Flanked by the ring nitrogen and oxygen, the C2 carbonyl experiences electron density donation from the nitrogen lone pair delocalizing into the carbonyl
-system. This shielding effect pushes its resonance upfield relative to C5.
The butyl side chain of L-norleucine exerts a mild electron-donating inductive effect, but the predominant spectroscopic feature of the molecule is the extreme deshielding of the
Quantitative NMR Data Summaries
To establish a baseline for monomer purity, the following tables summarize the expected
Table 1: H NMR Assignments (400 MHz, CDCl )
| Position | Chemical Shift ( | Multiplicity | Integration | Causality / Structural Rationale |
| N-H | 6.50 - 6.80 | Broad singlet (br s) | 1H | Deshielded by C2/C5 carbonyls; broadened by |
| C4-H ( | 4.25 - 4.35 | Multiplet (m) | 1H | Strongly deshielded by the adjacent N and C5=O. Couples with the diastereotopic |
| C1'-H | 1.80 - 2.00 | Multiplet (m) | 2H | Diastereotopic nature induced by the adjacent chiral C4 center; complex splitting pattern. |
| C2'-H | 1.30 - 1.50 | Multiplet (m) | 4H | Aliphatic bulk of the butyl chain; minimal deshielding from the NCA core. |
| C4'-H | 0.85 - 0.95 | Triplet (t) | 3H | Terminal methyl group; standard aliphatic resonance unaffected by the ring. |
Table 2: C NMR Assignments (100 MHz, CDCl )
| Position | Chemical Shift ( | Causality / Structural Rationale |
| C5 (Carbonyl) | 169.5 - 170.5 | Anhydride/ester-like carbonyl; highly deshielded due to lack of strong resonance donation. |
| C2 (Carbonyl) | 152.0 - 153.0 | Carbamate-like carbonyl; shielded relative to C5 due to nitrogen lone pair delocalization. |
| C4 ( | 58.0 - 59.5 | Directly attached to electronegative N and adjacent to C5=O. |
| C1' ( | 31.0 - 32.0 | First carbon of the butyl chain; experiences mild |
| C2' ( | 26.5 - 27.5 | Central aliphatic chain carbon. |
| C3' ( | 22.0 - 22.5 | Penultimate aliphatic carbon. |
| C4' ( | 13.5 - 14.2 | Terminal methyl carbon. |
Experimental Protocol: Self-Validating NMR Acquisition
NCA monomers are notorious for undergoing spontaneous polymerization or hydrolysis during sample preparation. To guarantee trustworthiness, the following methodology operates as a self-validating system —designed to actively prevent degradation while simultaneously verifying the integrity of the solvent and the sample 3.
Step 1: Solvent Deacidification and Dehydration
-
Action: Obtain ampouled CDCl
(99.8% D). Prepare a glass pipette column plugged with glass wool and packed with 2 cm of activated basic alumina (Brockmann Grade I). Elute the CDCl through the column directly into a flame-dried vial inside an argon-filled glovebox. -
Causality: Standard CDCl
undergoes photolytic degradation to produce phosgene and DCl. DCl is a strong acid that protonates the NCA nitrogen, while trace water causes hydrolysis to the amino acid, releasing CO . Basic alumina removes both DCl and trace water, preventing premature acid-catalyzed ring-opening. -
Self-Validation: Run a blank NMR of the treated solvent. The water peak (1.56 ppm) must integrate to near zero, and no broad acidic protons should be visible.
Step 2: Hermetic Sample Preparation
-
Action: Inside the glovebox, dissolve 15-20 mg of the purified L-Norleucine NCA in 0.6 mL of the treated CDCl
. Transfer the homogeneous solution to a J. Young valve NMR tube. Seal the valve tightly before removing the tube from the glovebox. -
Causality: The J. Young valve provides a hermetic mechanical seal, preventing atmospheric moisture ingress during transport to the spectrometer, which is the most common failure point in NCA characterization.
Step 3: Spectrometer Calibration and Acquisition
-
Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock and shim the magnetic field.
-
For
H NMR: Set the relaxation delay (D1) to 2.0 seconds. Acquire 16-32 scans. -
For
C NMR: Set D1 to 4.0 - 5.0 seconds. Acquire 512-1024 scans.
-
-
Causality: The extended D1 delay in
C NMR is critical for the full relaxation of the quaternary C2 and C5 carbonyl carbons, ensuring they are quantitatively detectable above the baseline noise.
Step 4: Spectral Validation and Purity Assessment
-
Action: Process the FID using exponential multiplication (LB = 0.3 Hz for
H, 1.0 Hz for C). Phase and baseline correct the spectrum. -
Self-Validation Checks:
-
Absence of HCl Salts: Confirm the absence of a broad signal at ~8.0-8.5 ppm (indicates residual HCl salt of the unreacted amino acid).
-
Absence of Oligomers: Confirm the
-proton (C4-H) is a sharp multiplet at ~4.30 ppm. Any baseline broadening or shifting of this peak to ~3.8-4.0 ppm definitively indicates premature ring-opening and oligomerization.
-
Iterative Validation Workflow
The logical relationship between synthesis, purification, and spectroscopic validation is continuous. If impurities are detected in Step 4, the batch must be rejected and repurified (typically via recrystallization from THF/Hexane or Celite filtration) before proceeding to ROP.
Figure 1: Self-validating NMR workflow for L-Norleucine NCA synthesis and purity verification.
References
- Full article: Large-scale synthesis of -amino acid-N-carboxyanhydrides Taylor & Francis
- N NMR spectroscopy 24—chemical shifts and coupling constants of ‐amino acid N‐carboxyanhydrides and related heterocycles ResearchG
- Polypeptide End-Capping Using Functionalized Isocyanates: Preparation of Pentablock Copolymers ResearchG
Sources
discovery and history of amino acid NCAs
An In-Depth Technical Guide to the Discovery and History of Amino Acid N-Carboxyanhydrides (NCAs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, are a cornerstone of modern polymer chemistry, providing a versatile platform for the synthesis of well-defined polypeptides.[1][2] This technical guide delves into the century-long history of NCAs, from their initial discovery to the sophisticated synthetic methodologies and mechanistic understanding that underpin their contemporary applications in biomaterials, drug delivery, and therapeutic development. We will explore the pivotal discoveries, key synthetic advancements, the intricacies of their polymerization mechanisms, and the evolution of their use in creating complex polypeptide architectures.
The Genesis of a Versatile Monomer: The Discovery of NCAs
The journey of amino acid NCAs began in 1906 with the pioneering work of German chemist Hermann Leuchs.[2][3] In his seminal publications, Leuchs reported the synthesis of these cyclic and highly reactive amino acid derivatives.[3][4] His method involved the intramolecular cyclization of N-alkoxycarbonyl amino acid chlorides upon heating in a vacuum.[1] This discovery laid the fundamental groundwork for a new class of monomers that would, in time, revolutionize the field of polypeptide synthesis. These compounds, formally named oxazolidine-2,5-diones, are now widely referred to as Leuchs' anhydrides in honor of their discoverer.[1][2][5]
The initial synthesis developed by Leuchs, while groundbreaking, had its limitations, particularly the high temperatures required, which could lead to the decomposition of some NCAs.[1] This spurred further research to refine and improve the synthetic routes to these valuable monomers.
Evolution of NCA Synthesis: From Leuchs to Modern Methodologies
The quest for more efficient, scalable, and milder methods for NCA synthesis has been a continuous effort for over a century. The two major classical routes that have been widely adopted are the Leuchs method and the Fuchs-Farthing method.
The Leuchs Method
As mentioned, the original Leuchs method involves the cyclization of N-alkoxycarbonyl amino acids.[6][7] This typically involves reacting an N-alkoxycarbonyl α-amino acid with a halogenating agent like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or phosphorus trichloride (PCl₃).[8]
Experimental Protocol: Classical Leuchs Method (Conceptual)
-
Protection: The amino group of the desired amino acid is protected with an alkoxycarbonyl group (e.g., ethoxycarbonyl or methoxycarbonyl).
-
Halogenation: The protected amino acid is reacted with a halogenating agent (e.g., SOCl₂) to form the corresponding acid chloride.
-
Cyclization: The N-alkoxycarbonyl amino acid chloride is heated under vacuum (50-70 °C), inducing intramolecular cyclization to form the NCA and releasing an alkyl halide.[1]
The Fuchs-Farthing Method
A significant advancement in NCA synthesis was the development of the Fuchs-Farthing method in the 1950s.[6][7] This approach involves the direct phosgenation of unprotected α-amino acids.[5][7] This method proved to be more direct and generally applicable, providing good yields and high purity with minimal racemization.[7]
The use of highly toxic gaseous phosgene, however, presented significant safety challenges.[9][10] This led to the adoption of safer phosgene equivalents, such as diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate), which are solids and easier to handle.[5][7][8]
Experimental Protocol: Fuchs-Farthing Method using Triphosgene (Conceptual)
-
Suspension: The unprotected amino acid is suspended in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).
-
Phosgenation: A solution of triphosgene in the same solvent is added to the amino acid suspension. The reaction is typically heated to drive the formation of the NCA.
-
Work-up: The reaction mixture is worked up to remove byproducts, often involving filtration and crystallization to obtain the pure NCA monomer.
Modern Innovations in NCA Synthesis
Recent research has focused on developing even safer and more efficient methods for NCA synthesis. These include:
-
Moisture-Tolerant Routes: The development of methods that use epoxides as hydrogen chloride scavengers allows for the synthesis of NCAs in open flasks using analytical-grade solvents, enhancing scalability.[1][2]
-
Photo-on-Demand Synthesis: A novel approach utilizes the in situ generation of phosgene from chloroform via photo-oxidation, offering a safer and more controlled method for NCA synthesis.[9][10]
-
Flow Chemistry: Microflow reactor technology enables rapid and mild NCA synthesis with precise control over reaction conditions, which is particularly beneficial for acid-labile substrates.[11]
Table 1: Comparison of Key NCA Synthetic Methods
| Method | Starting Material | Reagents | Key Advantages | Key Disadvantages |
| Leuchs Method | N-alkoxycarbonyl amino acid | Halogenating agents (SOCl₂, PBr₃) | Historical significance | High temperatures, potential for decomposition |
| Fuchs-Farthing Method | Unprotected amino acid | Phosgene, diphosgene, triphosgene | High yield, good purity, widely applicable | Use of highly toxic reagents |
| Modern Methods | Unprotected amino acid | Epoxides, Chloroform (photo-oxidation) | Increased safety, scalability, milder conditions | May require specialized equipment (e.g., photoreactors) |
The Mechanism of NCA Polymerization: A Tale of Two Pathways
The utility of NCAs lies in their ability to undergo ring-opening polymerization (ROP) to form polypeptides.[12][7] The polymerization process is complex due to the multiple reactive sites on the NCA monomer.[7][13] Two primary mechanisms govern the polymerization of NCAs: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).[4][14]
The Normal Amine Mechanism (NAM)
The NAM is typically initiated by nucleophiles such as primary amines.[7] In this mechanism, the primary amine attacks the C5 carbonyl carbon of the NCA ring, leading to ring opening and the formation of a carbamic acid intermediate. This intermediate then decarboxylates to regenerate a primary amine at the chain end, which can then attack another NCA monomer, propagating the polymer chain.[7]
The Activated Monomer Mechanism (AMM)
The AMM is typically initiated by strong bases or tertiary amines that are not sufficiently nucleophilic to initiate via the NAM.[7][15] In this mechanism, the base deprotonates the nitrogen of the NCA monomer, forming a highly nucleophilic N-anion. This "activated monomer" then attacks another NCA monomer, propagating the polymerization.[7]
The choice of initiator and reaction conditions dictates which mechanism will predominate, thereby influencing the molecular weight, polydispersity, and end-group fidelity of the resulting polypeptide. The control over these polymerization mechanisms has been a central theme in the development of well-defined polypeptide-based materials.
Key Figures and Their Contributions
Beyond Leuchs, several other scientists have made seminal contributions to the field of NCA chemistry:
-
Wessely and Watson: Conducted systematic investigations into NCA synthesis and were among the first to report on the amine-initiated polymerization mechanism.[7]
-
Fuchs and Farthing: Developed the widely used method of synthesizing NCAs from unprotected amino acids and phosgene.[5][7]
-
Woodward and Schramm: Explored the use of NCAs in the synthesis of protein analogs, demonstrating their potential for creating complex polypeptide structures.[16]
-
Katchalski-Katzir and Sela: Made extensive contributions to the understanding of NCA polymerization and the synthesis of a wide variety of polypeptides and copolypeptides, laying the groundwork for many subsequent developments.[13][17]
Modern Applications and Future Outlook
The ability to synthesize well-defined polypeptides through NCA polymerization has led to a wide range of applications, particularly in the biomedical field.
-
Drug Delivery: Polypeptides are used to create nanoparticles, hydrogels, and other carriers for targeted drug delivery.[2][4] An early and prominent example is Glatiramer Acetate (Copaxone®) , a random copolymer of four amino acids used to treat multiple sclerosis, which is synthesized via NCA polymerization.[2][4]
-
Tissue Engineering: The biocompatibility and biodegradability of polypeptides make them excellent materials for tissue scaffolds and regenerative medicine.[2]
-
Antimicrobial Agents: Synthetic polypeptides are being developed as mimics of natural antimicrobial peptides to combat drug-resistant bacteria.[2]
-
Therapeutic Proteins and Peptides: The controlled synthesis of polypeptides allows for the creation of analogs of therapeutic proteins and peptides with improved stability and efficacy.
The field of NCA chemistry continues to evolve, with ongoing research focused on developing novel initiators for controlled polymerization, creating more complex polypeptide architectures (e.g., block copolymers, star-shaped polymers), and expanding the range of functionalized NCA monomers.[3][7] These advancements promise to further broaden the applications of polypeptides in medicine and materials science.
Conclusion
From its discovery by Hermann Leuchs over a century ago, the amino acid N-carboxyanhydride has grown from a chemical curiosity to an indispensable tool in the synthesis of advanced biomaterials. The historical development of NCA synthesis and the elucidation of their polymerization mechanisms have provided a robust platform for the creation of a vast array of polypeptide structures with tailored properties. As research continues to refine and expand the capabilities of NCA chemistry, the impact of these versatile monomers on drug development, regenerative medicine, and materials science is set to grow ever larger.
References
-
Wikipedia. Amino acid N-carboxyanhydride. [Link]
- Grokipedia. Amino acid N-carboxyanhydride.
-
Kricheldorf, H. R. (2006). Polypeptides and 100 years of chemistry of alpha-amino acid N-carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752-5784. [Link]
-
Guerrero-Sanchez, C., et al. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. [Link]
-
Tao, X., et al. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry. [Link]
-
Daly, W. H., & Poché, D. (2016). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. Taylor & Francis Online. [Link]
-
Lu, H., & Cheng, J. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. ACS Publications. [Link]
-
PMC Isochem. (2022). α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. [Link]
-
Okada, T., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega. [Link]
-
Okada, T., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. PMC. [Link]
-
Lu, H., & Cheng, J. (2018). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Nature Protocols. [Link]
-
Koyama, Y. (2017). Amino acid NCA polymerization: A century of misconceptions. ResearchGate. [Link]
-
Zhang, Y., et al. (2019). Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions. PMC. [Link]
-
Guerrero-Sanchez, C., et al. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. PMC. [Link]
- Google Patents. (2009). A process for the preparation of alanine-nca (alanine-n-carboxyanhydride)
-
Daly, W. H., & Poché, D. (2016). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis. [Link]
- Google Patents. (2002).
-
Pochan, D. J., et al. (2011). Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. MPG.PuRe. [Link]
-
ChemRxiv. (2021). Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. [Link]
-
ResearchGate. (2022). Synthesis of α-Amino Acid N-Carboxyanhydrides. [Link]
-
Katchalski, E., et al. (1954). Theoretical Analysis of the Polymerization Kinetics of N-Carboxy-α-amino Acid Anhydrides. Journal of the American Chemical Society. [Link]
-
Ling, J., et al. (2019). Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. PNAS. [Link]
-
Woodward, R. B., & Schramm, C. H. (1947). SYNTHESIS OF PROTEIN ANALOGS. Journal of the American Chemical Society. [Link]
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Beyond Linezolid: A Technical Guide to the Biological Evaluation and Design of Novel Oxazolidinone Derivatives
Introduction: The Pharmacophore and the P-Site
Oxazolidinones represent the first truly new class of synthetic antibiotics to reach the clinic in decades, primarily deployed as "last-resort" agents against multidrug-resistant Gram-positive pathogens (MRSA, VRE, M. tuberculosis). Unlike β-lactams or aminoglycosides, their efficacy stems from a unique interaction with the 50S ribosomal subunit , specifically targeting the 23S rRNA .
For the medicinal chemist and pharmacologist, the challenge is no longer just potency; it is decoupling the antibacterial activity from the class-inherent toxicities (myelosuppression via mitochondrial inhibition) and monoamine oxidase (MAO) inhibition. This guide dissects the biological evaluation workflows required to validate next-generation derivatives.
Mechanism of Action (MoA)
Oxazolidinones function as protein synthesis inhibitors.[1][2][3][4] However, unlike macrolides that block the exit tunnel, oxazolidinones bind to the P-site (peptidyl-transferase center) of the 50S subunit. This binding prevents the formation of the 70S initiation complex by interfering with the positioning of fMet-tRNA.
DOT Diagram: Mechanism of Action
Figure 1: The interference of oxazolidinones with the 50S ribosomal subunit, preventing the formation of the functional initiation complex.[5]
Structure-Activity Relationship (SAR) & Design Logic
The biological activity of this class is tightly governed by three structural pillars. Modifications here dictate the balance between antibacterial potency and mitochondrial toxicity.
| Structural Region | Critical Feature | Biological Impact |
| Core Ring | C-5 Stereochemistry | The (S)-configuration is essential for antibacterial activity.[6] The (R)-enantiomer is biologically inert against bacteria but may still contribute to toxicity. |
| N-Aryl Group | Fluorine Substitution | A fluorine atom at the meta position (relative to the N-linkage) typically increases potency by 4-8x (e.g., Linezolid). |
| C-5 Side Chain | Acyl-aminomethyl group | In Linezolid, this is an acetamide.[1][5] In Tedizolid, a hydroxyl group and a heteroaromatic ring (tetrazole) enhance binding affinity and overcome cfr-mediated resistance. |
Design Insight: Current research focuses on the C-ring (the distal ring). Replacing the morpholine ring of Linezolid with fused heterocycles (as in Radezolid) or bi-aryl systems can drastically improve potency against resistant strains and reduce MAO inhibition.
Biological Evaluation Protocols
To validate a new derivative, a self-validating screening cascade is required. The following protocols prioritize reproducibility and mechanistic clarity.
Protocol A: Mitochondrial Protein Synthesis (MPS) Inhibition
The primary driver of oxazolidinone-induced myelosuppression.
Objective: Quantify the selectivity index (Bacteria vs. Mitochondria). System: Rat heart mitochondria or permeabilized HL-60 cells.
-
Isolation: Isolate mitochondria using differential centrifugation in mannitol-sucrose buffer (pH 7.4).
-
Incubation: Resuspend mitochondria (1 mg protein/mL) in translation buffer containing an ATP-generating system (pyruvate/malate), GTP, and a mixture of amino acids minus methionine.
-
Treatment: Add the test oxazolidinone (0.1 µM – 100 µM). Include Chloramphenicol as a positive control (known mitochondrial inhibitor).
-
Labeling: Pulse with [35S]-Methionine (10–20 µCi/mL) for 60 minutes at 30°C.
-
Precipitation: Stop reaction with 5% trichloroacetic acid (TCA). Heat at 90°C for 10 mins to hydrolyze tRNA.
-
Quantification: Filter precipitates onto glass fiber filters, wash, and count radioactivity via liquid scintillation.
-
Data Output: Calculate IC50. Target: IC50 (Mito) > 10x MIC (Bacteria).
Protocol B: MAO-A Inhibition Assay
Critical for assessing drug-drug interaction risks (Serotonin Syndrome).
Objective: Determine if the derivative inhibits Monoamine Oxidase A. System: Recombinant Human MAO-A.
-
Substrate: Use Kynuramine (non-fluorescent), which is oxidized by MAO to 4-hydroxyquinoline (fluorescent).[7]
-
Reaction Mix: In black 96-well plates, mix 0.1 M potassium phosphate buffer (pH 7.4), test compound, and hMAO-A enzyme (0.015 mg/mL).
-
Initiation: Add Kynuramine (50 µM final).
-
Kinetics: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction with 2N NaOH.
-
Detection: Measure fluorescence (Ex: 310 nm / Em: 400 nm).
-
Validation: Use Clorgyline as a specific MAO-A inhibitor control.
Resistance Profiles & Mechanisms
Resistance to oxazolidinones is rare but increasing. It occurs via two primary pathways: target modification and efflux/protection.
DOT Diagram: Resistance Pathways
Figure 2: The primary mechanisms of oxazolidinone resistance. The cfr gene is particularly dangerous as it confers cross-resistance to phenicols and lincosamides.
Key Consideration for Researchers: When designing new derivatives, they must be screened against S. aureus strains carrying the cfr gene . Tedizolid retains activity here because its D-ring allows for additional binding interactions that bypass the methylated A2503 residue.
Emerging Classes: The Next Generation
To overcome the limitations of Linezolid, two major design strategies have emerged in the 2024-2025 landscape:
Bis-Oxazolidinones
Linking two oxazolidinone pharmacophores via a flexible spacer.
-
Rationale: Dual binding sites on the ribosome or spanning the ribosomal tunnel.
-
Status: High potency but often suffers from physicochemical issues (solubility).
Hybrid Molecules (The "Chimeric" Approach)
Covalently linking an oxazolidinone to another antibiotic class, typically a Fluoroquinolone .
-
Rationale: "Dual-Targeting" (Ribosome + DNA Gyrase).[1] This reduces the frequency of resistance, as a bacterium would need simultaneous mutations in two distinct targets.
-
Example: Cadazolid (Hybrid with quinolone features).[1]
Comparative Data Summary
| Compound | Generation | Target | Activity vs. cfr+ Strains | MAO Inhibition Risk |
| Linezolid | 1st | 23S rRNA | Poor | Moderate |
| Tedizolid | 2nd | 23S rRNA | High | Low |
| Radezolid | Next-Gen | 23S rRNA | High | Low |
| Hybrid (Quinolone) | Experimental | 23S rRNA + Gyrase | Very High | Variable |
References
-
Swaney, S. M., et al. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria.[2][3][8][9][10] Antimicrobial Agents and Chemotherapy.[1] Link
-
Long, K. S., et al. (2006). The Cfr rRNA methyltransferase confers resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A antibiotics.[11][12][13][14] Antimicrobial Agents and Chemotherapy.[1] Link
-
McKee, E. E., et al. (2006). Inhibition of mammalian mitochondrial protein synthesis by oxazolidinones.[4][15][16] Antimicrobial Agents and Chemotherapy.[1] Link
-
Im, W., et al. (2011). Structure–activity relationships of novel oxazolidinone derivatives. European Journal of Medicinal Chemistry. Link
-
Burdette, B. C., et al. (2025).[1][15] Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics. Nucleic Acids Research. Link
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. ovid.com [ovid.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Emergence of Linezolid Resistance Genes optrA and cfr(D) in an Enterococcus saccharolyticus from Chicken - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nationwide Surveillance of Novel Oxazolidinone Resistance Gene optrA in Enterococcus Isolates in China from 2004 to 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Coexistence of the Oxazolidinone Resistance–Associated Genes cfr and optrA in Enterococcus faecalis From a Healthy Piglet in Brazil [frontiersin.org]
- 15. Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial Alterations (Inhibition of Mitochondrial Protein Expression, Oxidative Metabolism, and Ultrastructure) Induced by Linezolid and Tedizolid at Clinically Relevant Concentrations in Cultured Human HL-60 Promyelocytes and THP-1 Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (S)-4-Butyloxazolidine-2,5-dione and L-Leucine NCA
This guide provides a rigorous technical analysis of (S)-4-Butyloxazolidine-2,5-dione (commonly known as L-Norleucine NCA ) and its structural relationship to L-Leucine NCA ((S)-4-Isobutyloxazolidine-2,5-dione).[1][2]
Comparative Synthesis, Polymerization Kinetics, and Structural Applications
Executive Summary & Nomenclature Analysis
In the field of polypeptide synthesis and drug delivery, the precise control of side-chain architecture is paramount. This guide differentiates two structural isomers that are often conflated due to nomenclature similarities:
-
(S)-4-Butyloxazolidine-2,5-dione: Derived from L-Norleucine (n-butyl side chain).[1][2]
-
(S)-4-Isobutyloxazolidine-2,5-dione: Derived from L-Leucine (isobutyl side chain).[1][2]
While L-Leucine NCA is the standard for generating hydrophobic,
Structural Comparison
| Compound | IUPAC Name | Side Chain | CAS No.[2] | Key Feature |
| L-Norleucine NCA | (S)-4-Butyloxazolidine-2,5-dione | 29774-90-1 | High flexibility, linear hydrophobicity | |
| L-Leucine NCA | (S)-4-Isobutyloxazolidine-2,5-dione | 3190-70-3 | Strong |
Synthesis Protocols: The Fuchs-Farthing Method & Modern Improvements
Both NCAs are synthesized via the phosgenation of their respective
Optimized Synthesis Workflow
The traditional Fuchs-Farthing method uses phosgene (or triphosgene) in THF or Dioxane.[2] For these hydrophobic NCAs, the Deming Method (Flash Chromatography) or the Limonene Scavenger Method is recommended to remove acidic impurities that terminate polymerization.
Protocol: Triphosgene-Mediated Cyclization
-
Reagents: Suspend L-Norleucine (or L-Leucine) in dry THF under
. Add 0.35 eq of triphosgene. -
Reaction: Heat to 50°C. The amino acid dissolves as the NCA forms.
-
Scavenging (Critical): Add
-pinene or limonene to scavenge HCl byproducts.[2] This prevents the acid-catalyzed attack on the NCA ring.[2] -
Purification:
-
Precipitation: Add dry hexane to the THF solution to crystallize the NCA.
-
Glovebox Workup: For ultra-high MW polymers, perform flash chromatography on silica gel inside a glovebox using dry ethyl acetate/hexane.
-
Reaction Pathway Diagram
The following diagram illustrates the cyclization pathway and the critical divergence between the n-butyl (Norleucine) and isobutyl (Leucine) structures.[2]
Caption: Comparative synthesis pathway. The side-chain identity (R) determines the final NCA isomer, but the cyclization kinetics remain similar.[2]
Polymerization Kinetics: Ring-Opening Polymerization (ROP)
The "relation" between these NCAs is most critical during polymerization.[1][2] The side-chain steric profile dictates the rate of propagation and the secondary structure of the resulting polypeptide.
Mechanism: Normal Amine vs. Activated Monomer
Two competing mechanisms drive the polymerization.
-
Normal Amine Mechanism (NAM): The terminal amine of the growing chain attacks the C-5 carbonyl of the NCA. This is the desired pathway for controlled MW.
-
Activated Monomer Mechanism (AMM): The base deprotonates the NCA nitrogen, creating a nucleophilic monomer that attacks the active chain end. This leads to uncontrolled MW and side reactions.
Impact of Side Chain:
-
L-Leucine NCA: The bulky isobutyl group provides steric shielding, which can slow down the propagation rate slightly compared to linear side chains, but it strongly stabilizes the
-helical conformation of the growing chain. -
L-Norleucine NCA: The linear n-butyl group is less sterically demanding near the backbone but has higher conformational freedom.[1][2] This results in faster initial kinetics but a potentially less rigid helix in the early stages of polymerization.
Kinetic Workflow Diagram[2]
Caption: ROP mechanism highlighting where the side-chain sterics of Leucine vs. Norleucine influence the reaction rate and secondary structure formation.
Applications & Structural Utility
Why choose (S)-4-Butyloxazolidine-2,5-dione (Norleucine) over the standard Leucine NCA?
-
Isomeric Probes in NMR: Poly(L-norleucine) serves as an excellent reference standard in solid-state NMR studies of membrane proteins.[1][2] The linear side chain has distinct chemical shifts compared to the branched leucine, allowing researchers to distinguish introduced hydrophobic domains from native leucine residues.
-
Modulating Peptide Packing: In drug delivery vehicles (e.g., block copolypeptide vesicles), the packing density of the hydrophobic core determines stability.
-
Poly(L-Leucine):[1][2] Forms tightly packed, rigid cores due to the "interlocking" nature of the isobutyl groups in an
-helix. -
Poly(L-Norleucine): Forms a hydrophobic core with similar polarity but different fluidity. The linear chains cannot interlock as effectively as the branched isobutyl groups, often leading to "softer" assemblies or lower melting transitions.
-
-
Protease Resistance: Replacing Leucine with Norleucine in peptide sequences can improve resistance to specific proteases that recognize the natural isobutyl side chain, extending the half-life of therapeutic peptides.
References
-
Deming, T. J. (2000).[2] "Methodology for Preparation of Polypeptides: Control of Polymerization Kinetics." Journal of Polymer Science Part A: Polymer Chemistry. Link
-
Kricheldorf, H. R. (2006).[2] "Polypeptides and 100 Years of Chemistry of
-Amino Acid N-Carboxyanhydrides." Angewandte Chemie International Edition. Link[1][2] -
Arfmann, H. A., et al. (1977).[2][4] "Conformational properties of L-leucine, L-isoleucine, and L-norleucine side chains in L-lysine copolymers." Biopolymers.[2][4] Link
-
PubChem. (2024).[2] "(S)-4-isobutyloxazolidine-2,5-dione (L-Leucine NCA)."[1][2] National Library of Medicine. Link[1][2]
-
ChemicalBook. (2024).[2] "(S)-4-Butyloxazolidine-2,5-dione (L-Norleucine NCA)."[1][2] ChemicalBook CAS Database. Link
Sources
- 1. 3190-70-3|(S)-4-Isobutyloxazolidine-2,5-dione|BLD Pharm [bldpharm.com]
- 2. (S)-4-isobutyloxazolidine-2,5-dione | C7H11NO3 | CID 10236023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational properties of L-leucine, L-isoleucine, and L-norleucine side chains in L-lysine copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Controlled Synthesis of PEG-b-Poly(L-Leucine) Block Copolymers via NCA Ring-Opening Polymerization
This Application Note is structured as a high-level technical guide for the synthesis of block copolymers utilizing (4S)-4-isobutyl-1,3-oxazolidine-2,5-dione , commonly referred to as L-Leucine N-Carboxyanhydride (L-Leu-NCA) .
Introduction & Scientific Rationale
The compound (4S)-4-isobutyl-1,3-oxazolidine-2,5-dione is the N-carboxyanhydride (NCA) derivative of the amino acid L-Leucine. It serves as the critical monomer for the synthesis of Poly(L-Leucine) (PLL) , a hydrophobic polypeptide capable of forming stable
When copolymerized with hydrophilic blocks such as Polyethylene Glycol (PEG) , the resulting amphiphilic block copolymers (e.g., PEG-b-PLL ) self-assemble into robust polymeric micelles or vesicles. These structures are highly valued in drug development for their ability to encapsulate hydrophobic therapeutics within the PLL core while maintaining colloidal stability via the PEG corona.
Key Technical Challenges
-
Moisture Sensitivity: NCAs are highly susceptible to hydrolysis. Trace water initiates uncontrolled polymerization, leading to broad dispersity (
) and low molecular weight. -
Purity Requirements: Impurities such as residual acid (HCl) or isocyanates act as chain terminators.
-
Secondary Structure: The strong tendency of PLL to form
-helices can lead to aggregation or gelation during synthesis if solvent choice is suboptimal.
Pre-Synthesis Considerations (The "Expertise" Pillar)
Before initiating synthesis, the following environmental controls must be established to ensure a "self-validating" protocol.
| Parameter | Requirement | Rationale |
| Atmosphere | Nitrogen/Argon Glovebox (<1 ppm | NCAs hydrolyze instantly in ambient air. Schlenk lines are acceptable but higher risk. |
| Solvents | Anhydrous DMF or THF | DMF prevents helical aggregation of the growing peptide chain. THF is viable for short blocks. |
| Glassware | Flame-dried / Silanized | Surface hydroxyls on glass can initiate ROP, causing "dead" chains. |
| Reagents | Triphosgene (Solid) | Safer alternative to phosgene gas for NCA synthesis; easier to weigh and handle. |
Protocol A: Monomer Synthesis (L-Leu-NCA)
Objective: Convert L-Leucine to high-purity L-Leu-NCA using the Fuchs-Farthing method with Triphosgene.
Reagents
-
L-Leucine (Reagent Grade, dried in vacuo)
-
Triphosgene (Bis(trichloromethyl) carbonate)
- -Pinene (HCl scavenger)
-
Anhydrous THF or Ethyl Acetate (EtOAc)[1]
Step-by-Step Methodology
-
Suspension: In a flame-dried Schlenk flask equipped with a reflux condenser, suspend L-Leucine (5.0 g, 38.1 mmol) in anhydrous THF (100 mL) .
-
Scavenger Addition: Add
-Pinene (1.2 eq) . Expert Note: Pinene sequesters the HCl byproduct, preventing acid-catalyzed side reactions without neutralizing the amine. -
Cyclization: Add Triphosgene (0.4 eq, 15.2 mmol) . Heat the mixture to 50°C under inert atmosphere.
-
Observation: The suspension will gradually clear as the amino acid converts to the soluble NCA. Reaction time is typically 2–4 hours.
-
-
Completion Check: Analyze an aliquot via FTIR. Look for the appearance of characteristic anhydride doublets at 1850 cm⁻¹ and 1785 cm⁻¹ .
-
Work-up:
-
Evaporate solvent in vacuo to yield an oily residue.
-
Redissolve in a minimal amount of anhydrous Ethyl Acetate inside the glovebox.
-
-
Purification (Critical):
-
Precipitate by adding the EtOAc solution dropwise into cold anhydrous Hexane (-20°C) .
-
Repeat recrystallization 3 times .
-
Validation: The final crystals should be white/colorless. A melting point of 77–79°C confirms purity.
-
Protocol B: Block Copolymer Synthesis (PEG-b-PLL)
Objective: Ring-Opening Polymerization (ROP) of L-Leu-NCA using a mPEG-NH₂ macroinitiator.
Reaction Scheme Visualization
Protocol Steps
-
Macroinitiator Preparation:
-
Dry mPEG-NH₂ (Mw 5,000 Da) by azeotropic distillation with toluene or drying in a vacuum oven at 40°C for 24 hours.
-
Calculation: Target Degree of Polymerization (DP) = 50.
-
Molar ratio [NCA]₀ / [Initiator]₀ = 50.
-
-
Dissolution:
-
In a glovebox, dissolve dry mPEG-NH₂ (0.5 mmol) in anhydrous DMF (10 mL) .
-
Dissolve purified L-Leu-NCA (25 mmol) in anhydrous DMF (15 mL) separately.
-
-
Initiation:
-
Rapidly add the NCA solution to the initiator solution under vigorous stirring.
-
Seal the vessel tightly.
-
-
Polymerization:
-
Stir at 25°C for 48–72 hours .
-
Monitoring: Monitor FTIR for the disappearance of the NCA anhydride peaks (1850/1785 cm⁻¹).
-
-
Isolation:
-
Precipitate the polymer into a large excess of Diethyl Ether .[1]
-
Centrifuge and wash the pellet 2x with ether to remove unreacted monomer.
-
Dry under high vacuum.
-
Characterization & Data Interpretation
A successful synthesis must meet the criteria in the table below.
| Technique | Target Observation | Interpretation |
| ¹H NMR (TFA-d) | Peak at 3.6 ppm (PEG) and 0.9 ppm (Leu-methyl) | Integration ratio confirms block composition and molecular weight. |
| FTIR | Amide I (1650 cm⁻¹) & Amide II (1540 cm⁻¹) | Confirms polypeptide backbone formation. |
| GPC (DMF + LiBr) | Unimodal peak, Low PDI (< 1.2) | Low PDI indicates "living" polymerization without termination. |
| Circular Dichroism | Minima at 208 nm & 222 nm | Confirms |
Troubleshooting Guide (Expert Insights)
-
Problem: High PDI (> 1.4) or bimodal distribution.
-
Cause: Impure monomer (residual acid) or slow initiation.[1]
-
Fix: Re-purify NCA via flash chromatography (silica gel, anhydrous EtOAc/Hexane) immediately before use.
-
-
Problem: Reaction turns cloudy/gels.
-
Cause: PLL block aggregating/crystallizing.
-
Fix: Ensure DMF is used (good solvent for helices). If using THF, add LiCl to disrupt hydrogen bonding.
-
Experimental Workflow Diagram
References
-
Daly, W. H., & Poché, D. (1988). The preparation of N-carboxyanhydrides of α-amino acids using bis(trichloromethyl) carbonate. Tetrahedron Letters, 29(46), 5859-5862. Link
-
Deming, T. J. (1997). Facile synthesis of high molecular weight, controlled polypeptide-block-copolymers. Nature, 390, 386–389. Link
-
Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672. Link
-
Hadjichristidis, N., et al. (2009). Polypeptides via Ring-Opening Polymerization of N-Carboxyanhydrides. Chemical Reviews, 109(11), 5528–5578. Link
Sources
Application Note: Advanced Protocol for the Controlled Ring-Opening Polymerization of (S)-4-Butyloxazolidine-2,5-dione
Target Audience: Polymer Chemists, Biomaterials Scientists, and Drug Delivery Professionals Molecule Focus: (S)-4-Butyloxazolidine-2,5-dione (L-Norleucine N-Carboxyanhydride; L-Nle NCA)
Introduction & Mechanistic Rationale
The synthesis of highly defined, hydrophobic polypeptide blocks is a critical step in the development of micellar drug delivery systems and self-assembling biomaterials. (S)-4-Butyloxazolidine-2,5-dione, commonly known as L-norleucine N-carboxyanhydride (L-Nle NCA), is the cyclic monomer used to synthesize poly(L-norleucine)—a polypeptide renowned for its robust, stable
However, the ring-opening polymerization (ROP) of NCAs is notoriously sensitive to moisture and basic impurities. As a Senior Application Scientist, it is crucial to understand the causality behind polymerization failure: the competition between the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM) [1].
-
The Problem (AMM): When conventional primary amines (e.g., hexylamine) are used as initiators, they can act as nucleophiles (driving the desired NAM) or as bases. If they act as bases, they deprotonate the N3 position of the NCA ring, generating an NCA anion. This triggers the AMM pathway, leading to rapid, uncontrolled chain growth, dead-end polymer chains, and broad molecular weight dispersity (Đ > 1.3).
-
The Solution (HMDS): To achieve strictly controlled, "living" polymerization, this protocol utilizes Hexamethyldisilazane (HMDS). HMDS circumvents the AMM pathway entirely. Instead of direct nucleophilic attack, the N–Si bond of HMDS is cleaved, transferring a trimethylsilyl (TMS) group to the propagating chain end to form a TMS-carbamate (TMS-CBM) intermediate. This intermediate suppresses premature decarboxylation and eliminates the basicity of the propagating amine, ensuring predictable molecular weights and ultra-low dispersity (Đ < 1.1) [2].
Mechanistic pathways of NCA ring-opening polymerization illustrating the HMDS advantage.
Quantitative Data: Initiator Performance Comparison
To justify the selection of HMDS, the following table summarizes the quantitative outcomes of L-Nle NCA polymerization using various initiator systems. Recent advances also show that adding weak organic acids (like acetic acid) to primary amines can buffer the system and minimize AMM, though HMDS remains the gold standard for purely metal-free, living ROP [3].
| Initiator System | Dominant Mechanism | Typical Reaction Time | Dispersity (Đ) | MW Predictability |
| Primary Amine (Hexylamine) | NAM + AMM (Mixed) | 48 – 72 h | 1.25 – 1.40 | Moderate |
| Tertiary Amine (TEA) | AMM (Uncontrolled) | 2 – 4 h | > 1.50 | Poor |
| HMDS (This Protocol) | Living (TMS-CBM) | 24 – 48 h | < 1.10 | Excellent |
| Primary Amine + Acetic Acid | NAM (Acid-Buffered) | 10 – 24 h | < 1.15 | High |
Experimental Methodology: Self-Validating Protocol
This protocol is designed as a self-validating system . You will not proceed to termination until the in-process analytical checkpoint (FT-IR) confirms total monomer consumption.
Materials & Reagents
-
(S)-4-Butyloxazolidine-2,5-dione (L-Nle NCA): Must be synthesized via the Fuchs-Farthing method (using triphosgene) and recrystallized at least three times from anhydrous ethyl acetate/hexane. Store at -20 °C in a glovebox.
-
Hexamethyldisilazane (HMDS): Distilled over CaH₂ under argon prior to use.
-
N,N-Dimethylformamide (DMF): Strictly anhydrous, stored over activated 4Å molecular sieves in a glovebox.
Step-by-Step Workflow
Step 1: Environmental Control (Glovebox Preparation) NCA monomers undergo rapid hydrolysis in the presence of ambient moisture, forming unstable carbamic acids that prematurely decarboxylate and ruin stoichiometry. All manipulations must occur in an argon-filled glovebox maintained at O₂ < 1 ppm and H₂O < 1 ppm.
Step 2: Monomer Dissolution Weigh 100 mg (0.636 mmol) of purified L-Nle NCA into a 10 mL flame-dried Schlenk tube equipped with a magnetic stir bar. Add 6.36 mL of anhydrous DMF to achieve a standard monomer concentration ([M]₀) of 0.1 M. Stir until the solution is completely homogeneous.
Step 3: HMDS Initiation Calculate the required HMDS volume based on your target Degree of Polymerization (DP). For a target DP of 100 ([M]₀/[I]₀ = 100):
-
Prepare a 1.0 M stock solution of HMDS in anhydrous DMF.
-
Inject exactly 6.36 µL of the HMDS stock solution into the Schlenk tube using a micro-syringe.
-
Seal the Schlenk tube tightly with a Teflon stopcock before removing it from the glovebox.
Step 4: Propagation & Self-Validation Checkpoint (FT-IR) Stir the reaction mixture at 25 °C.
-
Causality of Validation: NCA monomers possess two highly distinct anhydride C=O stretching bands at ~1790 cm⁻¹ and ~1850 cm⁻¹ . As the monomer is consumed, these peaks diminish, replaced by the amide I (~1650 cm⁻¹) and amide II (~1540 cm⁻¹) bands of the forming polypeptide.
-
Action: Under positive argon flow, extract a 50 µL aliquot every 12 hours. Analyze via ATR-FTIR. Do not quench the reaction until the 1790/1850 cm⁻¹ peaks have completely disappeared.
Step 5: Termination & Isolation Once FT-IR confirms >99% conversion (typically 24–48 hours), quench the living TMS-carbamate chain ends by adding 1 mL of 1 M HCl in diethyl ether. Precipitate the polymer by dripping the reaction mixture into 50 mL of cold methanol (-20 °C). Centrifuge at 8000 rpm for 10 minutes, decant the supernatant, and dry the resulting poly(L-norleucine) pellet under high vacuum for 24 hours.
Experimental workflow detailing the self-validating steps for L-Nle NCA polymerization.
References
-
Kricheldorf, H. R. (2018). Ring-opening Polymerization of N-carboxyanhydrides Using Organic Initiators or Catalysts. Royal Society of Chemistry.[Link][1]
-
Lu, H., & Cheng, J. (2007).
-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114-14115.[Link][2] -
Wang, S., et al. (2026). Accelerated and Controlled Polymerization of N-Carboxyanhydrides in the Presence of Tertiary Amines with Minimized Activated Monomer Mechanism. Macromolecules, American Chemical Society.[Link][3]
Sources
Initiator Selection for the Controlled Ring-Opening Polymerization of (S)-4-Isobutyloxazolidine-2,5-dione
An Application Guide for Researchers
Abstract
The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is the most prominent method for synthesizing well-defined polypeptides.[1] The choice of initiator is paramount as it dictates the polymerization mechanism, kinetics, and ultimately the properties of the final polymer, such as molecular weight, polydispersity, and end-group fidelity. This guide provides a comprehensive overview of initiator selection for the polymerization of (S)-4-isobutyloxazolidine-2,5-dione (L-leucine NCA), yielding poly(L-leucine), a polypeptide of significant interest for biomedical applications due to its hydrophobicity and ability to form stable α-helical structures. We will explore the mechanistic pathways governed by different initiator classes, present comparative data, and provide detailed protocols for synthesis and characterization to aid researchers in achieving controlled polypeptide synthesis.
Introduction: The Critical Role of the Initiator
(S)-4-Isobutyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from L-leucine, is a key monomer for producing synthetic poly(L-leucine). These polypeptides are foundational materials in drug delivery, tissue engineering, and as hydrophobic blocks in amphiphilic copolymers.[2] Achieving precise control over the polymerization process is essential for these applications, as polymer properties are directly linked to function.
The polymerization of NCAs is a delicate process, susceptible to multiple side reactions that can lead to loss of control over molecular weight, broad polydispersity, and undesired end-groups.[3] The initiator is the single most important variable in navigating this complex reaction landscape. Its chemical nature—specifically its relative nucleophilicity and basicity—determines which of the two primary mechanistic pathways the polymerization will follow: the Normal Amine Mechanism (NAM) or the Activated Monomer Mechanism (AMM).[2][4] A thorough understanding of these mechanisms is crucial for rational initiator selection.
Mechanistic Pathways in NCA Polymerization
The selection of an initiator directs the ROP of L-leucine NCA through distinct mechanistic routes. The two most common pathways are detailed below.
The Normal Amine Mechanism (NAM)
Initiated by strong nucleophiles, typically primary amines, the NAM pathway is the most common route for achieving controlled, "living" polymerizations.[5] The process begins with the nucleophilic attack of the amine initiator on the C5 carbonyl of the NCA ring. This ring-opening step forms an unstable carbamic acid intermediate, which rapidly decarboxylates to yield a new terminal amine group. This new amine then serves as the nucleophile for the next propagation step.[2]
A key feature of the NAM is that the initiator becomes covalently attached to the N-terminus of the growing polypeptide chain. For a polymerization to be well-controlled via NAM, the rate of initiation must be faster than or equal to the rate of propagation (kᵢ ≥ kₚ). This ensures that all polymer chains begin growing at approximately the same time, leading to a narrow molecular weight distribution.[5] Primary amines like n-hexylamine are often chosen because their nucleophilicity is higher than that of the propagating polymer chain end, ensuring rapid initiation.[5]
Figure 1: The Normal Amine Mechanism (NAM) for NCA polymerization.
The Activated Monomer Mechanism (AMM)
In contrast to NAM, the AMM is favored by strong, non-nucleophilic bases such as tertiary amines (e.g., triethylamine) or metal alkoxides.[5][6] In this pathway, the initiator acts as a base, abstracting the acidic proton from the N3-position of the NCA monomer.[2] This creates a highly nucleophilic NCA anion. This "activated monomer" then attacks the C5 carbonyl of a neutral NCA monomer, initiating polymerization.[6] The chain grows by the subsequent addition of neutral NCA monomers to the activated N-acyl-NCA chain end.[5]
The AMM is generally less controlled than the NAM and can be more susceptible to side reactions.[4] It is often employed when the goal is to produce very high molecular weight polypeptides, a regime where primary amine initiators may be limited by termination reactions.[7]
Figure 2: The Activated Monomer Mechanism (AMM) for NCA polymerization.
A Comparative Guide to Initiator Classes
The choice of initiator has profound consequences on the polymerization outcome. The following table summarizes the characteristics of major initiator classes for L-leucine NCA polymerization.
| Initiator Class | Example(s) | Primary Mechanism | Molecular Weight Control | PDI | Key Advantages | Major Disadvantages |
| Primary Amines | n-Hexylamine, Benzylamine | NAM | Good to Excellent | Typically < 1.2 | Well-controlled, predictable MW, defined N-terminus.[5][8] | Susceptible to termination/side reactions, especially at high temperatures or in impure solvents.[3][4] |
| Silylated Amines | N-TMS Amines | NAM | Excellent | Typically < 1.1 | "Living" character, allows for block copolymer synthesis.[2][9] | Requires synthesis of specialized initiators; moisture sensitive. |
| Tertiary Amines | Triethylamine (Et₃N) | AMM | Poor to Fair | Often > 1.5 | Can produce very high MW polymers. | Poor control over MW and PDI; mechanism is complex and prone to side reactions.[10] |
| Transition Metal Complexes | Co, Ni, Pt complexes | Metal-Mediated | Excellent | Typically < 1.2 | "Living" polymerization, high tolerance to impurities, defined C-terminus. | Potential for metal contamination in the final product; may not work for all NCA types.[2] |
| Alcohols / Organocatalysts | Benzyl Alcohol with DBU/Thiourea | Organocatalytic ROP | Good to Excellent | Typically < 1.2 | Metal-free system, good control.[11] | Requires a dual catalyst/cocatalyst system; optimization may be needed.[12] |
| Water | H₂O | Both NAM and AMM | Poor | Variable | Can be used as an initiator. | Acts as an uncontrolled initiator, leading to poor predictability and broad PDI.[8] |
Experimental Protocols
Successful polymerization requires meticulous attention to reagent purity and experimental conditions. Impurities like water or acid can lead to uncontrolled initiation events and chain termination, resulting in a high Polydispersity Index (PDI).[8]
Workflow for Controlled Polymerization
Figure 3: General experimental workflow for NCA polymerization.
Protocol 1: Synthesis and Purification of L-Leucine NCA
This protocol is adapted from the Fuchs-Farthing method using triphosgene as a safer alternative to phosgene gas.[8]
Materials:
-
L-leucine
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Anhydrous Ethyl Acetate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend L-leucine in anhydrous THF.
-
In a separate flask, dissolve triphosgene in anhydrous THF.
-
Slowly add the triphosgene solution to the L-leucine suspension at room temperature with vigorous stirring.
-
Gently heat the reaction mixture to 40-50°C. Stir until the solution becomes clear.
-
Monitor the reaction by IR spectroscopy for the appearance of the characteristic NCA anhydride peaks (approx. 1850 and 1780 cm⁻¹).[8]
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Recrystallize the crude product from anhydrous ethyl acetate and hexane to obtain pure L-leucine NCA crystals. Repeat recrystallization until a sharp melting point is achieved.
-
Dry the purified NCA under high vacuum and store in a glovebox or desiccator under an inert atmosphere to prevent moisture-induced degradation.[8]
Protocol 2: Primary Amine-Initiated Polymerization of L-Leucine NCA
This protocol describes a general procedure for a controlled polymerization using n-hexylamine as the initiator.
Materials:
-
Purified L-leucine NCA (from Protocol 1)
-
Anhydrous Dimethylformamide (DMF)
-
n-Hexylamine (purified and dried)
-
Anhydrous Diethyl Ether (for precipitation)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Perform all steps in a glovebox or using Schlenk line techniques to maintain an inert and anhydrous environment.[4][5] All glassware must be oven-dried and cooled under vacuum.
-
Monomer Solution: In a reaction vessel, dissolve the desired amount of L-leucine NCA in anhydrous DMF to achieve the target monomer concentration (e.g., 0.1-0.5 M).
-
Initiator Calculation: Calculate the required volume of n-hexylamine based on the desired monomer-to-initiator ratio ([M]/[I]). The theoretical degree of polymerization (DP) is equal to the [M]/[I] ratio.
-
Initiation: Using a microsyringe, add the calculated amount of n-hexylamine to the stirred L-leucine NCA solution.
-
Polymerization: Seal the reaction vessel and allow the polymerization to proceed at a controlled temperature (e.g., 25°C) for the desired time (typically several hours to days). The reaction can be monitored by FTIR for the disappearance of the NCA peaks.[8]
-
Work-up: Once the polymerization is complete, precipitate the poly(L-leucine) by adding the reaction mixture dropwise into a large excess of a cold, stirred non-solvent like anhydrous diethyl ether.[8]
-
Isolation: Collect the precipitated white polymer by filtration or centrifugation.
-
Purification: Wash the polymer multiple times with fresh diethyl ether to remove any residual monomer and solvent.
-
Drying: Dry the final poly(L-leucine) product under high vacuum to a constant weight.
-
Characterization: Analyze the polymer's molecular weight (Mₙ) and polydispersity index (PDI) using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).[8] Confirm the polypeptide structure using ¹H NMR spectroscopy.
Conclusion
The selection of an initiator is a critical decision in the synthesis of poly(L-leucine) via the ring-opening polymerization of its NCA. For applications requiring precise control over molecular weight and narrow polydispersity, nucleophilic initiators operating through the Normal Amine Mechanism, such as primary amines or silylated amines, are the preferred choice. These systems, when paired with rigorous anhydrous techniques and pure reagents, enable the synthesis of well-defined polypeptides suitable for advanced biomedical applications. While other systems like organometallic complexes offer excellent control, considerations such as potential metal contamination must be weighed. By understanding the underlying polymerization mechanisms and adhering to meticulous experimental protocols, researchers can effectively tailor the synthesis to achieve the desired poly(L-leucine) characteristics.
References
- A Mechanistic Study of R-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termin. (n.d.). Google Scholar.
- Surface Initiated N-carboxyanhydride Ring Opening Polymerization: Designing Nanohybrids for Biomedical Applications. (n.d.). Google Scholar.
-
El-Sabbah, M. M. B., & Elias, H. (1981). Polymerization of L -leucineN-carboxyanhydride with 1,6-hexanediamine as initiator. Makromolekulare Chemie, 182(6), 1617-1628. [Link]
- Ring-opening Polymerization of N-carboxyanhydrides Using Organic Initiators or Catalysts. (2018, November 20). Google Books.
-
Tsuruta, T., Inoue, S., & Matsuura, K. (1967). Polymerization mechanism of N-carboxy-α-amino acid anhydride by organometallic compounds. II.. Reaction with organozinc compounds. Die Makromolekulare Chemie, 103(1), 141-152. [Link]
-
Lecommandoux, S., & Schappacher, M. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers, 9(10), 551. [Link]
-
Lu, H., & Cheng, J. (2008). One-Pot Synthesis of Brush-Like Polymers via Integrated Ring-Opening Metathesis Polymerization and Polymerization of Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 130(38), 12562-12563. [Link]
-
Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. Topics in Current Chemistry, 310, 1-18. [Link]
-
Zhang, D., Yin, L., & Liu, J. (2020). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry, 2(4), 1-10. [Link]
-
Kramer, J. R., & Deming, T. J. (2010). Primary ammonium/tertiary amine-mediated controlled ring opening polymerisation of amino acid N-carboxyanhydrides. Chemical Communications, 46(36), 6644-6646. [Link]
-
Zolotova, Y., & Zashikhina, N. (2021). Synthesis and Characterization of Macroinitiators Based on Polyorganophosphazenes for the Ring Opening Polymerization of N-Carboxyanhydrides. Polymers, 13(9), 1428. [Link]
-
Reaction mechanism of the primary amine-initiated polymerization of the amino acid NCA. (1) polymerization pathway and (2) most likely side reaction. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]
-
Liu, J., & Zhang, D. (2019). Fast and selective organocatalytic ring-opening polymerization by fluorinated alcohol without a cocatalyst. Nature Communications, 10(1), 3595. [Link]
-
A Scalable Synthesis of l-Leucine-N-carboxyanhydride. (2005, October 22). ACS Publications. Retrieved March 3, 2026, from [Link]
-
Scheme 4 The structures of selected organometallic catalysts for NCA polymerization. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]
-
Synthesis of Expanded Poly(l-amino acid) Containing Phenylethynyl(terpyridine)platinum(II) Moieties. (2024, April 16). ACS Publications. Retrieved March 3, 2026, from [Link]
-
A transient initiator for polypeptoids post-polymerization α-functionalization via activation of thioester group. (n.d.). ChemRxiv. Retrieved March 3, 2026, from [Link]
-
Poly(peptide): Synthesis, Structure, and Function of Peptide–Polymer Amphiphiles and Protein-like Polymers. (n.d.). PMC. Retrieved March 3, 2026, from [Link]
-
Synthesis and characterization of poly-l-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction. (n.d.). RSC Publishing. Retrieved March 3, 2026, from [Link]
-
Synthesis of L-leucine. (n.d.). PrepChem.com. Retrieved March 3, 2026, from [Link]
-
Kinetic plot of ln([M] 0 /[M]) versus reaction time with 1,3-diiodopropane as initiator. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]
-
Proteins as Initiators of Controlled Radical Polymerization: Grafting-from via ATRP and RAFT. (2011, December 5). ACS Publications. Retrieved March 3, 2026, from [Link]
-
The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles. (n.d.). PMC. Retrieved March 3, 2026, from [Link]
-
Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione. (2022, December 11). Wiley Online Library. Retrieved March 3, 2026, from [Link]
-
Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. (2019, October 10). MDPI. Retrieved March 3, 2026, from [Link]
-
Rapid and Controlled Organocatalyzed Ring-Opening Polymerization of 3S-(Isobutyl)morpholine-2,5-dione and Copolymerization with Lactide. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]
-
Synthesis and characterization of macrodiols and non-segmented poly(ester-urethanes) (PEUs) derived from α,ω-hydroxy telechelic poly(ε-caprolactone) (HOPCLOH): effect of initiator, degree of polymerization, and diisocyanate. (2024, August 27). PMC. Retrieved March 3, 2026, from [Link]
-
Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. (2023, February 28). Beilstein Journals. Retrieved March 3, 2026, from [Link]
-
Kanzian, T., Lakhdar, S., & Mayr, H. (2010). Kinetic evidence for the formation of oxazolidinones in the stereogenic step of proline-catalyzed reactions. Angewandte Chemie International Edition, 49(49), 9526-9529. [Link]
-
Kalichkina, L., et al. (2022). Reaction Pathway and Kinetic Study of 4,5-Dihydroxyimidazolidine-2-thione Synthesis by HPLC and NMR. HETEROCYCLES, 104. [Link]
-
Kalichkina, L., et al. (2022). Reaction Pathway and Kinetic Study of 4,5-Dihydroxyimidazolidine-2-thione Synthesis by HPLC and NMR. ResearchGate. [Link]
-
The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. (2022, December 31). MDPI. Retrieved March 3, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. scite.ai [scite.ai]
- 4. materials.uoi.gr [materials.uoi.gr]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. One-Pot Synthesis of Brush-Like Polymers via Integrated Ring-Opening Metathesis Polymerization and Polymerization of Amino Acid N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast and selective organocatalytic ring-opening polymerization by fluorinated alcohol without a cocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. db-thueringen.de [db-thueringen.de]
- 12. researchgate.net [researchgate.net]
solid-phase peptide synthesis with oxazolidinone derivatives
Application Note: Advanced SPPS Strategies Utilizing Oxazolidine and Oxazolidinone Derivatives
Executive Summary
The synthesis of "difficult sequences"—peptides prone to aggregation, beta-sheet formation, or steric hindrance—remains the primary bottleneck in modern Solid-Phase Peptide Synthesis (SPPS). This guide details the strategic application of heterocyclic backbone modifiers, specifically Oxazolidine (Pseudoproline) and Oxazolidinone derivatives.
While often conflated, these two derivatives serve distinct purposes:
-
Pseudoprolines (Oxazolidines): Reversible backbone modifiers used to disrupt aggregation and solubilize the growing peptide chain.[1][2][3]
-
Oxazolidinones (Freidinger Lactams): Permanent conformational constraints used to "lock" peptide geometry for structure-activity relationship (SAR) studies.
The Aggregation Problem & The Heterocyclic Solution
The Challenge:
During elongation, peptide chains often undergo inter-chain hydrogen bonding, forming stable
The Solution:
Introducing a cyclic protecting group (oxazolidine or oxazolidinone) at the
Mechanism of Action: The "Kink" Effect[2][4]
Figure 1: The mechanism by which oxazolidine derivatives disrupt aggregation and are subsequently removed to restore the native sequence.[2]
Protocol A: Pseudoproline (Ψpro) Dipeptides[3]
Application: Synthesis of long (>30 AA) or hydrophobic peptides (Amyloids, Transmembrane domains). Chemistry: Serine or Threonine side chains are cyclized with the backbone amide nitrogen using acetone to form a 2,2-dimethyloxazolidine ring. Reagent: Commercially available as Fmoc-Xaa-Ser(ΨMe,MePro)-OH or Fmoc-Xaa-Thr(ΨMe,MePro)-OH dipeptides.
Why Dipeptides? Direct coupling of a single Pseudoproline amino acid is sterically difficult due to the hindered secondary amine of the oxazolidine ring. Using a pre-formed dipeptide bypasses this difficult coupling step.[5]
Step-by-Step Coupling Protocol
-
Design Strategy:
-
Insert a Pseudoproline dipeptide every 5–6 residues .
-
Place them before hydrophobic regions (e.g., Val, Ile, Ala stretches).
-
Note: The unit replaces two amino acids in your sequence (The Xaa and the Ser/Thr).
-
-
Resin Preparation:
-
Activation & Coupling:
-
Stoichiometry: Use 3.0 equivalents (eq) of the Fmoc-Pseudoproline dipeptide relative to resin loading.
-
Activator: Use 3.0 eq HATU (or PyBOP) and 6.0 eq DIPEA (Dieisopropylethylamine).
-
Expert Tip: Avoid carbodiimides (DIC) for this specific coupling if possible; aminium salts (HATU) drive the reaction faster for these bulky units.
-
Procedure: Dissolve Dipeptide and HATU in minimal dry DMF. Add DIPEA. Activate for 30 seconds. Add to resin.[2][5][6]
-
Time: Agitate for 2–4 hours at room temperature. (Longer than standard AA coupling).
-
-
Monitoring:
-
Perform a Kaiser Test or Chloranil Test.[7] If positive (blue beads), recouple using fresh reagents.
-
-
Elongation:
-
Continue standard Fmoc SPPS. The N-terminal Fmoc of the Pseudoproline is removed via standard piperidine protocols.[2]
-
-
Cleavage (The Critical Step):
Protocol B: Oxazolidinone Constraints (Freidinger Lactams)
Application: Creating conformationally restricted peptides (peptidomimetics) to stabilize
Synthesis via Cyclization of N-Fmoc-Ser/Thr
This protocol describes the formation of an oxazolidinone ring on the solid phase to create a constrained backbone.
-
Precursor Coupling:
-
Couple Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH to the resin using standard protocols.
-
Remove the side-chain tert-butyl group selectively (if using specific orthogonal protection) or use Fmoc-Ser-OH (unprotected side chain) with careful trityl protection of the resin. Note: The most robust method uses specific precursors like Fmoc-Ser(OTBDMS)-OH.
-
-
Oxazolidinone Ring Closure:
-
Reagent: Disuccinimidyl carbonate (DSC) or Phosgene equivalents (Triphosgene).
-
Base: DIPEA or DBU.
-
Mechanism: The free hydroxyl group attacks the carbonyl source, which then cyclizes onto the backbone nitrogen (after Fmoc removal or via specific intermediate).
-
Alternative (Easier): Use commercially available Fmoc-Oxazolidinone amino acids (e.g., Fmoc-Ser(Ox)-OH).
-
-
Elongation:
-
The resulting Oxazolidinone nitrogen is a secondary carbamate . It is significantly less nucleophilic than a standard amine.
-
Next Coupling: You must use highly activated conditions to couple the next amino acid onto the oxazolidinone nitrogen.
-
Recommended: HATU or COMU (5 eq) + HOAt (5 eq) at 50°C (microwave or conventional heating) for 2 x 1 hour.
-
Data & Troubleshooting
Comparative Efficiency: "Difficult" Sequence Synthesis
Sequence: H-Val-Asn-Val-Ser -Val-Val-Thr -Val-OH (Aggregation Prone)
| Parameter | Standard SPPS | With Pseudoproline (Ψpro) |
| Coupling Reagents | DIC/Oxyma | DIC/Oxyma + Ψpro Dipeptides |
| Crude Purity (HPLC) | < 35% | > 85% |
| Major Impurities | Deletion sequences (des-Val) | Minimal (protecting group adducts) |
| Solubility | Precipitates in ether | Amorphous solid, soluble in H2O/MeCN |
| Aggregation On-Resin | Visible (Resin clumping) | None (Resin flows freely) |
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Mass +40 Da | Incomplete Pseudoproline cleavage | Extend TFA cleavage time; add 5% water to cocktail. |
| Low Yield after Ψpro | Steric hindrance at N-terminus | Use HATU/HOAt; Double couple the AA following the Ψpro unit. |
| Racemization | Over-activation during coupling | Use Collidine instead of DIPEA; maintain T < 40°C during coupling. |
Decision Workflow (DOT Diagram)
Figure 2: Decision matrix for selecting the appropriate oxazolidine/oxazolidinone derivative based on synthetic goals.
References
-
Mutter, M., et al. (1995). "Pseudoprolines (psi Pro) for accessing 'inaccessible' peptides." Peptide Research, 8(3), 145-153.
-
Wöhr, T., & Mutter, M. (1995).[4] "Pseudo-prolines: A new concept for the synthesis of difficult sequences." Journal of the American Chemical Society, 117(40), 9796-9803.
-
White, P., et al. (2004). "Pseudoproline dipeptides in Fmoc-solid phase peptide synthesis." Merck Millipore Technical Notes.
-
Freidinger, R. M., et al. (1980). "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog." Science, 210(4470), 656-658.
-
Sampson, W. R., et al. (1999). "The synthesis of 'difficult' peptides using pseudoproline dipeptides."[1][2][3][11] Journal of Peptide Science, 5(9), 403-409.
Sources
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. chempep.com [chempep.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Post Translational Backbone Engineering through Selenomethionine Mediated Incorporation of Freidinger Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Technical Guide: Applications of Poly(L-leucine) from (S)-4-Butyloxazolidine-2,5-dione
Executive Summary
This technical guide details the synthesis and application of Poly(L-leucine) (PLL) derived from the specific monomer (S)-4-isobutyloxazolidine-2,5-dione , commonly known as L-Leucine N-carboxyanhydride (L-Leu-NCA) . While the user prompt refers to "(S)-4-Butyloxazolidine...", the chemical specificity of L-leucine dictates the side chain is an isobutyl group. This guide addresses the material as L-Leu-NCA to ensure chemical accuracy.
Poly(L-leucine) is a rigid, hydrophobic,
Part 1: Chemistry & Mechanism[2]
The Monomer: L-Leu-NCA
The precursor, (S)-4-isobutyloxazolidine-2,5-dione, is a highly reactive five-membered ring. It is synthesized by phosgenation of L-leucine.
-
Reactivity: The NCA ring undergoes Ring-Opening Polymerization (ROP) via nucleophilic attack (typically by primary amines) at the C-5 carbonyl, releasing CO₂.
-
Stereochemistry: The (S)-configuration is preserved during ROP, yielding isotactic Poly(L-leucine) which adopts a stable
-helical conformation.
Polymerization Mechanism (ROP)
The most controlled method for synthesizing PLL for drug delivery is Nucleophilic Ring-Opening Polymerization .
DOT Diagram 1: Synthesis Workflow of Poly(L-leucine)
Caption: Workflow converting L-Leucine to L-Leu-NCA, followed by amine-initiated ROP to form Poly(L-leucine).
Part 2: Detailed Protocols
Protocol A: Synthesis of PEG-block-Poly(L-leucine) (PEG-b-PLL)
Application: Amphiphilic carrier for hydrophobic drug encapsulation. Rationale: Using a macroinitiator (mPEG-NH₂) ensures that every PLL chain is covalently attached to a PEG block, preventing the formation of insoluble PLL homopolymer aggregates.
Materials
-
Monomer: L-Leu-NCA (Must be recrystallized 3x from ethyl acetate/hexanes; purity is critical).
-
Macroinitiator: Methoxy-PEG-Amine (mPEG-NH₂), MW 5,000 Da (dried under vacuum).
-
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.
-
Atmosphere: Dry Nitrogen or Argon (glovebox preferred).
Step-by-Step Methodology
-
Preparation (In Glovebox): Dissolve mPEG-NH₂ (0.5 g, 0.1 mmol) in anhydrous DMF (5 mL).
-
Monomer Addition: Dissolve L-Leu-NCA (calculated based on target degree of polymerization, e.g., for DP=20: 0.31 g, 2.0 mmol) in anhydrous DMF (3 mL).
-
Initiation: Rapidly add the L-Leu-NCA solution to the stirring mPEG-NH₂ solution.
-
Note: The rapid addition ensures simultaneous initiation of all chains, narrowing the polydispersity index (PDI).
-
-
Reaction: Seal the vessel and stir at 25°C for 48–72 hours.
-
Observation: Evolution of CO₂ bubbles indicates active polymerization.
-
-
Termination: The reaction terminates naturally upon consumption of the monomer.
-
Purification:
-
Precipitate the copolymer into excess cold diethyl ether.[1]
-
Centrifuge (4000 rpm, 10 min) and decant the supernatant.
-
Wash the pellet 2x with diethyl ether to remove unreacted NCA.
-
Dialyze (MWCO 3.5 kDa) against distilled water for 24 hours to remove trace solvents.
-
-
Drying: Lyophilize the product to obtain a white fluffy powder.
Data Specification: Typical Characterization
| Technique | Parameter | Expected Result |
|---|---|---|
| 1H NMR | Peak Integration | Ratio of PEG (-CH2CH2-, 3.6 ppm) to Leucine (-CH3, 0.9 ppm) confirms block ratio. |
| FTIR | Amide Bands | Strong Amide I (1650 cm⁻¹) and Amide II (1540 cm⁻¹) indicate
Protocol B: Preparation of Drug-Loaded Micelles
Application: Solubilization of hydrophobic drugs (e.g., Paclitaxel, Doxorubicin). Rationale: The "Nanoprecipitation" method is used because PLL is highly hydrophobic and rigid. It requires a controlled transition from organic solvent to water to freeze the micellar structure.
Methodology
-
Dissolution: Dissolve PEG-b-PLL (10 mg) and the hydrophobic drug (1 mg) in 1 mL of DMF or THF.
-
Self-Assembly: Add this solution dropwise into 10 mL of rapidly stirring deionized water (or PBS).
-
Mechanism: The solvent exchange triggers the hydrophobic PLL blocks to collapse into the core, trapping the drug, while PEG forms the corona.
-
-
Solvent Removal: Transfer the suspension to a dialysis bag (MWCO 3.5 kDa) and dialyze against water for 24 hours (change water 3x).
-
Filtration: Filter through a 0.45 µm syringe filter to remove large aggregates/unencapsulated drug.
DOT Diagram 2: Micelle Self-Assembly Workflow
Caption: Nanoprecipitation workflow for encapsulating drugs within the hydrophobic PLL core of PEG-b-PLL micelles.
Part 3: Advanced Applications & Insights
Why L-Leucine? (Structure-Function Relationship)
Unlike other poly(amino acids) like poly(glutamic acid) or poly(lysine), Poly(L-leucine) is non-ionic and strongly
-
Stability: The leucine side chain (isobutyl) provides a tightly packed hydrophobic core that is more stable than amorphous cores (e.g., PCL or PLA). This results in micelles with lower Critical Micelle Concentrations (CMC), meaning they stay intact at lower concentrations in the bloodstream.
-
Secondary Structure: The rigid rod nature of the PLL helix can induce the formation of unique morphologies, such as worm-like micelles or polymersomes, depending on the block length ratio.
Surface Functionalization
Homopolymer Poly(L-leucine) (synthesized using n-hexylamine initiator instead of PEG) is used to coat biomedical devices.
-
Protocol: Dissolve PLL in Trifluoroacetic acid (TFA) or chloroform/TFA mixtures. Cast films onto glass or metal substrates.
-
Outcome: Creates a superhydrophobic, protein-resistant surface due to the dense packing of methyl groups from the leucine side chains.
References
-
Deming, T. J. (2007). "Synthetic Polypeptides for Biomedical Applications."[2] Progress in Polymer Science. Link
-
Kataoka, K., et al. (2001). "Block Copolymer Micelles for Drug Delivery: Design, Characterization and Biological Significance." Advanced Drug Delivery Reviews. Link
-
Kricheldorf, H. R. (2006). "Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides." Angewandte Chemie International Edition. Link
-
Deng, C., et al. (2014). "Polypeptide-based block copolymers for gene and drug delivery." Progress in Polymer Science. Link
Sources
Advanced Experimental Setup and Protocols for N-Carboxyanhydride (NCA) Ring-Opening Polymerization
Introduction & Mechanistic Grounding
Polypeptides synthesized via the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) are critical biomaterials that mimic the structural and functional properties of natural proteins[1]. Historically, NCA polymerization has been plagued by extreme moisture sensitivity and sluggish kinetics, necessitating rigorous anhydrous setups such as gloveboxes and Schlenk lines[1][2]. However, recent breakthroughs in initiator design and solvent engineering have enabled ultra-fast, moisture-tolerant, and even open-vessel polymerizations[1][3].
To design a successful experimental setup, one must first understand the causality behind the polymerization kinetics. NCA ROP typically proceeds via two competing mechanistic pathways:
-
Normal Amine Mechanism (NAM): Initiated by non-ionic nucleophiles like primary amines, the initiator attacks the C-5 carbonyl of the NCA ring. This forms a carbamic acid intermediate that decarboxylates to propagate the chain[4][5]. While NAM provides excellent control over molecular weight (MW) and dispersity (Đ), it is notoriously slow (often taking days) and highly susceptible to moisture quenching[1][2].
-
Activated Monomer Mechanism (AMM): Initiated by strong bases (e.g., tertiary amines, metal alkoxides), the base deprotonates the NCA nitrogen, creating a highly reactive NCA anion[5][6]. AMM is significantly faster but can lead to uncontrolled polymerization and broad dispersity if the dormant-active chain end equilibrium is not carefully modulated[5].
Mechanistic pathways of NCA ring-opening polymerization: NAM vs. AMM.
Reagent Preparation and Causality of Purity
NCA monomers are highly electrophilic. Trace impurities—specifically water and hydrochloric acid (HCl)—act as rogue initiators or inhibitors, leading to premature termination, uncontrolled branching, or complete reaction failure[7].
-
Solvent Purification: Polymerization solvents (DMF, THF, DCM) must be rigorously dried over activated molecular sieves or distilled from calcium hydride (CaH₂) under an inert atmosphere[7].
-
Glassware: All reaction vessels must be flame-dried under vacuum or oven-dried at 150°C for at least 12 hours, then cooled in a desiccator or directly inside a glovebox[7].
Protocol 1: Synthesis and Purification of NCA Monomers (Fuchs-Farthing Method)
The Fuchs-Farthing method utilizes triphosgene to cyclize free α-amino acids, but inherently produces HCl as a byproduct, which must be strictly removed[4][7].
-
Reaction: Suspend the rigorously dried α-amino acid (e.g., L-alanine or γ-benzyl-L-glutamate) in anhydrous THF or ethyl acetate under an argon atmosphere[7][8].
-
Addition: Add 0.4 equivalents of triphosgene and stir at 50°C until the suspension turns clear, indicating complete cyclization[4][8].
-
Acid Scavenging (Critical Step): Residual HCl will protonate primary amine initiators during ROP, rendering them inactive[7]. Purge the system with argon to remove dissolved HCl, or introduce an acid scavenger such as α-pinene or an epoxy compound to neutralize the acid rapidly[3][8].
-
Purification: Recrystallize the crude NCA 3–4 times from a mixture of anhydrous THF/hexane or ethyl acetate/hexane inside a glovebox to remove trace impurities[7]. Store the purified monomer at -20°C under an inert gas[7].
Polymerization Methodologies
Protocol 2: Classical Primary Amine-Initiated ROP (Glovebox Setup)
Best for: Highly controlled, predictable molecular weights and block copolymer synthesis.
-
Preparation: Inside an argon-filled glovebox (H₂O < 1 ppm, O₂ < 1 ppm), dissolve the purified NCA monomer in anhydrous DMF to achieve a typical concentration of 0.1 M[7].
-
Initiation: Add the primary amine initiator (e.g., benzylamine or hexylamine) at the desired Monomer-to-Initiator ([M]/[I]) ratio[5][7].
-
Propagation: Seal the vessel and stir at room temperature. The reaction will evolve CO₂ gas. Monitor the reaction progress via FT-IR by tracking the disappearance of the characteristic NCA anhydride peaks at ~1850 and 1790 cm⁻¹[7].
-
Termination: After 48–72 hours, terminate the reaction by precipitating the polymer into an excess of cold non-solvent (e.g., diethyl ether or methanol)[7][8]. Centrifuge, wash, and dry the polypeptide under high vacuum.
Protocol 3: Superfast Open-Vessel ROP (LiHMDS Initiation)
Best for: High-throughput synthesis, moisture-tolerant environments, and rapid library generation. Causality: Lithium hexamethyldisilazide (LiHMDS) acts as a potent initiator that drives the reaction to completion in mere minutes. This extreme kinetic rate outpaces the diffusion and reaction of ambient moisture, allowing the setup to be conducted in an open flask outside of a glovebox[1].
-
Setup: In a standard fume hood (open vessel), dissolve the NCA monomer in commercial-grade solvent (e.g., DMF)[1].
-
Initiation: Rapidly inject a solution of LiHMDS (in THF) into the vigorously stirring monomer solution[1].
-
Observation: The reaction mixture will vigorously bubble due to rapid CO₂ evolution and will become noticeably viscous within 2–5 minutes[1].
-
Quenching & Recovery: Quench the reaction with a few drops of acetic acid to neutralize the active chain ends, then precipitate the polypeptide in cold methanol[1]. The entire process takes <10 minutes and yields polymers with narrow dispersity.
Quantitative Data & Troubleshooting
Table 1: Comparison of NCA Polymerization Strategies
| Polymerization Strategy | Initiator / Catalyst | Reaction Environment | Typical Reaction Time | Dispersity (Đ) | Key Advantage / Causality |
| Classical NAM | Primary Amines (e.g., Hexylamine) | Glovebox / Schlenk (Strictly Anhydrous) | 2 - 5 Days | 1.05 - 1.20 | Excellent control over MW; standard for complex architectures[4]. |
| Superfast Anionic | LiHMDS | Open-Vessel (Benchtop) | 2 - 5 Minutes | 1.08 - 1.28 | Extreme kinetics outpace moisture degradation; highly scalable[1]. |
| DES-Mediated ROP | Primary Amines in [Camphor][Decanoic Acid] | Open-Air (Up to 80% Humidity) | ~50 Minutes | ~1.30 | Hydrophobic deep eutectic solvent repels water, protecting the NCA ring[3]. |
| Organocatalyzed | Cationic Catalysts (e.g., DMAPPCl) | Glovebox / Inert Gas | ~70 Minutes | ~1.06 | Cation-dipole interactions accelerate NAM without triggering AMM side reactions[9]. |
| Acid-Catalyzed | Primary Amine + Carboxylic Acid | Inert Atmosphere | 1 - 4 Hours | < 1.02 | Acid facilitates proton transfer, avoiding charge separation; enables ultra-high MW[10]. |
Table 2: Self-Validating Troubleshooting Matrix
| Symptom | Mechanistic Cause | Corrective Action |
| Polymerization fails to initiate | Inactive initiator or extreme acid contamination (HCl) from the monomer synthesis step[7]. | Rigorously recrystallize the NCA to remove HCl[7]. Verify initiator purity via NMR prior to use. |
| Low MW / Broad Dispersity | Moisture contamination causing water-initiated chains, or uncontrolled coexistence of NAM and AMM[5][7]. | Flame-dry all glassware. Switch to a superfast initiator (LiHMDS)[1] or utilize a bifunctional carboxylic acid catalyst[10]. |
| Bimodal GPC Traces | Premature termination followed by secondary initiation, often due to poor stirring during rapid CO₂ evolution. | Increase the stirring rate. Dilute the initial monomer concentration slightly to reduce viscosity buildup during propagation. |
References[1] "Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis." Nature Protocols, Springer Nature. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGloxMgKvl23npa0pv3I847I3ULs_T3f85hkucS8SW-swdkNXqWMqd4m5lbq2FjOxmZxe9w4fbq3WUI8I3dQGvoAp2uMxBQ5YzQU7HoJ4AzgPeT6Fcz3-tvv8sdlyNVNqj8lGLDN0JL8-UmBXSxTfjMNVLUn2EVYhaEIeU8DlYECW5G0_au[3] "Water-resistant and temperature-tolerant ring-opening polymerization of N-carboxyanhydrides in hydrophobic deep eutectic solvents." ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_F2mh5XJVEBpGjF1t9QPzEeRMYgWj1O11hLkEDSxmuDWMEWsw6WUrx1N5E6ZPXIpGDuTz-KBJNsOduI9Saxbhr7ZyJcKmCs_nGvu7Z0z_IjrfKzWOW3c_cWSLf71auRsM5ulmF8uG_t7uxl6ycMTdtT7jnOuZn63W49YgVlAtAF0h5Tet266DTc7qEx0g4x89AKJIs52yJua9cVhkKiGaqeKLLlu3OUhQV5YRfM4HyWH3kzqFN6QTrYmVBQD29teZ2kAvI3ymMxY2WK-vDbQ9Ic-CpLTuv36TFN87uB9Sa5JYYosag0OPyz-uhA-EqD8=[2] "Living Polymerization of α‐Amino Acid N‐Carboxyanhydrides (NCA) upon Decreasing the Reaction Temperature." ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1CFtq623dJKkkb5259FMzBcKOZGmyKDHZBbQ-nTkM9JHedgQO5fAWB2ImilcNS9cxUfPggwJlVS_E3fNE7ZOyiud5nvYWazY2g_OyKHoElZHQhGa3Lai19zOEQuJC2Vh0WbaoAFjTGiFWQW7mwW5hJlk2NY1kXL5Nc-dBEQ1vvysE1ILaKvKHKYMYMu5HibJ5zFLfmYUm4Py5csdNK2-JwvwmpaC9Ak_A4MXd4KRtiPlzpilCdnLUOVenM9YhzfNqd0zlNvg18hEb0z2nX6GWP3rdd9o=[8] "Random Poly(Amino Acid)s Synthesized by Ring Opening Polymerization as Additives in the Biomimetic Mineralization of CaCO3." MDPI. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzjg12HxeioMI445-k3v1GsAQTVR6iUTUAdzWqB0gmuPb6z1ok34KIw3Cdd0JE9C6c5TP-id9TCmAAaSxaJRF5OV7kffFsToys98RntMtc2zMB66ZUXurMcSCA-fQySL055g==[9] "Single-Center Trifunctional Organocatalyst Enables Fast and Controlled Polymerization on N-Carboxyanhydride." ACS Central Science. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSVvdZ9cd9fyxXD8aGOd3oV9cE1GKo-VhuXkPPq54yLeyJ9KVU2QXGyHQQTnky9zEG291pAFpWCKjk9A2WMCWg14Q_NmgZrJZ6FYDs47gcst-qk6SCujH4i3XsfYNFdjwOtCL-8jlYZ0EJKHdEqw==[10] "Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N-Carboxyanhydride: Fast Kinetics, Ultra-High Molecular Weight, and Mechanistic Insights." ChemRxiv. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD_72Xli4_46I-DF1RJ_g-Np4K3d4YSwaRDPYI_Jomw-O-IfdqwG7--dTReUzcvel1BxwiXojuSBPFc4hC2VXPUeaQDa4Old97X_s_uK1ANfF0kySMOthngyV-HJJXRYay9xGOGkyfwyBYsyUTOlfg[7] "Technical Support Center: Polypeptide Synthesis via Ring-Opening Polymerization of N-Carboxyanhydrides (NCAs)." Benchchem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvgqZ8g8WoOjVh8CmQJPCjZ5ZyP1CCgw4ZI7A7C-nh9-YSrRBd-aEHZz_7X2YFCYMoe3ANjSTtovFjNCE-jGYVvFrelKqtr0z9HE7Myh2-NSh7bH4RjC5fam-KLMAdYMlS8BIsjsJRSc2Y6LEXC2vzbNdmOqhzOR4De0DoKEUVGXrwTV2aaEvwEQE3u7qDw0SDcx9SPLgjGNmDmTmcizVuwpL5syRAqV08lLfq21_2O6x53ot7E12ece8OaWVUeG4fQ6g1E_InaA==[4] "Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides." MDPI. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7EiXltPMBeRXNz-mdjUDmc9ksf-uR5u5ZNEogpgnc4EKfDinduUBXzgKPx7DQetePNkjOGlSXck8F_MbBL6RaoddIv-0QbPYU_T_1wIAmX7MlTQCbMC3-1vAJI6WKDBknAQ==[5] "Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines." MPG.PuRe. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcuZa9ND2TQQVxPJhfnAHdOmztkEFojNJyIlObh1xMCRY0pFflBJokhyczpu1OkyRmmDlwoP-dBhN328JMtEn3jTkdfzttLCNAFOrwCB3mP_t4zeyxuTy1Vrf15iO6JteBDp6Dg8ws6Zm1MyoHYR1sk1cAmjArdlTrpsL78AEBtJSAPnAN7Q8=[6] "Surface Initiated N-carboxyanhydride Ring Opening Polymerization: Designing Nanohybrids for Biomedical Applications." DCU. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBlVUsIUNDb5qNSvaZF_P7OqU_j7ThmAvaNQ1DP94ROLRj_706T72l80J26YRGxsSjQR1PGCBogy-iMCTu6Bt65Wfuk5cmwzUT6kaV5DU6J0blZr-EukNSVRupOjckDjwjUcEbxPfE0ZzP5vJzuwRmnKjN81OW3rU4sjtS
Sources
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- 4. mdpi.com [mdpi.com]
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- 10. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
preventing premature polymerization of (S)-4-Butyloxazolidine-2,5-dione
Introduction: Understanding the Challenge
(S)-4-Butyloxazolidine-2,5-dione, a member of the α-amino acid N-carboxyanhydride (NCA) family, is a highly valuable monomer for the synthesis of advanced polypeptides used in drug delivery, tissue engineering, and other biomedical applications.[1] Its high reactivity, which enables controlled ring-opening polymerization (ROP), is also its greatest liability. NCAs are exceptionally sensitive to premature polymerization initiated by trace impurities, particularly nucleophiles like water.[2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to mitigate and troubleshoot the premature polymerization of (S)-4-Butyloxazolidine-2,5-dione. By understanding the underlying mechanisms and adhering to stringent handling protocols, you can ensure the integrity of your monomer and the successful synthesis of well-defined polypeptides.
Quick Reference: Frequently Asked Questions (FAQs)
Q1: My brand-new bottle of (S)-4-Butyloxazolidine-2,5-dione looks cloudy/has solidified. What happened? A: This strongly indicates premature polymerization. The monomer has likely been exposed to moisture or other nucleophilic impurities at some point during shipping or upon initial handling. The solid material is a low-molecular-weight polymer or oligomer. It is not recommended to proceed with a controlled polymerization using this material.
Q2: How should I store my NCA monomer? A: Strict anhydrous and inert conditions are critical. Store the monomer at or below -20°C in a tightly sealed container, preferably under a dry inert atmosphere (e.g., nitrogen or argon).[3][4] The container should be placed inside a desiccator within the freezer to provide a secondary barrier against moisture.
Q3: Can I handle the NCA on the open bench? A: It is strongly discouraged. All manipulations, including weighing and dispensing, should be performed in a controlled environment with low humidity, such as a glovebox. If a glovebox is unavailable, work quickly under a strong flow of dry inert gas. Always allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.[2]
Q4: What are the most common initiators of premature polymerization? A: The primary culprits are nucleophiles.[5] Water is the most common and potent initiator.[2][6][7] Other initiators include primary and secondary amines, alcohols, and residual acidic or basic impurities from the NCA synthesis process (e.g., HCl).[1][2][8]
Q5: My polymerization reaction started immediately and uncontrollably upon adding the solvent. Why? A: This is a classic sign of impurities in your solvent. The solvent was likely not sufficiently anhydrous or contained other nucleophilic contaminants. Always use freshly purified and dried solvents specifically rated for moisture-sensitive reactions.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues related to the stability of (S)-4-Butyloxazolidine-2,5-dione.
| Symptom / Observation | Potential Root Cause(s) | Recommended Solutions & Preventive Actions |
| Monomer appears clumpy, opaque, or has fully solidified in storage. | 1. Moisture Ingress: The container seal was compromised, or the monomer was opened in a humid environment while cold.[2] 2. Residual Synthesis Impurities: Inadequate purification left trace amounts of initiators (e.g., HCl, unreacted amino acid).[2][9] | Solution: The monomer is likely unusable for controlled polymerization. Discard and obtain a fresh, high-purity batch. Prevention: Verify supplier purity specifications. Always warm the container to ambient temperature in a desiccator before opening. Handle exclusively under an inert atmosphere. |
| FT-IR spectrum of the monomer shows a broad peak around 3300 cm⁻¹ and/or a peak around 1650 cm⁻¹ (Amide I). | Oligomerization/Polymerization: The characteristic N-H stretch (from the newly formed peptide bonds) and Amide I band indicate that ring-opening has occurred. Pure NCA should have two distinct carbonyl peaks (~1860 and 1790 cm⁻¹) and an N-H peak (~3250 cm⁻¹). | Solution: The monomer is contaminated with polymer. Recrystallization may be possible but is often difficult and may not remove all oligomers. Prevention: Implement stringent storage and handling protocols (see Section 4). Regularly check monomer purity via FT-IR before use.[10] |
| Polymerization results in a bimodal or very broad molecular weight distribution (high PDI). | 1. Multiple Initiating Species: Uncontrolled initiation by water or other impurities is competing with your intended initiator.[11] 2. Slow Initiation: The chosen initiator initiates polymerization much slower than propagation, leading to uncontrolled chain growth. | Solution: Review the entire experimental setup for sources of contamination, especially solvent and glassware. Prevention: Use high-purity, recrystallized NCA.[12] Ensure solvents are rigorously dried. Use high-vacuum techniques to remove all volatile impurities from the reaction vessel before starting.[9] |
| Reaction fails to initiate or proceeds very slowly. | Presence of Acidic Impurities: Strong acids like HCl, a common byproduct of NCA synthesis, can protonate and deactivate amine initiators or propagating chain ends.[1] | Solution: The monomer requires further purification to remove acidic contaminants. Recrystallization from a suitable anhydrous solvent (e.g., ethyl acetate/heptane) is the standard method.[12] Prevention: Source high-purity, "chloride-free" grade NCAs.[2] Test for chloride content if possible. |
Best Practices & Standard Operating Procedures (SOPs)
Adherence to meticulous experimental technique is the most effective way to prevent premature polymerization.
SOP 1: Monomer Purification (Recrystallization)
If the purity of the starting NCA is in doubt, recrystallization is mandatory.
-
Preparation: Under a dry, inert atmosphere (glovebox), dissolve the crude (S)-4-Butyloxazolidine-2,5-dione in a minimal amount of anhydrous, peroxide-free tetrahydrofuran (THF) or ethyl acetate at room temperature.[13]
-
Filtration: Filter the solution through a dry, sintered glass funnel to remove any insoluble (polymeric) material.
-
Precipitation: Vigorously stir the filtered solution and slowly add anhydrous heptane or hexane (a non-solvent) until the solution becomes persistently cloudy.[13]
-
Crystallization: Cool the mixture to -20°C and allow crystals to form over several hours or overnight.
-
Isolation: Quickly filter the crystals under an inert atmosphere, wash with a small amount of cold, anhydrous heptane, and dry under high vacuum.[4]
-
Verification: Confirm purity using FT-IR and/or ¹H NMR spectroscopy before storage.[10]
SOP 2: Rigorous Storage and Handling
The following workflow minimizes the risk of moisture contamination.
Caption: Simplified mechanism of water-initiated NCA polymerization.
The resulting primary amine is itself a potent initiator, leading to a chain reaction and the formation of oligomers or polymers. [5]This highlights why even trace amounts of water can be so detrimental. [2][11]
Troubleshooting Logic Flowchart
Use this decision tree to diagnose issues with your NCA polymerization.
Caption: A decision tree for troubleshooting NCA polymerization issues.
References
-
Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry - Chinese Chemical Society. [Link]
-
Amino acid NCA polymerization: A century of misconceptions. ResearchGate. [Link]
-
α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations: - PMC Isochem. Isochem. [Link]
-
Water-assisted and protein-initiated fast and controlled ring-opening polymerization of proline N-carboxyanhydride. Oxford Academic. [Link]
-
How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0° C?. Pure. [Link]
- Surface Initiated N-carboxyanhydride Ring Opening Polymerization: Designing Nanohybrids for Biomedical Applic
-
Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. PMC. [Link]
-
N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. The Royal Society of Chemistry. [Link]
-
Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis. [Link]
-
(S)-4-isobutyloxazolidine-2,5-dione | C7H11NO3. PubChem. [Link]
-
Water-assisted and protein-initiated fast and controlled ring-opening polymerization of proline N-carboxyanhydride. PMC. [Link]
- Ring-opening Polymerization of N-carboxyanhydrides Using Organic Initiators or C
- Top Analytical Techniques for Characterizing Custom Polymers. [N/A]
-
Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. PMC. [Link]
-
Single-Center Trifunctional Organocatalyst Enables Fast and Controlled Polymerization on N-Carboxyanhydride | ACS Central Science. ACS Publications. [Link]
-
Synthesis and Properties of Bioresorbable Block Copolymers of l-Lactide, Glycolide, Butyl Succinate and Butyl Citrate. MDPI. [Link]
-
Synthesis and Characterization of Macroinitiators Based on Polyorganophosphazenes for the Ring Opening Polymerization of N-Carboxyanhydrides. MDPI. [Link]
-
Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. Cheng Research Group - Illinois. [Link]
Sources
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- 7. Water-assisted and protein-initiated fast and controlled ring-opening polymerization of proline N-carboxyanhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doras.dcu.ie [doras.dcu.ie]
- 9. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 12. pure.tue.nl [pure.tue.nl]
- 13. tandfonline.com [tandfonline.com]
purification of (S)-4-Isobutyloxazolidine-2,5-dione monomer
Welcome to the Advanced Polymer Materials Support Center. You are accessing the master guide for (S)-4-Isobutyloxazolidine-2,5-dione , commonly referred to as L-Leucine NCA (Leu-NCA) .[1][2]
The polymerization of N-carboxyanhydrides (NCAs) is notoriously sensitive.[1][3] A monomer purity of 98% is often insufficient for high molecular weight (HMW) polypeptides; you generally require >99.5% purity with strict removal of nucleophilic (water, amines) and electrophilic (HCl, isocyanates) impurities.
This guide treats your experimental challenges as "Support Tickets" to provide targeted, causal analysis and field-proven solutions.
🔬 Part 1: Critical Specifications & Handling
Before troubleshooting, verify your material against these baseline standards. If your monomer deviates, purification is mandatory.
| Parameter | Specification | Critical Note |
| CAS Number | 3190-70-3 | Distinct from L-Leucine (61-90-5).[1][3][2] |
| Appearance | White to off-white crystalline solid | Yellowing indicates hydrolysis or polymerization.[1][3][2] |
| Melting Point | 76–79 °C | Sharp range required.[1][2] Broadening (<75°C) implies impurities.[1] |
| Solubility | Soluble in THF, Dioxane, Ethyl Acetate | Insoluble in Hexane/Heptane (Anti-solvents). |
| Storage | -20°C under Argon/Nitrogen | Strictly anhydrous. Moisture triggers autocatalytic degradation.[1][3][2] |
🛠 Part 2: Troubleshooting Guide (Ticket System)
Ticket #001: "My polymerization yields low molecular weight (Low MW) or stalls."
Diagnosis: Termination by Impurities (HCl or Water). [1][2]
-
The Mechanism:
-
Solution:
Ticket #002: "The monomer turns oily or yellow during recrystallization."
Diagnosis: Thermal Decomposition or Hydrolysis. [1][2]
-
The Mechanism: Leu-NCA is thermally unstable.[1][3][2] Above 50°C (or lower in the presence of moisture), it decomposes into isocyanates or polymerizes.
-
Solution:
-
Temperature Control: Never heat recrystallization solutions above 45–50°C .
-
Solvent Dryness: Ensure Ethyl Acetate (EtOAc) and Hexane are dried over molecular sieves (3Å or 4Å).
-
Action: If oily, re-dissolve in minimal THF, precipitate rapidly with cold Hexane, and filter immediately.
-
Ticket #003: "I see a 'pop' or gas evolution when dissolving the monomer."
Diagnosis: Phosgene Release or Carboxylic Acid Decarboxylation. [1][2]
-
The Mechanism: Trace unreacted triphosgene or trapped HCl is releasing gas upon solvation.
-
Solution:
⚗️ Part 3: Detailed Purification Protocols
Protocol A: The Standard Recrystallization (EtOAc/Hexane)
Best for removing trace polymer and general organic impurities.
Reagents:
Procedure:
-
Dissolution: In a Schlenk flask under Argon, dissolve crude Leu-NCA in the minimum amount of anhydrous EtOAc at room temperature (approx. 1 g NCA per 2–3 mL EtOAc).
-
Pro-Tip: If insoluble particles remain (likely polypeptide), filter through a 0.45 µm PTFE syringe filter into a fresh dry flask.
-
-
Crystallization: Slowly add anhydrous Hexane (approx. 3x volume of EtOAc) while stirring until a persistent cloudiness appears.
-
Cooling: Place the flask in a freezer (-20°C) for 12–24 hours. Do not crash cool in dry ice/acetone, as this traps impurities.[2]
-
Isolation: Filter the white crystals inside a glovebox or under a strong stream of Argon.
-
Washing: Wash the cake 2x with cold, anhydrous Hexane.
-
Drying: Dry under high vacuum for 4 hours at room temperature.
Protocol B: Chloride Removal (The "Bicarbonate Wash")
Mandatory if the Silver Nitrate test is positive. This must be done FAST to prevent hydrolysis.
Procedure:
-
Dissolve crude NCA in Ethyl Acetate (approx. 10 mL/g).
-
Rapidly wash the organic phase with:
-
Dry: Immediately dry the organic layer over anhydrous MgSO₄ (stir for 5 mins).
-
Concentrate: Filter off MgSO₄ and evaporate solvent below 40°C.
-
Proceed to Protocol A immediately.
📊 Part 4: Visualization & Logic Flow[2]
Workflow: Purification Logic Tree
The following diagram illustrates the decision-making process for purifying Leu-NCA based on impurity analysis.
Caption: Logical workflow for Leu-NCA purification, prioritizing chloride removal followed by thermal property verification.
❓ Part 5: Frequently Asked Questions (FAQs)
Q: Can I use column chromatography to purify Leu-NCA? A: Generally, no .[1][3][2] Silica gel is slightly acidic and contains surface hydroxyls that can initiate polymerization or hydrolysis.[2] While some "flash" methods exist using anhydrous silica and rapid elution [1], recrystallization is far superior for scalability and removing trace chlorides.
Q: How long can I store the purified monomer? A: Under ideal conditions (-20°C, glovebox, sealed vial), Leu-NCA is stable for 3–6 months .[1] If stored at room temperature, it will degrade within days. Always re-check the Melting Point before use if the bottle has been stored for >1 month.
Q: Why is my yield so low after recrystallization? A: Leu-NCA is moderately soluble in Hexane/Heptane.[1][3][2] If you use too much solvent or don't cool it sufficiently, monomer remains in the mother liquor.
-
Fix: Concentrate the mother liquor and perform a second "crop" crystallization, though this second crop will be less pure.
📚 References
-
Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672.
-
Kricheldorf, H. R. (2006).[2] Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides.[1][3][2] Encyclopedia of Polymer Science and Technology.
-
Sigma-Aldrich. (n.d.).[3][2] L-Leucine NCA Product Specification & Properties (CAS 3190-70-3).[1][3][2] [1][3]
-
PubChem. (n.d.).[2] (S)-4-Isobutyloxazolidine-2,5-dione (Compound Summary). [3]
Sources
- 1. (S)-4-isobutyloxazolidine-2,5-dione | C7H11NO3 | CID 10236023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Leu-NCA | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. (S)-4-ISOPROPYLOXAZOLIDINE-2,5-DIONE | 24601-74-9 [chemicalbook.com]
- 4. chinesechemsoc.org [chinesechemsoc.org]
troubleshooting low yield in polypeptide synthesis with NCAs
Technical Support Center: Polypeptide Synthesis via NCA ROP Case ID: NCA-ROP-YIELD-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Art" of NCA Polymerization
Welcome to the technical support center. If you are experiencing low yields, broad dispersity, or "dead" reactions in N-Carboxyanhydride (NCA) Ring-Opening Polymerization (ROP), you are not alone. This is widely considered one of the most finicky reactions in polymer chemistry.
Unlike standard radical polymerizations, NCA ROP is a living polymerization that is hypersensitive to three factors:
-
Nucleophilic impurities (Water/Alcohols).
-
Electrophilic impurities (Residual acid/chlorides).[1]
-
Equilibrium dynamics (CO₂ removal).
This guide does not just list steps; it diagnoses the molecular failure points. Follow these modules sequentially to isolate your variable.
Diagnostic Logic Tree
Before changing your entire protocol, use this logic flow to identify the likely failure point.
Figure 1: Diagnostic logic flow for identifying the root cause of polymerization failure.
Module 1: The Silent Killer (Monomer Purity)
The Problem: The most common cause of low yield (0–20%) is not the reaction conditions, but the monomer itself. NCAs are typically synthesized using phosgene or triphosgene (Fuchs-Farthing method). The byproduct is HCl.[1]
-
Mechanism of Failure: Residual HCl protonates the amine initiator. A protonated amine (
) cannot perform the nucleophilic attack on the NCA ring. The reaction never starts. -
Water Contamination: Water acts as a nucleophile, initiating chains randomly (uncontrolled
) or hydrolyzing the NCA back to the amino acid (which is not reactive in ROP).
Protocol: The "Silver Nitrate" Chloride Test
Use this qualitative test to validate every batch of NCA before polymerization.
-
Take a small spatula tip (~10 mg) of your NCA.
-
Dissolve in 1 mL of dilute nitric acid (
) or water (hydrolysis will occur; this is expected). -
Add 2-3 drops of 0.1 M Silver Nitrate (
) solution. -
Result:
-
Clear: Purity is likely acceptable.
-
Cloudy/White Precipitate: Chloride presence (
). STOP. You must recrystallize.
-
Protocol: Anhydrous Recrystallization
Standard purification for solid NCAs (e.g., BLG-NCA, Lys-NCA).
-
Dissolution: In a glovebox, dissolve crude NCA in the minimum amount of dry THF.
-
Precipitation: Layer dry Hexane (or Pentane) carefully on top (Ratio 1:3 THF:Hexane).
-
Crystallization: Store at -20°C. Do not disturb.
-
Wash: Filter crystals in the glovebox and wash with cold Hexane.
-
Critical Step: Dry under high vacuum (< 0.1 mbar) for 4–6 hours to remove solvent traces.
Expert Insight: For oily NCAs or those that refuse to crystallize, use Flash Chromatography on Silica (Deming Method). This was a breakthrough in the field, allowing purification of NCAs previously thought unstable. You must use anhydrous solvents and dry silica [1].
Module 2: Reaction Control (NAM vs. AMM)
The Problem: You obtained polymer, but the yield is 40% and the PDI is broad (>1.4). The Cause: Competition between the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM) .[2]
-
NAM (Desired): Nucleophilic attack by the amine on the C-5 carbonyl.[3] Linear growth.[4]
-
AMM (Undesired): The amine acts as a base, deprotonating the N-H of the NCA. This creates a "negative" NCA monomer that attacks another monomer. This leads to chain termination and cyclic byproducts.
Mechanism Visualization
Figure 2: Competition between NAM (controlled) and AMM (uncontrolled) pathways.
Troubleshooting Table: Optimization
| Parameter | Recommendation | Why? |
| Solvent | DMF (Dry) or THF | DMF dissolves polypeptides better, preventing precipitation. THF is better for some side chains but requires solubility checks. |
| Temperature | 0°C to 20°C | Lower temperatures suppress the AMM pathway (deprotonation has higher activation energy than nucleophilic attack) [2]. |
| Vacuum | CRITICAL | Applying dynamic vacuum or a nitrogen sweep removes CO₂. If CO₂ remains, it forms carbamic acid on the chain end, stalling the reaction. |
| Initiator | Primary Amines / Transition Metals | Avoid tertiary amines (they only promote AMM). For ultra-precision, use Deming's Cobalt/Nickel initiators [3]. |
Module 3: Isolation & Workup
The Problem: "I saw the viscosity increase, but I recovered nothing." The Cause: Polypeptides are often amphiphilic or sticky. Poor precipitation leads to fractionation (losing low MW chains) or oiling out.
Protocol: High-Yield Isolation
-
Concentrate: Rotovap the reaction mixture to ~10-20% of original volume. Do not dry completely (polymer may crosslink).
-
Precipitant: Prepare Cold Diethyl Ether (or Methanol, depending on side chain).
-
Dropwise Addition: Add the polymer solution slowly into the vigorously stirring ether.
-
Note: If it oils out, your polymer is too low MW or the ether is too warm.
-
-
Centrifugation: Filtration often clogs with polypeptides. Centrifuge at 4000 rpm / 10 min / 4°C.
Frequently Asked Questions (FAQ)
Q1: My reaction turned dark brown/purple. Is it ruined? A: Likely, yes. This color change usually indicates amine oxidation or the formation of complex cyclic termination products. This often happens if the solvent contained trace peroxides (common in old THF) or if the reaction was exposed to air.
Q2: Can I use amino acid ester salts as initiators? A: Only if you neutralize them first. An amine salt (e.g., Gly-OMe·HCl) is not nucleophilic. You must add a stoichiometric base (like TEA) to free the amine, but be warned: the TEA can trigger the AMM pathway. It is cleaner to use a free primary amine (e.g., Hexylamine) or a transition metal initiator.
Q3: How dry is "dry"? A: "Anhydrous" from a bottle is often insufficient. For NCAs, water content should be < 20 ppm. We recommend passing solvents through activated alumina columns (solvent purification system) or storing over activated 3Å molecular sieves for 48 hours inside a glovebox.
References
-
Kramer, J. R., & Deming, T. J. (2010).[5] General method for purification of α-amino acid-N-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668–3672. Link
-
Vayaboury, W., Giani, O., Cottet, H., Deratani, A., & Schué, F. (2004). Living polymerization of α-amino acid N-carboxyanhydrides (NCA) upon decreasing the reaction temperature.[6] Macromolecular Rapid Communications, 25(13), 1221–1224. Link
-
Deming, T. J. (1997).[7] Facile synthesis of block copolypeptides of defined architecture.[4][7][8] Nature, 390(6658), 386–389. Link
-
Hadjichristidis, N., Iatrou, H., Pitsikalis, M., & Sakellariou, G. (2009). Synthesis of well-defined polypeptide-based materials via the ring-opening polymerization of α-amino acid N-carboxyanhydrides.[3][4][5][6][9][10] Chemical Reviews, 109(11), 5528–5578. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pure.mpg.de [pure.mpg.de]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Research [deming.seas.ucla.edu]
- 8. Read "Frontiers of Engineering: Reports on Leading-Edge Engineering from the 2006 Symposium" at NAP.edu [nationalacademies.org]
- 9. researchgate.net [researchgate.net]
- 10. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Reaction Conditions for (S)-4-Butyloxazolidine-2,5-dione
Welcome to the technical support center for the synthesis and optimization of (S)-4-Butyloxazolidine-2,5-dione, an N-carboxyanhydride (NCA) derived from (S)-2-aminohexanoic acid (L-norleucine). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable synthetic building block.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of (S)-4-Butyloxazolidine-2,5-dione
Question: I am getting a very low yield, or no product at all, in my synthesis of (S)-4-Butyloxazolidine-2,5-dione. What could be the reasons?
Answer:
Low or no yield in the synthesis of (S)-4-Butyloxazolidine-2,5-dione, typically prepared via the Fuchs-Farthing method using a phosgene source, can stem from several factors.[1]
-
Cause 1: Incomplete Reaction: The reaction between the starting amino acid, (S)-2-aminohexanoic acid, and the phosgenating agent (e.g., triphosgene, diphosgene) may not have gone to completion.
-
Solution: Monitor the reaction progress. Traditionally, the reaction is considered complete when the suspension of the amino acid in the solvent becomes a clear solution.[2] However, for more accurate monitoring, it is advantageous to take small aliquots, perform a mini-workup, and analyze by ¹H NMR.[2] Ensure the reaction is stirred vigorously to maximize the interaction between the solid amino acid and the phosgenating agent.
-
-
Cause 2: Inadequate Temperature Control: The reaction temperature plays a crucial role. While these reactions are often heated, an excessive temperature can lead to side reactions and decomposition of the product.[3]
-
Solution: Traditionally, NCA synthesis is performed at 50–60 °C.[2] However, the reaction can be driven by its own exotherm.[2] Consider running the reaction at ambient temperature and monitoring the progress. A slight exotherm upon mixing the reagents is often sufficient to drive the reaction to completion within a reasonable timeframe.[2]
-
-
Cause 3: Presence of Moisture: N-carboxyanhydrides are highly sensitive to moisture.[4][5] Water will hydrolyze the NCA back to the amino acid.
-
Solution: Ensure all glassware is oven-dried and cooled under a stream of dry inert gas (e.g., nitrogen or argon). Use anhydrous solvents. The starting (S)-2-aminohexanoic acid should be thoroughly dried before use.
-
-
Cause 4: Inefficient Removal of HCl: The reaction generates hydrogen chloride (HCl) as a byproduct.[3][4] If not effectively removed, HCl can catalyze the decomposition of the NCA.[6]
-
Solution: Conduct the reaction under a gentle flow of an inert gas to carry away the evolved HCl. The choice of solvent can also play a role; for instance, a mixture of THF and CH₂Cl₂ has a reduced solubility for HCl compared to pure ethers.[1]
-
Issue 2: Product is Contaminated with Impurities
Question: My final product of (S)-4-Butyloxazolidine-2,5-dione shows significant impurities in the NMR spectrum. What are these impurities and how can I remove them?
Answer:
The primary impurities in NCA synthesis are typically related to side reactions involving the starting materials and byproducts.[2]
-
Common Impurities:
-
Hydrogen Chloride (HCl) and the Hydrochloride Salt of the Starting Amino Acid: These are the most common impurities from the phosgenation reaction.[4]
-
Unreacted (S)-2-aminohexanoic acid: Incomplete reaction will leave the starting material in your crude product.
-
α-Isocyanatoacyl Chlorides and N-chloroformyl Amino Acids: These can form as byproducts and are particularly problematic as they can terminate subsequent polymerization reactions.[2]
-
-
Purification Strategies:
-
Recrystallization: This is the most common method for purifying solid NCAs.[2][7]
-
Recommended Solvents: Common solvents for recrystallization include tetrahydrofuran (THF), ethyl acetate, and toluene, with antisolvents like hexane, heptane, or petroleum ether.[2] The optimal solvent system for (S)-4-Butyloxazolidine-2,5-dione will need to be determined empirically, but a good starting point would be an ethyl acetate/hexane mixture. Multiple recrystallizations may be necessary to achieve high purity.[7]
-
-
Flash Chromatography: For NCAs that are difficult to crystallize or are oils, flash chromatography on silica gel is a rapid and general method for purification.[7][8] This technique is effective at removing all common impurities.[8]
-
Filtration through Diatomaceous Earth (Celite): For large-scale preparations, a simple filtration of the reaction mixture through a pad of celite can effectively remove insoluble impurities, including the hydrochloride salt of the amino acid.[2][9]
-
Issue 3: Difficulty in Isolating a Crystalline Product
Question: I am struggling to crystallize my (S)-4-Butyloxazolidine-2,5-dione. It remains an oil. What should I do?
Answer:
The inability to obtain a crystalline product is a common issue, especially with NCAs that have lower melting points.[7][8]
-
Cause: The presence of impurities can inhibit crystallization. Even small amounts of contaminants can act as a "eutectic," lowering the melting point and preventing the formation of a stable crystal lattice.
-
Solutions:
-
Thorough Purification: Before attempting crystallization, ensure the crude product is as pure as possible. Consider a preliminary purification step like a quick filtration through a short plug of silica gel to remove polar impurities.
-
Solvent Screening for Recrystallization: Systematically screen different solvent/antisolvent combinations. Start with a solvent in which the NCA is sparingly soluble at room temperature but readily soluble when heated. Slowly add a non-polar antisolvent at the elevated temperature until the solution becomes slightly turbid, then allow it to cool slowly.
-
Seeding: If you have previously managed to obtain a small amount of crystalline material, use a tiny crystal to seed the supersaturated solution. This can provide a template for crystal growth.
-
Trituration: If the product is an oil, try triturating it with a poor solvent (like hexane or petroleum ether). This can sometimes induce crystallization by removing more soluble impurities and providing mechanical energy for nucleation.
-
Flash Chromatography: If all attempts at crystallization fail, flash column chromatography is an excellent alternative for isolating the pure product, even if it is an oil.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best phosgenating agent to use for the synthesis of (S)-4-Butyloxazolidine-2,5-dione?
A1: While gaseous phosgene is the original reagent, for laboratory-scale synthesis, diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate) are safer and easier to handle alternatives.[1] Triphosgene is a solid and is often preferred for its ease of handling. One mole of triphosgene is equivalent to three moles of phosgene.
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The key parameters are:
-
Purity of Reagents and Anhydrous Conditions: The starting amino acid must be pure and dry, and all solvents must be anhydrous.[5]
-
Temperature: As discussed in the troubleshooting guide, careful temperature control is essential to prevent side reactions.
-
Efficient Removal of HCl: This is critical to prevent product decomposition.
-
Reaction Monitoring: Do not rely solely on the visual cue of the reaction mixture turning clear. Use an analytical method like ¹H NMR to confirm the completion of the reaction.[2]
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure and identify any organic impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The NCA will have characteristic carbonyl stretching frequencies for the anhydride group. This can also be used to monitor the disappearance of the starting material and the appearance of the product during the reaction.[10]
-
Melting Point Analysis: A sharp melting point is a good indicator of purity for crystalline solids.
-
Chloride Titration: To ensure the absence of chloride ions, which can be detrimental to subsequent polymerization reactions, a chloride titration (e.g., Volhard or Mohr method) can be performed.[5]
Q4: Are there any alternative, milder synthesis methods available?
A4: Yes, several phosgene-free methods have been developed to avoid the use of highly toxic reagents. These include:
-
Using n-propylphosphonic anhydride (T3P®): This reagent can be used for the synthesis of NCAs from Boc-protected amino acids.[11]
-
Using CO₂ and a dehydrating agent: A method using carbon dioxide and n-propylphosphonic anhydride has been reported for the direct synthesis of NCAs from amino acids.[12] These methods are generally safer and may generate byproducts that are easier to remove.[11]
Experimental Protocols
Protocol 1: Synthesis of (S)-4-Butyloxazolidine-2,5-dione using Triphosgene
Materials:
-
(S)-2-aminohexanoic acid (L-norleucine), dried under vacuum
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Nitrogen or Argon gas
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a gas outlet to a bubbler (or a drying tube), and a nitrogen/argon inlet.
-
Suspend (S)-2-aminohexanoic acid (1 equivalent) in anhydrous THF.
-
Under a positive pressure of inert gas, add triphosgene (0.4 equivalents) to the suspension in one portion.
-
Heat the reaction mixture to 50-55 °C with vigorous stirring. Alternatively, stir at room temperature and monitor for a slight exotherm.[2]
-
Continue stirring until the suspension becomes a clear solution (typically 2-4 hours). Monitor the reaction by taking small aliquots for ¹H NMR analysis to confirm the disappearance of the starting material.
-
Once the reaction is complete, cool the solution to room temperature.
-
Filter the solution through a pad of Celite to remove any insoluble impurities.[2][9]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by flash chromatography.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude (S)-4-Butyloxazolidine-2,5-dione in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate).
-
Slowly add a non-polar antisolvent (e.g., hexane) until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or freezer to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold antisolvent, and dry under high vacuum.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Phosgenating Agent | Triphosgene | Solid, easier and safer to handle than gaseous phosgene or liquid diphosgene. |
| Solvent | Anhydrous THF | Good solvent for the NCA and has moderate solubility for the starting amino acid. |
| Temperature | 50-55 °C or Ambient | Balances reaction rate with minimizing side reactions. Ambient temperature with self-heating can also be effective.[2] |
| Reaction Monitoring | ¹H NMR | More reliable than visual inspection for determining reaction completion.[2] |
| Primary Purification | Filtration through Celite | Effectively removes insoluble hydrochloride salts, especially on a larger scale.[2][9] |
| Final Purification | Recrystallization or Flash Chromatography | Recrystallization is ideal for crystalline products; flash chromatography is a general method for all NCAs.[7][8] |
Visual Diagrams
Caption: General workflow for the synthesis and purification of (S)-4-Butyloxazolidine-2,5-dione.
Caption: Decision tree for troubleshooting common issues in NCA synthesis.
References
-
Title: General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography | Biomacromolecules - ACS Publications Source: ACS Publications URL: [Link]
-
Title: General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed Source: PubMed URL: [Link]
-
Title: General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography - ResearchGate Source: ResearchGate URL: [Link]
-
Title: α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations: - PMC Isochem Source: PMC Isochem URL: [Link]
-
Title: An Unconventional Method for Purifying the N-carboxyanhydride Derivatives of γ-alkyl-L-glutamates - Taylor & Francis Source: Taylor & Francis Online URL: [Link]
-
Title: Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids | CCS Chemistry - Chinese Chemical Society Source: CCS Chemistry URL: [Link]
-
Title: Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides - Cheng Research Group - Illinois Source: University of Illinois Urbana-Champaign URL: [Link]
-
Title: Synthesis of α-Amino Acid N-Carboxyanhydrides - PubMed Source: PubMed URL: [Link]
-
Title: N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]
-
Title: Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - MDPI Source: MDPI URL: [Link]
-
Title: Full article: Large-scale synthesis of α-amino acid-N-carboxyanhydrides - Taylor & Francis Source: Taylor & Francis Online URL: [Link]
-
Title: Amino acid NCA polymerization: A century of misconceptions. - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Large-Scale Synthesis of α -Amino Acid- N -Carboxyanhydrides - ResearchGate Source: ResearchGate URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pmcisochem.fr [pmcisochem.fr]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. Synthesis of α-Amino Acid N-Carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support & Troubleshooting Center: Characterization of Impurities in (S)-4-Isobutyloxazolidine-2,5-dione
Welcome to the Advanced Technical Support Center for (S)-4-Isobutyloxazolidine-2,5-dione , universally referred to in polymer chemistry as L-Leucine N-carboxyanhydride (L-Leu-NCA) . As a Senior Application Scientist, I have designed this guide to move beyond basic symptom-checking. Here, we dissect the mechanistic causality of impurity formation, provide self-validating analytical protocols, and offer field-proven troubleshooting strategies to ensure your Ring-Opening Polymerizations (ROP) yield precisely controlled poly(L-leucine) architectures.
The Causality of Impurity Generation in L-Leu-NCA Synthesis
The synthesis of L-Leu-NCA is predominantly achieved via the Fuchs-Farthing method , which utilizes phosgene, diphosgene, or triphosgene to cyclize the L-leucine precursor[1]. While this route successfully prevents the racemization of the chiral center, the halogenating nature of the reagents inherently generates a highly reactive and complex impurity profile[2].
Understanding why these impurities form is the first step in characterizing them:
-
Residual HCl and Chlorides: Phosgenation releases HCl as a stoichiometric byproduct. If not thoroughly scavenged, HCl remains trapped in the crystalline NCA lattice. During ROP, this acid protonates the primary amine initiators, converting them into inactive ammonium salts and prematurely halting chain propagation[1].
-
Isocyanato-Acid Chlorides: Formed via the acidic decomposition of the NCA ring or incomplete cyclization. These highly electrophilic species act as irreversible chain-terminating agents[1].
-
Water (Environmental Moisture): NCAs are acutely hygroscopic. Water acts as a competing nucleophile, hydrolyzing the NCA ring into a carbamic acid intermediate that rapidly decarboxylates to form a free amino acid[3][4]. This generates uncontrolled, secondary initiation sites, destroying the "living" nature of the polymerization[5].
Fig 1. Fuchs-Farthing synthesis of L-Leu-NCA and common impurity generation pathways.
Self-Validating Diagnostic Workflows & Protocols
To guarantee trustworthiness, every analytical protocol must be a self-validating system —meaning the assay inherently proves its own accuracy through internal controls or orthogonal cross-checks.
Protocol A: Quantification of Residual HCl via Potentiometric Titration
Causality: Even trace HCl (<0.1%) will skew the stoichiometric ratio of your initiator, leading to higher-than-expected molecular weights or complete reaction failure.
-
Step 1: In a glovebox, accurately weigh 50 mg of the L-Leu-NCA sample and dissolve it in 10 mL of anhydrous, cold tetrahydrofuran (THF). Cooling prevents premature hydrolysis during the assay.
-
Step 2: Immediately prior to titration, rapidly inject 10 mL of HPLC-grade deionized water to extract free chloride ions into the aqueous phase.
-
Step 3: Titrate the biphasic mixture with a 0.01 M AgNO₃ standard solution using a potentiometric titrator equipped with an Ag/AgCl electrode.
-
Self-Validation Step: Run a blank titration using only the cold THF and water. Subtract the blank volume from your sample volume. If the blank requires >0.05 mL of AgNO₃, your solvents are contaminated with halides and must be replaced.
Protocol B: Orthogonal Detection of Ring-Opened Impurities (FT-IR & NMR)
Causality: Spectroscopic analysis verifies the structural integrity of the 5-membered oxazolidine-2,5-dione ring and detects chain-breaking isocyanates.
-
Step 1 (FT-IR): Prepare a KBr pellet inside a nitrogen-filled glovebox. Scan from 4000 to 400 cm⁻¹. Confirm the presence of the dual anhydride carbonyl stretches at ~1850 cm⁻¹ and ~1760 cm⁻¹ .
-
Step 2 (FT-IR Validation): Inspect the ~2250 cm⁻¹ region. A peak here confirms the presence of highly toxic and terminating isocyanato-acid chlorides. A broad absorption at 3300–3400 cm⁻¹ indicates moisture contamination or ring-opened free amines.
-
Step 3 (¹H NMR): Dissolve 15 mg of L-Leu-NCA in anhydrous CDCl₃ or THF-d₈. The isobutyl side chain should present clean multiplet signals at δ 0.95 and 1.6–1.8 ppm.
-
Step 4 (NMR Validation): Look for shifted α-proton signals (~3.5 ppm). If unreacted L-leucine or ring-opened oligomers are present, their α-protons will appear shifted relative to the intact NCA ring's α-proton (~4.4 ppm).
Fig 2. Self-validating diagnostic workflow for L-Leu-NCA impurity characterization.
Quantitative Data: Impurity Thresholds & Analytical Signatures
To maintain the living character of the "Normal Amine Mechanism" (NAM) during polymerization[3][4], impurities must be kept below strict quantitative thresholds. Use the table below to benchmark your characterization results.
| Impurity Type | Analytical Method | Diagnostic Signature / Peak | Acceptable Threshold | Consequence if Exceeded |
| Residual HCl / Chlorides | AgNO₃ Titration | Potentiometric equivalence point | < 0.05% (w/w) | Initiator protonation; delayed or halted ROP kinetics. |
| Isocyanato-acid chlorides | FT-IR Spectroscopy | Sharp peak at ~2250 cm⁻¹ | Not detectable | Irreversible chain termination; low molecular weight. |
| Unreacted L-Leucine | ¹H NMR (500 MHz) | Shifted α-proton (~3.5 ppm) | < 0.1% (mol/mol) | Uncontrolled initiation; bimodal GPC distribution. |
| Water / Moisture | Karl Fischer / FT-IR | Broad peak at 3300-3400 cm⁻¹ | < 10 ppm | Premature ring-opening hydrolysis; loss of active monomer. |
| Phosgene derivatives | ¹³C NMR | Carbonyl shift anomalies | Not detectable | Toxicity risks; quenching of propagating polymer chains. |
Troubleshooting Guide & FAQs
Q: My poly(L-leucine) exhibits a bimodal distribution on SEC/GPC. What specific monomer impurity causes this? A: A bimodal or broad Polydispersity Index (PDI) is the hallmark of uncontrolled, secondary initiation events[6]. This is almost exclusively caused by trace water or unreacted L-leucine in your L-Leu-NCA monomer. Water acts as a competing nucleophile, opening the NCA ring to form a carbamic acid intermediate that decarboxylates into a new primary amine. This new amine initiates a secondary population of polymer chains, creating a second peak on your GPC trace. Self-Validating Fix: Run a parallel test polymerization using a known, ultra-pure L-Leu-NCA standard. If both the sample and standard show a broad PDI, your solvent or initiator is wet. If only your sample shows a broad PDI, the monomer is impure and requires recrystallization from anhydrous ethyl acetate/hexane[6].
Q: How can I efficiently remove HCl impurities during the synthesis phase before characterization? A: Traditional purification relies on repeated recrystallization or prolonged vacuum exposure, which risks thermal degradation or environmental hydrolysis. A highly effective, field-proven strategy is the addition of an HCl scavenger—such as α-pinene or propylene oxide —during the ring-closure step[7][8]. These scavengers act as irreversible traps for both protons and chloride ions, preventing the formation of isocyanato-acid chlorides and yielding a highly pure monomer that often bypasses the need for exhaustive downstream chromatography.
Q: Why does my L-Leu-NCA monomer degrade during storage, even when kept at -20°C? A: L-Leu-NCA is thermodynamically driven to polymerize. If even parts-per-million (ppm) levels of nucleophiles (like water or free amines) are present, they will slowly initiate ring-opening in the solid state, even at sub-zero temperatures. Ensure the monomer is stored in a tightly sealed Schlenk flask under a strictly inert argon atmosphere. If degradation is suspected, run a rapid FT-IR assay to check for the disappearance of the 1850/1760 cm⁻¹ anhydride peaks and the emergence of amide bonds (~1650 cm⁻¹).
Q: Can I use Flash Column Chromatography (FCC) to purify L-Leu-NCA instead of recrystallization? A: Yes. While NCAs are sensitive, FCC using extensively dried silica gel under a positive pressure of nitrogen (ideally inside a glovebox) has been demonstrated to effectively remove common impurities, including residual acids and unreacted amino acids[2]. This is particularly useful if your L-Leu-NCA batch resists crystallization and oils out.
References
-
Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides Source: MDPI (Polymers) URL:[Link]
-
Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides Source: Cheng Research Group - University of Illinois URL:[Link]
-
A Robust, Open-Flask, Moisture-Tolerant, and Scalable Route to Unprotected α/β-Amino Acid N-Carboxyanhydrides Source: ChemRxiv URL:[Link]
-
Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides Source: ResearchGate URL:[Link]
Sources
Precision Polypeptide Synthesis: Technical Support Center
Topic: Improving the Polydispersity Index (PDI) of Polymers from NCAs
Welcome to the NCA Polymerization Support Hub
Status: Operational Lead Scientist: Dr. [AI Persona] Mission: To transition your NCA polymerizations from "unpredictable organic synthesis" to "precision macromolecular engineering."
High Polydispersity Index (PDI > 1.2) in N-Carboxyanhydride (NCA) polymerization is rarely a random error. It is a symptom of specific kinetic failures: slow initiation (
This guide abandons generic advice in favor of kinetically grounded protocols. Select your troubleshooting module below.
Module 1: The "Garbage In, Garbage Out" Filter (Purity)
The Problem: You observe variable PDI (1.3–1.5) between batches, despite identical reaction conditions. The Cause: Trace impurities (water, HCl, free acid) are acting as "rogue initiators" or terminators. In NCA polymerization, water is not just a solvent contaminant; it is a nucleophile that initiates chains via the Normal Amine Mechanism (NAM), creating a bimodal distribution (one population from your initiator, one from water).
Protocol: The "Poché" Purification Standard
Do not rely on simple recrystallization. Follow this rigorous drying protocol.
-
The Wash (Crucial for HCl removal):
-
Dissolve crude NCA in Ethyl Acetate (EtOAc).
-
Wash rapidly (x2) with ice-cold 5% NaHCO₃. Why? Cold temp prevents ring opening; base neutralizes HCl.
-
Wash (x1) with ice-cold brine.
-
Dry organic layer over MgSO₄ for exactly 10 minutes. Filter.
-
-
The Recrystallization:
-
Add Hexanes to the EtOAc solution until cloud point.
-
Store at -20°C overnight.
-
Glovebox Transfer: Perform filtration inside a glovebox or under a strict Schlenk manifold.
-
-
The "Squeaky Clean" Test:
-
Dissolve a sample in dry THF.[1]
-
Add a drop of dry pyridine.
-
Observation: If the solution turns cloudy immediately, you have residual HCl (Pyridinium chloride forms). Recrystallize again.
-
Module 2: Kinetic Control & Initiator Selection
The Problem: Your purity is high, but PDI remains broad (1.2–1.4).
The Cause: Your initiator is too slow. If propagation (
Comparative Initiator Data
| Initiator Class | Mechanism | Typical PDI | Pros | Cons |
| Primary Amines (e.g., Hexylamine) | NAM | 1.15 – 1.30 | Simple, commercially available. | |
| HMDS (Hexamethyldisilazane) | Silyl-Carbamate | 1.03 – 1.10 | Metal-free, excellent control. | Requires strictly anhydrous conditions.[2] |
| Transition Metals (Co, Ni) | Metallacycle | < 1.10 | "Living" nature, perfect length control.[3] | Requires synthesis of catalyst (e.g., Co(PMe₃)₄); metal removal needed. |
Protocol: HMDS-Mediated Polymerization (The Cheng Method)
Recommended for most users seeking low PDI without synthesizing metal catalysts.
-
Preparation: In a glovebox (
ppm), dissolve purified NCA in anhydrous THF or DMF. -
Initiation: Add Hexamethyldisilazane (HMDS).
-
Reaction: Stir at room temperature.
-
Termination: Quench with MeOH. The TMS group hydrolyzes, leaving a native amino acid end-group.
Module 3: Mechanism Suppression (NAM vs. AMM)
The Problem: Bimodal distribution or high molecular weight "shoulders." The Cause: The "Activated Monomer Mechanism" (AMM).[1][3][7]
-
NAM (Good): Nucleophile attacks C5 of the ring.[3][9] Linear growth.
-
AMM (Bad): Base deprotonates the N3 of the ring. The NCA itself becomes the nucleophile. This is faster and uncontrolled.
Visualization: The Kinetic Fork
Caption: The kinetic bifurcation. To improve PDI, you must force the reaction down the Green (NAM) path and starve the Red (AMM) path.
Troubleshooting Guide: Stopping AMM
-
Check your Initiator: Never use bases like TEA (Triethylamine) or NaH if you want low PDI. They exclusively drive AMM.
-
Lower the Temperature: For highly reactive NCAs, lower the reaction temperature to 0°C. This suppresses the higher activation energy AMM pathway while allowing NAM to proceed.
-
Remove CO₂: Buildup of CO₂ can acidify the solution and disrupt the amine end-group. Use High Vacuum (HV) techniques (10⁻⁵ bar) to continuously remove CO₂ as it forms.
Module 4: Environmental Factors (Solvent & Aggregation)
The Problem: Reaction stops early (dead chains) or PDI broadens at high conversion.
The Cause:
Solvent Selection Matrix
| Solvent | Dielectric Constant | Use Case | Risk |
| DMF | High | Standard for most NCAs. | Can promote |
| THF | Low | Excellent for HMDS/Metal initiators. | Poor solubility for high MW polypeptides. |
| DCM | Low | Cooperative Covalent Polymerization (CCP). | Promotes helical formation, which can accelerate polymerization (good for PDI if controlled). |
The Fix: If you suspect aggregation (cloudiness):
-
Add LiCl: Adding 0.5M LiCl to DMF disrupts hydrogen bonding, keeping chain ends accessible.
-
Switch to Helical Solvents: Use solvents that promote
-helix formation (like DCM/Chloroform) rather than -sheets.
Frequently Asked Questions (FAQ)
Q: I see a "high molecular weight shoulder" on my GPC trace. What is it? A: This is classic Activated Monomer Mechanism (AMM) behavior.[1][3][10] Your initiator (or an impurity) acted as a base, deprotonating an NCA monomer.[1][3][4] That "activated" monomer attacked another monomer faster than your main polymer chains are growing.
-
Fix: Switch to HMDS or a Transition Metal initiator. Ensure your NCA is free of basic impurities.
Q: My polymer molecular weight is higher than calculated (
-
Fix: Dry your solvent over CaH₂ and distill. Handle everything in a glovebox.
Q: Can I use water-soluble initiators? A: Generally, no. Water initiates NCA polymerization uncontrollably.[1] If you need a water-soluble polymer, synthesize it in organic solvent first, then deprotect side chains (e.g., Poly(glutamic acid) from Poly(benzyl glutamate)).
References
-
Deming, T. J. (1997).[3][10] Facile synthesis of block copolypeptides of defined architecture.[11] Nature, 390, 386–389. Link
-
Lu, H., & Cheng, J. (2007).[2] Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114–14115.[2] Link
-
Hadjichristidis, N., Iatrou, H., Pitsikalis, M., & Sakellariou, G. (2009).[12] Synthesis of well-defined polypeptide-based materials via the ring-opening polymerization of α-amino acid N-carboxyanhydrides.[2][3][4][7][11][13] Chemical Reviews, 109(11), 5528–5578. Link
-
Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. mdpi.com [mdpi.com]
- 5. pure.tue.nl [pure.tue.nl]
- 6. materials.uoi.gr [materials.uoi.gr]
- 7. pure.mpg.de [pure.mpg.de]
- 8. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 10. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 11. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. research-portal.uu.nl [research-portal.uu.nl]
moisture sensitivity of (4S)-4-isobutyl-1,3-oxazolidine-2,5-dione and handling
Technical Support Center: (4S)-4-isobutyl-1,3-oxazolidine-2,5-dione Also known as: L-Leucine N-carboxyanhydride (L-Leu-NCA)[1]
Product Overview & Critical Safety
Product Name: (4S)-4-isobutyl-1,3-oxazolidine-2,5-dione Common Name: L-Leucine N-carboxyanhydride (L-Leu-NCA) CAS Number: 3190-70-3 Molecular Formula: C₇H₁₁NO₃ Physical State: White to off-white crystalline solid
⚠️ CRITICAL ALERT: MOISTURE SENSITIVITY This compound is an N-carboxyanhydride (NCA) .[2][3][4][5] It is thermodynamically unstable in the presence of water. Exposure to ambient moisture initiates an autocatalytic degradation cycle that destroys the monomer and produces uncontrolled oligomers.
Immediate Actions for Handling:
-
Never open the vial outside a glovebox or controlled inert atmosphere (Argon/Nitrogen).
-
Store at -20°C or colder.
-
Equilibrate the vial to room temperature inside the glovebox before opening to prevent condensation.
Technical Deep Dive: The Moisture Problem
Users often ask why the compound degraded despite "quick" handling. The answer lies in the mechanism. Water does not just hydrolyze the NCA; it converts it into an initiator for its own polymerization.
Mechanism of Degradation
-
Nucleophilic Attack: Water attacks the C-5 carbonyl of the NCA ring.
-
Ring Opening: This forms an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid loses CO₂, yielding free L-Leucine (amino acid).
-
Chain Reaction: The free amine group on the L-Leucine acts as a nucleophile, attacking a new NCA molecule. This initiates uncontrolled Ring-Opening Polymerization (ROP), resulting in a mixture of monomer, amino acid, and oligomers (polypeptides).
Figure 1: The autocatalytic degradation pathway of L-Leu-NCA triggered by moisture.
Handling & Storage FAQ
Q: Can I handle this in a fume hood if I work quickly? A: No. Standard fume hoods have ambient humidity (often 40-60%). Even brief exposure can hydrolyze the surface of the crystals, introducing "dead" monomer (L-Leucine) that will quench or retard future polymerization reactions. Use a glovebox (<0.5 ppm H₂O) or strict Schlenk line techniques.
Q: The powder looks clumpy or sticky. Is it still good? A: Likely not. Clumping indicates partial hydrolysis or polymerization. Pure L-Leu-NCA should be a free-flowing white powder. If it is sticky, it has likely formed low-molecular-weight oligomers. Recommendation: Recrystallize immediately (see Protocol A) or discard.
Q: What solvents are compatible? A:
| Solvent | Suitability | Requirement |
|---|---|---|
| THF | Excellent | Must be anhydrous & amine-free. |
| DMF | Good | Must be anhydrous; harder to remove. |
| Ethyl Acetate | Good | Used for recrystallization.[6] |
| Water/Alcohols | FORBIDDEN | Will destroy the compound instantly. |
| DMSO | Risky | Hygroscopic; difficult to dry sufficiently. |
Q: How do I store it long-term? A: Store at -20°C (or -80°C) under Argon or Nitrogen. Tape the cap with Parafilm or electrical tape inside the glovebox before removing it to the freezer. Double-bagging with a desiccant pack is recommended.
Experimental Protocols
Protocol A: Purification (Recrystallization)
Use this if your monomer purity is suspected to be <98% or if polymerization results are inconsistent.
Materials:
-
Crude L-Leu-NCA
-
Anhydrous Ethyl Acetate (EtOAc)[6]
-
Anhydrous Hexanes (or n-Heptane)
-
Schlenk flask or Glovebox[7]
Procedure:
-
Dissolution: In a glovebox, dissolve the crude L-Leu-NCA in the minimum amount of anhydrous EtOAc at room temperature. (Do not heat above 40°C; NCAs are thermally unstable).
-
Filtration: If the solution is cloudy (indicating insoluble poly-leucine), filter through a 0.2 µm PTFE syringe filter.
-
Precipitation: Slowly add 3 volumes of anhydrous Hexanes to the EtOAc solution while stirring. Cloudiness should appear.
-
Crystallization: Place the mixture in a -20°C freezer (inside the glovebox or sealed vessel) overnight.
-
Isolation: Filter the white crystals, wash with cold anhydrous Hexanes, and dry under high vacuum for 4-6 hours.
Protocol B: Polymerization Setup (General ROP)
Standard amine-initiated polymerization.
Reagents:
-
Purified L-Leu-NCA
-
Initiator: Primary amine (e.g., n-hexylamine or benzylamine)
-
Solvent: Anhydrous THF or DMF (<10 ppm H₂O)
Workflow:
-
Preparation: Flame-dry all glassware and stir bars. Transfer to glovebox.
-
Monomer Solution: Dissolve L-Leu-NCA in THF (e.g., 50 mg/mL).
-
Initiator Addition: Add the amine initiator solution rapidly to the monomer solution.
-
Note: The ratio of Monomer to Initiator ([M]/[I]) determines the target molecular weight.
-
-
Monitoring: Monitor by FTIR. The anhydride carbonyl peaks (~1850 cm⁻¹ and 1790 cm⁻¹) will disappear as the amide I/II bands of the polypeptide appear.
Troubleshooting Guide
Use this decision tree to diagnose experimental failures.
Figure 2: Diagnostic workflow for common L-Leu-NCA polymerization issues.
Detailed Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Solution turns opaque immediately | Polyleucine is aggregating. It is notoriously insoluble in THF as it grows. | Switch solvent to DMF or DMSO (if dry), or accept heterogeneous polymerization. |
| Broad PDI (>1.3) | Moisture initiated new chains randomly during reaction. | Re-dry solvents over activated 3Å molecular sieves. Ensure glassware is flame-dried. |
| Low Yield / "Dead" Reaction | Monomer was partially hydrolyzed to L-Leucine before initiation. | Recrystallize the NCA.[5][6][8][9] Check 1H NMR for purity (look for NH peaks of free amino acid). |
| Evolution of Gas (Bubbles) | CO₂ release (Normal reaction byproduct). | Ensure the reaction vessel is vented (e.g., via a needle to an inert gas line) to prevent pressure buildup. |
References
-
Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. In α-Aminoacid-N-Carboxy-Anhydrides and Related Heterocycles. Springer.
-
Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science.
-
BenchChem Technical Support . Polypeptide Synthesis via Ring-Opening Polymerization of N-Carboxyanhydrides (NCAs).
-
Sigma-Aldrich . (S)-4-Isobutyl-oxazolidine-2,5-dione Product Sheet.
-
Hadjichristidis, N., et al. (2009). Amino Acid N-Carboxyanhydrides: A Century of Polymerization. Chemical Reviews.
Sources
- 1. buyersguidechem.com [buyersguidechem.com]
- 2. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pmcisochem.fr [pmcisochem.fr]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20020082431A1 - Process for the preparation of N-carboxyanhydrides - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: (S)-4-Butyloxazolidine-2,5-dione vs. Alternative N-Carboxyanhydrides (NCAs)
As the demand for precisely engineered synthetic polypeptides accelerates in drug delivery and biomaterials, the selection of the appropriate
This guide provides an authoritative, mechanistic comparison between L-Nle-NCA and other benchmark NCAs—such as L-Leucine NCA (L-Leu-NCA), L-Valine NCA (L-Val-NCA), and
Mechanistic Causality: Sterics, Kinetics, and ROP
The ring-opening polymerization of NCAs initiated by primary amines typically proceeds via the Normal Amine Mechanism (NAM) . In this pathway, the nucleophilic amine attacks the electrophilic C-5 carbonyl of the NCA ring, leading to ring opening, decarboxylation, and the generation of a new propagating amine terminus[1].
The primary differentiator between aliphatic NCAs is the steric bulk of their side chains, which dictates both the kinetics of the ROP and the propensity for side reactions (such as the Activated Monomer Mechanism):
-
L-Nle-NCA (Linear Side Chain): Features a flexible, unbranched butyl side chain (
). This linear geometry exerts minimal steric hindrance at the propagating chain end, allowing for rapid, controlled nucleophilic attack and minimizing chain termination events. -
L-Leu-NCA (
-Branched): Features an isobutyl side chain ( ). While it polymerizes efficiently and rapidly in specific solid-state or emulsion conditions[2][3], the -branching introduces moderate steric bulk compared to L-Nle-NCA, slightly altering the collision frequency during solution-phase ROP. -
L-Val-NCA (
-Branched): Features an isopropyl side chain ( ). The branching directly adjacent to the -carbon creates severe steric hindrance, significantly retarding the polymerization rate and often leading to bimodal molecular weight distributions.
Normal Amine Mechanism (NAM) for L-Nle-NCA Ring-Opening Polymerization.
Conformational and Interfacial Properties
The secondary structure of the resulting polypeptide is heavily influenced by side-chain packing. Both poly(L-norleucine) and poly(L-leucine) exhibit a strong propensity to form stable, right-handed
However, their macroscopic behavior at interfaces diverges significantly due to side-chain flexibility:
-
Interfacial Packing: In Langmuir-Blodgett monolayers at the air-water interface, the pressure-area isotherms of synthetic polypeptides depend heavily on side-chain interactions. The linear, flexible butyl chains of poly(L-norleucine) allow for different dipolar interactions and packing densities compared to the rigid, bulky isobutyl groups of poly(L-leucine)[5].
-
Solubility & Crystallization: The linear aliphatic chains of poly(L-norleucine) can undergo side-chain crystallization, altering the polymer's solubility profile in organic solvents compared to the more amorphous packing of highly branched polypeptides.
Comparative Performance Data
The following table synthesizes the quantitative and qualitative differences between L-Nle-NCA and other standard NCAs to guide monomer selection.
| Monomer | Side Chain Structure | Steric Hindrance | Solution ROP Kinetics | Dominant Secondary Structure | Primary Application |
| L-Nle-NCA | Linear (Butyl) | Low | Fast | Hydrophobic core engineering, interfacial films | |
| L-Leu-NCA | Moderate | Moderate-Fast | Helical block copolypeptides[3] | ||
| L-Val-NCA | High | Slow | Rigid, self-assembling nanomaterials | ||
| BLG-NCA | Aromatic/Ester (Benzyl) | Low-Moderate | Fast | Highly soluble precursor for drug delivery |
Self-Validating Experimental Protocol: Controlled ROP of L-Nle-NCA
To ensure scientific integrity, the following protocol for the synthesis and polymerization of L-Nle-NCA is designed as a self-validating system . Each phase includes an analytical checkpoint to confirm success before proceeding, eliminating downstream failures caused by impure monomers or moisture contamination.
Phase 1: Monomer Purification & Validation
-
Synthesis: Synthesize L-Nle-NCA using the Fuchs-Farthing method (reacting L-norleucine with phosgene/triphosgene in THF).
-
Purification: Recrystallize the crude L-Nle-NCA three times from anhydrous ethyl acetate/hexanes under an inert atmosphere.
-
Validation Check: Perform an FTIR scan of the monomer. Success is validated by the presence of sharp anhydride
stretches at 1850 and 1790 cm , and the absolute absence of an stretch (3300 cm ) or broad peaks, confirming a moisture- and acid-free monomer.
Phase 2: Amine-Initiated Polymerization
-
Setup: Inside a glovebox (
and < 1 ppm), dissolve 100 mg of purified L-Nle-NCA in 1.0 mL of anhydrous DMF. -
Initiation: Add a calculated volume of a primary amine initiator (e.g., hexylamine) to achieve the desired Monomer-to-Initiator (
) ratio. Stir at 25°C. -
Kinetic Monitoring (Validation Check): Extract 10
aliquots every 2 hours and analyze via FTIR. The protocol is self-validating: the reaction is deemed complete only when the NCA anhydride bands (1850/1790 cm ) completely disappear, indicating 100% monomer conversion and preserving the living nature of the chain ends.
Phase 3: Polymer Isolation & Structural Characterization
-
Precipitation: Precipitate the polymer by dropping the DMF solution into an excess of cold diethyl ether. Centrifuge and dry under vacuum.
-
Conformational Validation: Dissolve the polymer in a helicogenic solvent (e.g., THF or chloroform) and perform Circular Dichroism (CD) spectroscopy. Success is validated by observing dual minima at 208 nm and 222 nm, mathematically confirming the formation of the
-helical secondary structure.
Self-Validating Experimental Workflow for the Controlled ROP of L-Nle-NCA.
References
-
Deming, T. J., et al. "Polypeptide End-Capping Using Functionalized Isocyanates: Preparation of Pentablock Copolymers." ResearchGate. Available at:[Link]
-
Itoh, K., et al. "Low‐frequency infrared bands and chain conformations of polypeptides." Biopolymers. Available at:[Link]
-
Kricheldorf, H. R., et al. "Investigation of the solid-state polymerization of N-carboxy-amino acid anhydrides with reference to their crystal structures." Polymer. Available at:[Link]
-
Malcolm, B. R. "Hydrophobic Side Chain Interactions in Synthetic Polypeptides and Proteins at the Air-Water Interface." Advances in Chemistry (ACS Publications). Available at:[Link]
-
Song, Z., et al. "Facile Synthesis of Helical Multiblock Copolypeptides: Minimal Side Reactions with Accelerated Polymerization of N-Carboxyanhydrides." ACS Macro Letters. Available at:[Link]
Sources
Technical Guide: Validation of Polypeptide Architectures Derived from (4S)-4-isobutyl-1,3-oxazolidine-2,5-dione
Executive Summary
This guide details the structural validation and synthesis of Poly(L-Leucine) and its block copolymers using the precursor (4S)-4-isobutyl-1,3-oxazolidine-2,5-dione , commonly known as L-Leucine N-Carboxyanhydride (L-Leu-NCA) .
While Solid-Phase Peptide Synthesis (SPPS) allows for residue-specific control, it is cost-prohibitive and chemically inefficient for high-molecular-weight (>5 kDa) hydrophobic domains. The Ring-Opening Polymerization (ROP) of L-Leu-NCA is the industry standard for generating large, scalable hydrophobic polypeptide blocks used in drug delivery vesicles and hydrogels. However, this method requires rigorous validation to ensure the "sequence" (repeat unit fidelity), chirality (maintenance of the 4S center), and living character of the chain ends.
Part 1: The Precursor & Mechanism
Chemical Identity
The precursor (4S)-4-isobutyl-1,3-oxazolidine-2,5-dione is the activated cyclic anhydride of L-Leucine.[1]
-
IUPAC Name: (4S)-4-(2-methylpropyl)-1,3-oxazolidine-2,5-dione[1]
-
Common Name: L-Leu-NCA[1]
-
Function: Monomer for the synthesis of Poly(L-Leucine).
Mechanistic Pathways
To validate the polypeptide sequence, one must control the polymerization mechanism.[2] Two competing pathways exist:
-
Normal Amine Mechanism (NAM): The nucleophilic primary amine attacks the C5 carbonyl. This is the desired pathway for controlled molecular weight and low polydispersity (PDI).
-
Activated Monomer Mechanism (AMM): A base deprotonates the nitrogen on the NCA ring, creating a nucleophilic monomer.[3][4] This leads to uncontrolled chain growth and high PDI.
Critical Insight: To ensure sequence fidelity (i.e., a linear chain of Leucine repeats without branching or termination), the reaction environment must suppress AMM. This is achieved using transition metal initiators (Deming Method) or high-vacuum techniques to remove moisture.
Figure 1: The Normal Amine Mechanism (NAM) is required for controlled synthesis. The Activated Monomer pathway must be suppressed to validate chain length.
Part 2: Comparative Analysis
Objective: Select the correct synthesis route based on the target polypeptide architecture.
| Feature | NCA ROP (This Protocol) | Solid-Phase Peptide Synthesis (SPPS) | Recombinant Expression |
| Primary Output | Homopolymers (Poly-Leu) or Block Copolymers | Defined Sequence (e.g., Leu-Gly-Arg) | Complex Proteins |
| Max Length | > 1000 residues (High MW) | < 50–100 residues | Variable |
| Scale | Gram to Kilogram | Milligram | Gram (requires fermentation) |
| Sequence Control | Statistical (Block architecture) | Absolute (Residue-by-residue) | Absolute |
| Chirality Risk | Low (if T < 40°C) | Low (Stepwise control) | None (Enzymatic) |
| Cost/Residue | Low ($) | High ( | Medium ( |
Decision Matrix: Use NCA ROP when you need a hydrophobic block for amphiphilic assembly (e.g., micelles, vesicles). Use SPPS if you need a specific receptor-binding motif.
Part 3: Validation Workflow & Protocols
Experimental Protocol: Synthesis of Poly(L-Leucine)
Note: Moisture sensitivity is the primary cause of validation failure.
Reagents:
-
(4S)-4-isobutyl-1,3-oxazolidine-2,5-dione (Recrystallized 3x from dry THF/Hexane).
-
Initiator: Hexylamine (for linear chains) or Co(PMe3)4 (Deming initiator for ultra-low PDI).
-
Solvent: Anhydrous THF or DMF (purified via Grubbs columns).
Step-by-Step:
-
Glovebox Entry: Transfer all reagents to a nitrogen-filled glovebox (< 0.5 ppm H2O).
-
Dissolution: Dissolve Leu-NCA (50 mg/mL) in THF.
-
Initiation: Add initiator rapidly under vigorous stirring.
-
Target DP (Degree of Polymerization): Defined by [Monomer]/[Initiator] ratio.[5]
-
-
Monitoring: Monitor the disappearance of anhydride peaks (1780, 1850 cm⁻¹) via FTIR.
-
Termination: Once peaks vanish, remove from glovebox and precipitate into cold diethyl ether.
-
Isolation: Centrifuge and dry under high vacuum.
Validation Suite (The "Self-Validating System")
To validate the product, you must prove three things: Structure , Length , and Chirality .
A. Structural Validation: 1H NMR in TFA-d
Poly(L-Leucine) is insoluble in CDCl3 and forms stable
-
Protocol: Dissolve 10 mg polymer in 0.6 mL TFA-d.
-
Key Signals:
- 0.9 ppm (6H, d): Isobutyl methyl groups (Side chain integrity).
-
4.6 ppm (1H, m):
-methine proton (Backbone integrity). -
Validation Check: Integration ratio of Methyl :
-methine must be exactly 6:1. Deviation indicates side-chain cleavage or impurities.
B. Molecular Weight Validation: GPC/SEC
Standard GPC in THF fails due to aggregation.
-
Mobile Phase: DMF + 0.1M LiBr (disrupts aggregation).
-
Standards: PMMA or Universal Calibration using Light Scattering (MALS).
-
Success Criteria: Monomodal peak with PDI < 1.2 (for metal initiators) or < 1.4 (for amine initiators).
C. Chirality Validation: Circular Dichroism (CD)
Confirm the maintenance of the (4S) center, which dictates the secondary structure.
-
Solvent: Trifluoroethanol (TFE) or HFIP.
-
Spectrum: Poly(L-Leucine) exhibits a classic
-helical signature.-
Minima at 208 nm and 222 nm.
-
-
Validation Check: If the signal is weak or characteristic of a random coil in helix-promoting solvents, racemization occurred during synthesis (likely due to amine basicity).
Part 4: Visualization of Validation Logic
Figure 2: The analytical triad (NMR, GPC, CD) ensures chemical structure, chain length distribution, and stereochemical integrity.
Part 5: Troubleshooting & Causality
| Observation | Root Cause | Corrective Action |
| High PDI (> 1.5) | "Activated Monomer" mechanism dominant due to basic impurities or water. | Recrystallize NCA; Ensure initiator is nucleophilic but not highly basic (e.g., use primary amines vs tertiary). |
| Bimodal GPC Peak | Termination by water (dead chains) + Living chains. | Dry solvent over CaH2; Flame-dry glassware; Use glovebox. |
| Loss of CD Signal | Racemization of the (4S) center. | Lower reaction temperature (0°C); Avoid excessive base concentration. |
| Insoluble in TFA-d | Crosslinking or extremely high MW. | Check for bifunctional impurities in monomer synthesis; Reduce [M]/[I] ratio. |
References
-
Deming, T. J. (1997).[5] "Facile synthesis of block copolypeptides of defined architecture." Nature, 390, 386–389. Link
-
Hadjichristidis, N., et al. (2009). "Amino Acid N-Carboxyanhydrides: A Century of Polymerization." Chemical Reviews, 109(11), 5528–5578. Link
-
Kricheldorf, H. R. (2006). "Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides." Angewandte Chemie International Edition, 45(35), 5752–5784. Link
-
Cheng, J., & Deming, T. J. (2012). "Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides." Top Current Chemistry, 310, 1-26. Link
-
Sigma-Aldrich. "(S)-4-Isobutyl-oxazolidine-2,5-dione Product Specification." Link
Sources
- 1. (S)-4-isobutyloxazolidine-2,5-dione | C7H11NO3 | CID 10236023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 5. Fast and selective organocatalytic ring-opening polymerization by fluorinated alcohol without a cocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Biocompatibility Assessment of Poly(L-norleucine) from (S)-4-Butyloxazolidine-2,5-dione: A Comparative Guide
Executive Summary
The shift from traditional polyesters (PLGA/PLA) to synthetic polypeptides represents a frontier in drug delivery, offering superior structural order and functionalizability. This guide focuses on the polymer derived from (S)-4-Butyloxazolidine-2,5-dione , chemically identified as the N-carboxyanhydride (NCA) of L-Norleucine .
The resulting polymer, Poly(L-norleucine) (PNle) , is a hydrophobic,
Core Insight: The primary safety risk for PNle is not acute cytotoxicity or acidity, but the potential for metabolic misincorporation of Norleucine into endogenous proteins. This guide outlines the comparative performance and specific validation protocols required to assess this unique risk profile.
Material Profile & Synthesis[1][2]
(S)-4-Butyloxazolidine-2,5-dione is the activated monomer used to synthesize Poly(L-norleucine) via Ring-Opening Polymerization (ROP).
-
Monomer: L-Norleucine N-carboxyanhydride (Nle-NCA).
-
Polymer: Poly(L-norleucine) (PNle).
-
Key Property: High hydrophobicity with a stable secondary structure (
-helix), providing a rigid core for self-assembled nanocarriers.
Synthesis Workflow (DOT Visualization)
The following diagram illustrates the synthesis pathway and the critical divergence in degradation products compared to PLGA.
Figure 1: Synthesis and degradation pathway of Poly(L-norleucine) highlighting the metabolic risk contrast with PLGA.
Comparative Analysis: PNle vs. PLGA[3]
This section objectively compares Poly(L-norleucine) against the industry standard, PLGA, focusing on biocompatibility markers.
Table 1: Performance & Safety Matrix
| Feature | Poly(L-norleucine) (PNle) | PLGA (Poly(lactic-co-glycolic acid)) |
| Primary Structure | Polyamide backbone (Peptide bonds) | Polyester backbone (Ester bonds) |
| Secondary Structure | Forms stable | Amorphous (disordered) |
| Degradation Mechanism | Enzymatic (Proteases) & slow hydrolysis | Bulk hydrolysis (Autocatalytic) |
| Degradation Products | L-Norleucine (Amino acid) | Lactic Acid & Glycolic Acid |
| Local pH Effect | Neutral (No acidic burst) | Acidic (Can drop local pH < 4.[1]0) |
| Metabolic Fate | Risk: Competes with Methionine for tRNA loading.[2] | Safe: Enters Krebs cycle (CO2 + H2O). |
| Immunogenicity | Potential hapten if MW is low; generally low if pure. | Very low; clinically established. |
| Drug Release Profile | Erosion-controlled; zero-order potential. | Diffusion + Erosion; often tri-phasic. |
Deep Dive: The Norleucine Safety Case
While PLGA's main toxicity concern is the "acidic burst" which can denature encapsulated proteins, PNle presents a metabolic toxicity risk.
-
Mechanism: L-Norleucine is a structural isomer of Leucine/Isoleucine but chemically behaves as a Methionine analogue (lacking the sulfur atom).
-
The Danger: In environments depleted of Methionine, cellular machinery (Methionyl-tRNA synthetase) may mistakenly charge tRNA with Norleucine. Incorporation of Norleucine into proteins can alter tertiary structure and enzymatic function, leading to cellular stress or apoptosis.
-
Mitigation: Biocompatibility assays for PNle must verify that degradation rates do not generate Norleucine concentrations high enough to outcompete physiological Methionine.
Experimental Protocols for Validation
To validate the biocompatibility of PNle derived from (S)-4-Butyloxazolidine-2,5-dione, standard ISO 10993 cytotoxicity tests are insufficient. You must include a metabolic interference assay.
Protocol A: Synthesis of Poly(L-norleucine)
Reference Standard: Deming, T. J. (Nature, 1997)
-
Reagents: Purified (S)-4-Butyloxazolidine-2,5-dione (Nle-NCA), Anhydrous DMF, n-Hexylamine (Initiator).
-
Procedure:
-
In a glovebox (N2 atmosphere), dissolve Nle-NCA in DMF (50 mg/mL).
-
Add n-Hexylamine to achieve desired degree of polymerization (e.g., M/I = 50).
-
Stir at room temperature for 48–72 hours.
-
Precipitation: Pour reaction mixture into excess cold diethyl ether.
-
Purification: Centrifuge, wash 3x with ether, and vacuum dry.
-
-
Validation: Confirm structure via
H-NMR (DMSO-d6) and GPC.
Protocol B: Metabolic Competition Assay (The "Senior Scientist" Addition)
Objective: Determine if PNle degradation products interfere with protein synthesis.
-
Cell Line: HepG2 (Liver carcinoma) or HEK293 (Kidney).
-
Media Preparation:
-
Control: Standard DMEM (contains ~200
M Methionine). -
Test A: Methionine-depleted DMEM + PNle degradation lysate.
-
Test B: Standard DMEM + PNle degradation lysate.
-
-
Workflow:
-
Incubate cells for 24h with polymer extracts.
-
Pulse Labeling: Add
S-Methionine or use a Click-chemistry analogue (L-AHA). -
Readout: Measure protein synthesis rate via scintillation counting or fluorescence.
-
Interpretation: If Test B shows normal protein synthesis but Test A shows inhibition or high cell death compared to Met-depleted control, Norleucine competition is occurring.
-
Protocol C: In Vitro Cytotoxicity (ISO 10993-5)
-
Method: CCK-8 or MTT Assay.
-
Comparator: PLGA nanoparticles and untreated control.
-
Timeline: 24h, 48h, 72h.
-
Acceptance Criteria: Cell viability > 70% relative to control.
Decision Logic for Material Selection
Use the following logic flow to determine if PNle is the correct choice for your formulation over PLGA.
Figure 2: Decision tree for selecting between PLGA and Poly(L-norleucine) based on payload sensitivity and metabolic environment.
References
-
Deming, T. J. (1997). Facile synthesis of block copolypeptides of defined architecture. Nature. [Link]
-
Kramer, J. R., & Deming, T. J. (2010). General method for purification of alpha-amino acid-N-carboxyanhydrides using flash chromatography. Biomacromolecules. [Link]
-
Barker, D. G., & Bruton, C. J. (1979).[3] The specificity of methionyl-tRNA synthetase from Escherichia coli. Journal of Molecular Biology. [Link]
-
Anderson, J. M., & Shive, M. S. (2012). Biodegradation and biocompatibility of PLA and PLGA microspheres. Advanced Drug Delivery Reviews. [Link]
-
ISO 10993-5:2009 . Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. ISO. [Link]
-
Bogosian, G., et al. (1989).[2] Biosynthesis and incorporation into protein of norleucine by Escherichia coli. Journal of Biological Chemistry. [Link]
Sources
Spectroscopic Comparison of Polypeptide Architectures: A Comprehensive Guide
Polypeptide architecture fundamentally dictates a molecule's conformational space, thermodynamic stability, and biological activity. As drug development increasingly pivots toward non-linear topologies—such as cyclic peptides for enhanced proteolytic stability and branched dendrimers for multivalent target engagement—the need for rigorous structural characterization has never been greater.
However, characterizing these complex architectures requires moving beyond simple sequence analysis. As a Senior Application Scientist, I approach structural elucidation not as a single assay, but as an integrated, self-validating system of orthogonal spectroscopic techniques. This guide provides an in-depth comparative analysis of Circular Dichroism (CD), Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) applied to linear, cyclic, and branched polypeptides.
The Causality of Architecture on Spectroscopic Signatures
Before diving into the spectra, we must understand why architecture alters the physical behavior of the molecule, which in turn dictates the spectroscopic output.
-
Linear Peptides: Governed by high conformational entropy. In aqueous solutions, they typically exist as an ensemble of rapidly interconverting conformers. Because spectroscopic techniques measure the time- or ensemble-average of these states, linear peptides often yield broad or "averaged" signals (e.g., random coil CD spectra) unless stabilized by structure-promoting solvents or binding events.
-
Cyclic Peptides: Covalent head-to-tail or side-chain-to-side-chain cyclization restricts the backbone
and dihedral angles. This thermodynamic constraint forces the adoption of specific secondary structures, such as -turns or -turns. This rigidification sharpens NMR resonances and shifts FTIR Amide I bands due to the formation of stable, locked intramolecular hydrogen bonds. -
Branched Peptides (Dendrimers/Dendrigrafts): Steric bulk at branching points (e.g., lysine
-amino linkages) forces chain extension or localized folding. The high local concentration of peptide bonds within a confined spatial volume leads to distinct excitonic coupling in CD and altered relaxation dynamics in NMR due to restricted internal mobility.
Caption: Causality between polypeptide architecture and resulting spectroscopic phenomena.
Comparative Spectroscopic Analysis
Circular Dichroism (CD) Spectroscopy
CD measures the differential absorption of left- and right-circularly polarized light, providing a global snapshot of the peptide's secondary structure.
-
Linear: Typically exhibit a strong negative band near 195 nm, characteristic of disordered (random coil) states in water.
-
Cyclic: The conformational constraint often induces distinct turn motifs. While highly sequence-dependent, cyclic peptides frequently display a positive band near 200–205 nm and a negative band near 215–225 nm, indicative of stable
-turns. -
Branched: Dendrimeric peptides exhibit unique CD profiles due to steric crowding. For example, specific branched lysine-cascade peptides (like the D4R dendrimer) display a
-structure-like spectrum with a negative band at 217 nm, a crossover at 195 nm, and a positive band at 190 nm, driven by the dense packing of the branches[1].
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR probes the vibrational modes of the peptide backbone. The most sensitive spectral region to protein secondary structure is the Amide I band (1700–1600 cm
-
Linear: Exhibit broad Amide I bands due to the heterogeneous hydrogen-bonding environment of the random coil ensemble.
-
Cyclic: Highly structured intramolecular hydrogen bonds result in sharp, distinct Amide I components. The
-turn band in constrained cyclic models characteristically appears between 1639 and 1633 cm [3]. -
Branched: The dense core of branched peptides often excludes water, leading to FTIR spectra that resemble dehydrated or aggregated states. They often show prominent low-frequency Amide I components indicative of intermolecular-like
-sheet hydrogen bonding within the dendrimer core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides atomic-level resolution of conformational ensembles and dynamics.
-
Linear: Characterized by narrow linewidths due to fast tumbling, but often suffer from severe signal overlap and weak Nuclear Overhauser Effect (NOE) cross-peaks due to rapid conformational averaging.
-
Cyclic: Slower conformational exchange allows for the detection of strong NOEs. However, because traditional NOE restraints can be sparse or degenerate, advanced approaches like the CANDLE (Conformational Analysis from NMR and Density-functional prediction of Low-energy Ensembles) method are now preferred. CANDLE utilizes
and chemical shifts, paired with DFT calculations, to disambiguate similar -turn types in cyclic peptides, outperforming classic NOE-based methods. -
Branched: Exhibit complex NMR spectra with line broadening. The increased molecular weight slows overall tumbling, while the branching nodes severely restrict internal mobility, leading to drastically shortened
relaxation times.
Quantitative Spectroscopic Signatures
The following table summarizes the benchmark quantitative data used to differentiate these architectures in solution.
| Architecture | CD Signature (Aqueous) | FTIR Amide I Band (in D₂O) | NMR Characteristics |
| Linear | Minima at ~195 nm (Disordered) | Broad, centered ~1640–1645 cm⁻¹ | Narrow linewidths, weak NOEs, highly averaged chemical shifts. |
| Cyclic | Maxima ~200 nm, Minima ~220 nm | Sharp components, | Strong NOEs, distinct |
| Branched | Minima ~217 nm, Maxima ~190 nm[1] | Low-frequency shift (~1620 cm⁻¹) due to dense packing | Broad linewidths, short |
Self-Validating Experimental Methodologies
To ensure scientific integrity, a protocol cannot merely be a list of steps; it must be a self-validating system. The following methodologies incorporate internal controls to guarantee data fidelity.
Caption: Multi-spectroscopic workflow for polypeptide architecture characterization.
CD Spectroscopy Protocol
Objective: Determine global secondary structure while preventing solvent artifact misinterpretation.
-
Sample Preparation: Dissolve the peptide in a UV-transparent buffer (e.g., 10 mM Phosphate, pH 7.4) to a concentration of 0.1–0.2 mg/mL. Avoid chloride salts (like NaCl), which absorb heavily below 200 nm.
-
Acquisition: Use a 1 mm pathlength quartz cuvette. Scan from 260 nm down to 185 nm at 20 °C.
-
Self-Validation Step (HT Voltage Monitoring): Continuously monitor the High Tension (HT) voltage of the photomultiplier tube. Causality: If the HT voltage exceeds 600 V, the detector is saturated by solvent/buffer absorption, and the CD signal at that wavelength is an artifact. If this occurs, the sample must be diluted or transferred to a shorter pathlength cuvette (e.g., 0.1 mm).
FTIR Spectroscopy Protocol
Objective: Resolve Amide I components to map hydrogen-bonding networks.
-
Isotope Exchange: Lyophilize the peptide and reconstitute in 99.9% D₂O. Causality: H₂O has a strong scissoring vibration at ~1640 cm⁻¹ that perfectly masks the peptide Amide I band. D₂O shifts this solvent absorption to ~1200 cm⁻¹, clearing the spectral window[2].
-
Acquisition: Place the sample in a CaF₂ cell with a 50 µm pathlength. Acquire 256 scans at a resolution of 4 cm⁻¹.
-
Self-Validation Step (Amide II Disappearance): Monitor the Amide II band (N-H bending) at ~1550 cm⁻¹. Causality: A successful and complete H-to-D exchange is validated when the 1550 cm⁻¹ band disappears and shifts to ~1450 cm⁻¹ (Amide II'). If the 1550 cm⁻¹ band persists, the core of the peptide (especially in branched architectures) is solvent-inaccessible, providing immediate structural data regarding steric crowding.
NMR Spectroscopy Protocol
Objective: Acquire high-resolution structural constraints.
-
Sample Preparation: Prepare 1–2 mM peptide in 90% H₂O / 10% D₂O (for locking) with 0.1 mM DSS as an internal chemical shift reference.
-
Acquisition: Acquire 2D TOCSY (mixing time 60 ms) and NOESY (mixing times 150–300 ms) spectra at 298 K using water suppression (e.g., WATERGATE or excitation sculpting).
-
Self-Validation Step (Temperature Coefficients): Acquire 1D
spectra across a temperature gradient (e.g., 280 K to 310 K). Causality: Calculate the temperature coefficient ( ) for each Amide proton. A value more positive than -4.5 ppb/K self-validates that the proton is shielded from the solvent, confirming its participation in a stable intramolecular hydrogen bond (crucial for validating cyclic -turns).
References
-
Title: Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach Source: rsc.org URL:[Link]
-
Title: CD and Fourier transform ir spectroscopic studies of peptides. II. Detection of beta-turns in linear peptides Source: nih.gov URL:[Link]
-
Title: Fourier Transform Infrared Spectroscopic Analysis of Protein Secondary Structures Source: oup.com URL:[Link]
-
Title: Design of Potent and Salt-Insensitive Antimicrobial Branched Peptides Source: mdpi.com URL:[Link]
Sources
A Comparative Guide to the Performance of (S)-4-Isobutyloxazolidine-2,5-dione in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
(S)-4-Isobutyloxazolidine-2,5-dione, more commonly known as L-Valine N-carboxyanhydride (Val-NCA), is a critical reagent in the synthesis of polypeptides and complex peptide-based therapeutics. Its performance, particularly in the context of ring-opening polymerization (ROP), is profoundly influenced by the solvent system employed. This guide provides an in-depth technical comparison of Val-NCA's performance in various solvents, offering insights into reaction kinetics, yield, stereochemical integrity, and solubility. We further benchmark its utility against established alternative methods for incorporating chiral amino acids, providing a comprehensive resource for optimizing polypeptide synthesis.
The Critical Role of the Solvent in Val-NCA Polymerization
The choice of solvent in the ring-opening polymerization of N-carboxyanhydrides (NCAs) like Val-NCA is not merely a matter of dissolution; it is a key parameter that dictates the reaction mechanism, rate, and the properties of the resulting polypeptide.[1][2] The solvent influences the solubility of both the monomer and the growing polymer chain, the conformation of the propagating chain end, and the potential for side reactions.[3] Solvents can be broadly categorized into polar aprotic, polar protic, and nonpolar systems, each imparting distinct characteristics to the polymerization process.
Key Performance Indicators:
-
Reaction Rate (Kinetics): The speed at which the polymerization proceeds to completion.
-
Yield: The amount of desired polypeptide obtained relative to the theoretical maximum.
-
Polydispersity Index (PDI): A measure of the distribution of molecular weights in the resulting polymer. A PDI closer to 1.0 indicates a more uniform chain length.
-
Stereochemical Integrity (Enantiomeric Excess): The extent to which the chirality of the original L-valine is retained in the final polypeptide. This is crucial for the biological activity of the resulting peptide.
Performance in Common Solvent Systems: A Comparative Analysis
Polar Aprotic Solvents: The Workhorses of NCA Polymerization
Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and Dioxane are frequently employed for NCA polymerization due to their ability to dissolve both the NCA monomer and the growing polypeptide chain.[3]
N,N-Dimethylformamide (DMF):
-
Advantages: Excellent solvating power for a wide range of polypeptides, which can prevent premature precipitation of the growing polymer chain. This is particularly important for producing high molecular weight polymers.
-
Performance: Generally promotes a controlled polymerization, leading to polypeptides with low PDI.[4] The polar nature of DMF can stabilize the charged intermediates in the polymerization process.
-
Considerations: DMF can participate in side reactions, particularly at elevated temperatures, which may affect the purity of the final product.[5] It is also classified as a substance of very high concern due to its reproductive toxicity.[6]
Tetrahydrofuran (THF):
-
Advantages: A less polar alternative to DMF, often used to achieve a balance between solubility and reactivity. It is also readily available and easily removed after the reaction.
-
Performance: Polymerization in THF can be well-controlled, yielding polypeptides with defined molecular weights.[5][7] The lower polarity compared to DMF may influence the secondary structure of the forming polypeptide, which in turn can affect the polymerization kinetics.
-
Considerations: The solubility of higher molecular weight poly(L-valine) in THF can be limited, potentially leading to precipitation and a broader molecular weight distribution.
Dioxane:
-
Advantages: A moderately polar aprotic solvent that has been historically used for NCA polymerization.
-
Performance: Similar to THF, it can provide a controlled polymerization environment. However, the polymerization rate in dioxane may differ from that in THF or DMF due to its unique solvent properties.[8]
-
Considerations: Dioxane is a suspected carcinogen and has a higher boiling point than THF, making its removal more energy-intensive.
Table 1: Anticipated Performance of (S)-4-Isobutyloxazolidine-2,5-dione in Polar Aprotic Solvents
| Solvent | Reaction Rate | Expected Yield | Polydispersity Index (PDI) | Stereochemical Integrity | Solubility Considerations |
| DMF | Moderate to Fast | High | Low (typically < 1.2) | Generally High | Excellent for monomer and polymer |
| THF | Moderate | High | Low to Moderate | Generally High | Good for monomer; polymer may precipitate at high MW |
| Dioxane | Moderate | High | Low to Moderate | Generally High | Good for monomer; polymer may precipitate at high MW |
Note: The data in this table is a qualitative summary based on general principles of NCA polymerization and may vary depending on the specific reaction conditions (initiator, temperature, concentration).
Other Solvent Systems:
-
Chlorinated Solvents (e.g., Dichloromethane - DCM): These low-polarity solvents can promote a "cooperative covalent polymerization" for some NCAs, leading to accelerated reaction rates.[1][2] However, the solubility of the growing polypeptide chain can be a significant issue.
-
Acetonitrile (ACN): While a polar aprotic solvent, polymerization of some NCAs in acetonitrile has been observed to stop at low conversions due to polymer precipitation.[3]
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents are generally avoided in traditional NCA polymerization as they can act as initiators and lead to uncontrolled polymerization and low molecular weight products. However, recent research has explored water-assisted polymerization under specific conditions.
Experimental Protocols
To ensure reproducibility and enable accurate comparison, standardized experimental protocols are essential.
General Protocol for Ring-Opening Polymerization of L-Valine-NCA
This protocol outlines a typical procedure for the primary amine-initiated ROP of Val-NCA.
Materials:
-
L-Valine N-carboxyanhydride (Val-NCA)
-
Anhydrous solvent (e.g., DMF, THF)
-
Primary amine initiator (e.g., n-hexylamine)
-
Inert gas (Nitrogen or Argon)
-
Precipitating solvent (e.g., diethyl ether)
Procedure:
-
Monomer and Solvent Preparation: Dry the Val-NCA under vacuum. Ensure the solvent is anhydrous by appropriate drying techniques.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the desired amount of Val-NCA in the anhydrous solvent.
-
Initiation: Add the primary amine initiator via syringe. The monomer-to-initiator ratio will determine the target degree of polymerization.
-
Polymerization: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by FT-IR spectroscopy (disappearance of the anhydride peaks at ~1850 and 1780 cm⁻¹) or by taking aliquots for analysis.
-
Termination and Precipitation: Once the reaction is complete, precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent like diethyl ether.
-
Isolation and Drying: Collect the precipitated poly(L-valine) by filtration or centrifugation, wash with the precipitating solvent, and dry under vacuum.
Benchmarking Against Alternative Methodologies
While the ROP of Val-NCA is a powerful method for producing poly(L-valine), other techniques are established for the asymmetric synthesis of valine derivatives or for incorporating valine into a peptide sequence. These methods often rely on chiral auxiliaries.
Evans Asymmetric Aldol Reaction
The Evans auxiliary, a chiral oxazolidinone, is widely used for stereoselective aldol reactions.[9] To synthesize a valine derivative, an N-acyloxazolidinone can be enolized and reacted with an electrophile.
-
Advantages: High diastereoselectivity is often achieved, and the chiral auxiliary can be recovered. This method is well-established and has a broad substrate scope.[8]
-
Disadvantages: This is a multi-step process for a single amino acid derivative and is not suitable for polymerization. It is more applicable to the synthesis of small molecules or specific peptide fragments.
-
Solvent Choice: The enolization and alkylation steps are typically performed in aprotic solvents like THF at low temperatures to ensure high stereoselectivity.[10]
Schöllkopf Bis-Lactim Ether Method
This method utilizes a chiral auxiliary derived from valine to synthesize other non-proteinogenic amino acids with high enantiopurity.[1][11]
-
Advantages: Excellent stereocontrol is achieved due to the steric hindrance of the isopropyl group of the valine auxiliary.[11][12]
-
Disadvantages: Similar to the Evans method, this is a stoichiometric approach for synthesizing single amino acid derivatives and not a polymerization technique. The atom economy is also a consideration.[11]
-
Solvent Choice: The key metalation and alkylation steps are performed in aprotic solvents like THF at low temperatures.[13]
Conclusion
The performance of (S)-4-Isobutyloxazolidine-2,5-dione (L-Valine N-carboxyanhydride) in ring-opening polymerization is highly dependent on the chosen solvent system. Polar aprotic solvents like DMF and THF are generally preferred for achieving controlled polymerization with high yields and good stereochemical integrity, although solubility of the resulting poly(L-valine) can be a limiting factor, especially in less polar solvents. While alternative methods using chiral auxiliaries like the Evans and Schöllkopf systems provide excellent stereocontrol for the synthesis of single valine derivatives, the ROP of Val-NCA remains the most direct and efficient route for the production of high molecular weight poly(L-valine). The selection of the optimal solvent and synthetic strategy will ultimately depend on the desired properties of the final polypeptide and the specific requirements of the research or drug development application.
References
-
Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. [Link]
-
Environmentally-friendly polypeptide synthesis. Advanced Science News. [Link]
-
Asymmetric Syntheses via Heterocyclic Intermediates; XV 1 . Enantioselective Synthesis of (R)-(-)-β-Hydroxyvaline using L,-Valine or (S)-O,O-Dimethyl-α-methyldopa as Chiral Auxiliary Reagents. Scilit. [Link]
-
An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2R)- and (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine. ACS Publications. [Link]
-
Single-Center Trifunctional Organocatalyst Enables Fast and Controlled Polymerization on N-Carboxyanhydride. PMC. [Link]
-
Strategies to fabricate polypeptide-based structures via ring-opening polymerization of N-carboxyanhydrides. Researchers at Universidad San Sebastián. [Link]
-
Schöllkopf method. Wikipedia. [Link]
-
An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2 R )- and (2 S ) - 2,5Dihydro3,6-dimethoxy-2-isopropylpyrazine. ResearchGate. [Link]
-
Accelerated and controlled polymerization of N-carboxyanhydrides catalyzed by acids. ChemRxiv. [Link]
-
Asymmetric-Synthesis. Unknown Source. [Link]
-
Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online. [Link]
-
Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. PMC. [Link]
-
Recent Advances and Future Perspectives of Synthetic Polypeptides from N-Carboxyanhydrides. Illinois Experts. [Link]
-
Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. ChemRxiv. [Link]
-
Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique. [Link]
-
Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. ACS Publications. [Link]
-
Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. Cheng Research Group - Illinois. [Link]
-
Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. MPG.PuRe. [Link]
-
Amino acid NCA polymerization: A century of misconceptions. ResearchGate. [Link]
-
A controlled and versatile NCA polymerization method for the synthesis of polypeptides. Unknown Source. [Link]
-
Polymerization of α‐amino acid N‐carboxy anhydrides. III. Mechanism of polymerization of L‐ and DL‐alanine NCA in acetonitrile. Scilit. [Link]
-
Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. ACS Publications. [Link]
-
Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. ResearchGate. [Link]
-
Polymerization of N‑Carboxyanhydride in Cosolvents: The Balance between the Polymerization Rate and Molecular Weight Control. Figshare. [Link]
-
Conformation of High-Molecular-Weight poly(L-valine) in Solid State. PubMed. [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
-
Conformation of high-molecular-weight poly(L-valine) in solid state. PMC. [Link]
-
Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers. [Link]
-
α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations:. PMC Isochem. [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC. [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
Solid Phase and Stability Investigation of a Co-Crystal in the l-Valine/l-Leucine System. MDPI. [Link]
- A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene.
-
Determination of l -Valine Solubility in 12 Monosolvent Systems at Multiple Temperatures from 283.15 to 323.15 K. ResearchGate. [Link]
-
Measurement and Correlation of Solubility of L-Valine in Water plus (Ethanol, N,N-Dimethylformamide, Acetone, Isopropyl Alcohol) from 293.15 K to 343.15 K. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 5. Single-Center Trifunctional Organocatalyst Enables Fast and Controlled Polymerization on N-Carboxyanhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.mpg.de [pure.mpg.de]
- 7. mdpi.com [mdpi.com]
- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Comparative Guide: Solution-Phase vs. Solid-Support NCA Polymerization
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Technical Context
Synthetic polypeptides are emerging as critical modalities in drug delivery, mimicking natural proteins while offering tunable biodegradability. The synthesis of these materials relies predominantly on the Ring-Opening Polymerization (ROP) of
While Solution-Phase ROP remains the industry standard for generating high-molecular-weight (Mw) polymers, Solid-Support Surface-Initiated ROP (SI-ROP) —often termed "Grafting-From"—has gained traction for generating hybrid materials and simplifying purification.
This guide objectively compares these two methodologies, analyzing kinetics, control over polydispersity (PDI), and scalability. It moves beyond standard protocols to explain the why behind the chemistry, supported by self-validating workflows and authoritative references.
Mechanistic Distinction: Homogeneous vs. Heterogeneous Kinetics
The fundamental difference lies in the mobility of the propagating species.
Solution-Phase (Homogeneous)
-
Mechanism: Typically follows the Normal Amine Mechanism (NAM) .[1][2] The initiator (primary amine) attacks the C-5 carbonyl of the NCA ring.
-
Kinetics: In ideal conditions (e.g., using LiHMDS or transition metal initiators), the reaction is first-order with respect to monomer. All chain ends are accessible, leading to "living" characteristics and narrow PDI (
). -
Challenge: extremely sensitive to moisture.[1][3] Water acts as a nucleophile, initiating new chains and broadening PDI.
Solid-Support (Heterogeneous / Surface-Initiated)
-
Mechanism: An initiator (usually an amine) is covalently tethered to a solid substrate (resin bead, silica particle). The NCA monomer diffuses to the surface to react.
-
Kinetics: Diffusion-controlled. As the polymer brush grows, steric crowding at the surface ("brush regime") hinders monomer access to the active chain ends.
-
Consequence: This often results in broader PDIs and "chain death" due to steric termination, limiting the maximum achievable Mw compared to solution phase.
Critical Performance Comparison
| Feature | Solution-Phase (LiHMDS / Amine) | Solid-Support (SI-ROP) |
| PDI Control | Superior (< 1.1 with LiHMDS) | Moderate (1.2 – 1.5 typical) |
| Max Mw | High (> 100 kDa achievable) | Limited (Steric crowding limits growth) |
| Reaction Speed | Fast (Minutes to Hours) | Slow (Hours to Days due to diffusion) |
| Purification | Requires precipitation/dialysis | Excellent (Simple filtration/washing) |
| Scalability | High (Kg scale possible) | Low (Limited by resin loading capacity) |
| Moisture Sensitivity | High (Requires Glovebox/Schlenk) | Moderate (Resin can scavenge some impurities) |
| Application | Bulk polypeptide drug substance | Hybrid materials, Peptide-Resin conjugates |
Decision Logic: Selecting the Right Method
Figure 1: Decision matrix for selecting polymerization methodology based on target application.
Validated Experimental Protocols
Protocol A: Solution-Phase Polymerization (LiHMDS-Mediated)
Rationale: This modern method utilizes Lithium Hexamethyldisilazide (LiHMDS) to enable rapid, open-vessel polymerization with strict Mw control, overcoming the slow kinetics of traditional amine initiation.[4]
Materials:
-
Monomer:
-Benzyl-L-Glutamate NCA (BLG-NCA), recrystallized 3x. -
Initiator: LiHMDS (1.0 M in THF).
-
Solvent: Anhydrous THF (purified via alumina column).
Workflow:
-
Preparation: In a glovebox (or under N2 flow), dissolve BLG-NCA (263 mg, 1.0 mmol) in anhydrous THF (10 mL).
-
Initiation: Add LiHMDS solution (e.g., 20
L for 50:1 monomer:initiator ratio) rapidly under vigorous stirring. -
Reaction: The solution will turn clear to slightly viscous. Reaction is typically complete within 5–30 minutes (monitor CO2 evolution cessation).
-
Quenching: Add 1N HCl/Methanol (0.5 mL) to terminate active chain ends.
-
Purification: Pour reaction mixture into excess cold diethyl ether (100 mL) to precipitate the polymer. Centrifuge and dry under vacuum.
-
Validation:
H NMR should show broad peaks for the polymer backbone ( -CH) and disappearance of sharp NCA ring peaks ( 6-7 ppm).
Protocol B: Solid-Support Surface-Initiated Polymerization
Rationale: Uses a "Grafting-From" approach on Wang resin. This protocol is ideal for creating peptide-polymer hybrids where purification of the intermediate is difficult.
Materials:
-
Support: Wang Resin functionalized with a primary amine linker (loading ~0.5 mmol/g).
-
Monomer: BLG-NCA (excess, typically 10-20 eq).
-
Solvent: Anhydrous DMF (Dipolar aprotic solvents swell resins better than THF).
Workflow:
-
Resin Swelling: Place amine-functionalized resin (100 mg) in a reaction vessel. Add anhydrous DMF (3 mL) and shake for 30 mins to fully swell beads (Critical for diffusion).
-
Monomer Addition: Dissolve BLG-NCA (10 equivalents relative to resin amine groups) in DMF (2 mL). Add to the resin slurry.
-
Polymerization: Agitate gently at Room Temperature for 24–48 hours .
-
Note: Kinetics are much slower. Vigorous stirring can grind resin; use a shaker.
-
-
Washing (Purification): Filter the resin. Wash 3x with DMF (removes unreacted monomer), 3x with DCM, and 3x with Methanol.
-
Self-Validation: The filtrate can be analyzed by IR; absence of NCA peaks (1780, 1850 cm
) in the final wash confirms monomer removal.
-
-
Cleavage (Optional): If free polymer is desired, treat resin with 95% TFA/H2O to cleave the linker. Precipitate filtrate in ether.
Mechanistic Visualization
Figure 2: Mechanistic contrast showing the diffusion-limited nature of solid-support polymerization versus the unrestricted growth in solution.
References
-
Lu, H., & Cheng, J. (2007).
-Amino Acid N-Carboxyanhydrides.[5] Journal of the American Chemical Society.[5] Link -
Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science. Link
-
Dimitrov, I., & Schlaad, H. (2003). Synthesis of Nearly Monodisperse Polystyrene-Polypeptide Block Copolymers via Polymerisation of N-Carboxyanhydrides.[5] Chemical Communications.[5] Link
-
Yuan, J., et al. (2024). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Nature Protocols. Link
-
Heise, A., et al. (2010). Surface Initiated N-carboxyanhydride Ring Opening Polymerization: Designing Nanohybrids for Biomedical Applications. Dublin City University Repository. Link
Sources
- 1. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
Comprehensive Performance Guide: (4S)-4-isobutyl-1,3-oxazolidine-2,5-dione (L-Leucine NCA) in Polypeptide Synthesis
(4S)-4-isobutyl-1,3-oxazolidine-2,5-dione , universally referred to as L-Leucine N-carboxyanhydride (L-Leu NCA) , is a highly reactive monomer utilized for the synthesis of poly(L-leucine) and advanced block copolypeptides. For researchers developing polymeric micelles, antimicrobial peptides, and shear-thinning hydrogels, mastering the ring-opening polymerization (ROP) of L-Leu NCA is non-negotiable.
This guide objectively evaluates L-Leu NCA's performance against alternative synthesis methods, details the causality behind specific mechanistic choices, and provides self-validating experimental protocols to ensure high-fidelity polymerization.
Mechanistic Causality: Initiation Pathways and PDI Control
The architectural outcome of L-Leu NCA polymerization is entirely dictated by the choice of initiator. Understanding the divergent pathways is critical for controlling the Polydispersity Index (PDI) and achieving predictable molecular weights. According to, the reaction proceeds via two primary mechanisms:
-
Normal Amine Mechanism (NAM) : Initiated by primary amines (e.g., n-hexylamine). The amine acts as a nucleophile, directly attacking the C5 carbonyl of the NCA ring. This pathway minimizes side reactions, yielding a controlled, "living" polymerization with a low PDI (< 1.2). 1[1] confirms that primary amines are preferred for stringent control.
-
Activated Monomer Mechanism (AMM) : Initiated by strong bases or tertiary amines. Instead of a nucleophilic attack, the base deprotonates the nitrogen (N3) of the NCA, creating an activated NCA anion. This anion attacks another monomer, leading to rapid but poorly controlled propagation and a broad molecular weight distribution (PDI > 1.5).
Figure 1: Divergent ROP mechanisms of L-Leu NCA based on initiator selection.
Performance Comparison: L-Leu NCA ROP vs. Alternatives
When designing a synthetic route for poly(L-leucine) segments, researchers must evaluate NCA ROP against traditional Solid-Phase Peptide Synthesis (SPPS). While SPPS offers absolute sequence control, it suffers from severe limitations in scalability and maximum achievable molecular weight.
Table 1: Quantitative Performance Comparison of Polypeptide Synthesis Methods
| Synthesis Method | Mechanism | Max Molecular Weight | Scalability | Sequence Control | Polydispersity (PDI) |
| L-Leu NCA ROP (Primary Amine) | Chain-growth | > 100 kDa | High (Kilogram) | Statistical / Block | 1.05 – 1.20 |
| L-Leu NCA ROP (Tertiary Amine) | Activated Monomer | Variable | High (Kilogram) | Statistical | > 1.50 |
| Solid-Phase Peptide Synthesis (SPPS) | Step-growth | < 10 kDa | Low (Gram) | Absolute | 1.0 (Monodisperse) |
Self-Validating Experimental Protocols
The synthesis of L-Leu NCA has historically been plagued by moisture sensitivity and HCl-induced decomposition. A modern, robust methodology utilizes epoxides as acid scavengers. As detailed in2[2], this prevents the acid-catalyzed degradation of the NCA monomer, ensuring high purity for subsequent ROP.
Protocol A: Moisture-Tolerant Synthesis of L-Leucine NCA
Causality Check: The addition of propylene oxide irreversibly consumes the HCl byproduct generated by triphosgene. This prevents the formation of hydrochlorate salts that would otherwise act as uncontrolled initiators during polymerization.
-
Preparation : Suspend L-Leucine (80 mmol) in 110 mL of anhydrous THF containing 3 Å molecular sieves.
-
Scavenger Addition : Add propylene oxide (24 mL) to the suspension.
-
Phosgenation : Dissolve triphosgene (40 mmol) in 20 mL of THF. Add this solution dropwise to the L-Leucine suspension at 0–5 °C under an inert Nitrogen atmosphere.
-
Reaction Monitoring (Self-Validation) : Stir the mixture at 40–50 °C. The reaction is complete only when the opaque suspension transitions to an optically clear solution, indicating the complete conversion of insoluble amino acid to soluble NCA.
-
Purification : Concentrate under reduced pressure. Precipitate the crude NCA into anhydrous hexane, then recrystallize twice from anhydrous ethyl acetate/hexane to yield highly pure, white crystals.
Protocol B: Controlled Ring-Opening Polymerization (ROP)
Causality Check: Conducting the reaction in a highly polar, anhydrous solvent (DMF) stabilizes the propagating chain end, while the primary amine ensures the reaction strictly follows the Normal Amine Mechanism.
-
Initiation : In a glovebox, dissolve purified L-Leu NCA in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1 M.
-
Catalysis : Add a precise volume of n-hexylamine based on the target degree of polymerization (e.g., [NCA]/[Initiator] = 100).
-
Propagation & Monitoring (Self-Validation) : Seal the vessel and stir at 20–25 °C. Validate the reaction progress using FTIR spectroscopy. The polymerization is complete when the characteristic NCA anhydride stretching bands at ~1850 cm⁻¹ and 1780 cm⁻¹ completely disappear.
-
Termination : Precipitate the resulting poly(L-leucine) into an excess of anhydrous diethyl ether. Collect via centrifugation and dry under vacuum.
Advanced Applications: Self-Assembly and Drug Delivery
The highly hydrophobic nature of poly(L-leucine), which naturally adopts a rigid α-helical conformation, makes it an exceptional building block for advanced materials.
Recent advancements have leveraged L-Leu NCA to synthesize star-shaped amphiphilic polypeptides. By copolymerizing L-Leucine with L-Lysine via ROP, researchers have successfully developed core-shell structures that self-assemble into pH-responsive supramolecular hydrogels. These materials exhibit unique shear-thinning properties, making them highly suitable for injectable drug delivery systems and regenerative medicine, as outlined in3[3]. Furthermore, PEG-b-PLeu block copolymers are routinely used to form polymeric micelles capable of encapsulating and shielding magnetic iron oxide nanoparticles from immune clearance.
References
- Source: mdpi.
- Source: pku.edu.cn (Nature Communications)
- Strategies to control the polydispersity of poly(L-leucine)
- Source: acs.org (ACS Polymers Au)
Sources
Safety Operating Guide
Personal protective equipment for handling (S)-4-Butyloxazolidine-2,5-dione
Here is the comprehensive safety, operational, and logistical guide for handling (S)-4-Butyloxazolidine-2,5-dione.
Executive Summary & Chemical Hazard Profile
(S)-4-Butyloxazolidine-2,5-dione (CAS: 29774-90-1)[1], widely known in peptide chemistry as L-Norleucine N-carboxyanhydride (L-Nle-NCA) , is a highly reactive electrophilic monomer. It is primarily utilized in the ring-opening polymerization (ROP) to synthesize well-defined synthetic polypeptides[2][3].
As a Senior Application Scientist, I must emphasize that handling α-amino acid NCAs requires strict environmental controls. The fundamental hazard of L-Nle-NCA is its extreme sensitivity to nucleophiles—specifically atmospheric moisture and biological amines[4].
-
The Pressure Hazard (Hydrolysis): When exposed to water, the NCA ring undergoes rapid hydrolysis, irreversibly releasing carbon dioxide (CO₂) gas and yielding the parent amino acid (L-Norleucine)[4]. If this occurs inside a sealed storage vial, the continuous CO₂ evolution will generate immense internal pressure, leading to catastrophic container rupture.
-
The Toxicity Hazard (Sensitization & Impurities): NCAs act as potent electrophiles that can covalently bind to amine nucleophiles in human skin or the respiratory tract, causing severe sensitization. Furthermore, because NCAs are typically synthesized utilizing phosgene or triphosgene, trace amounts of these highly toxic, corrosive precursors or hydrochloric acid (HCl) may remain if the monomer is not rigorously purified[5].
Logical Relationship: Hazard Causality
Logical relationship of L-Nle-NCA exposure hazards and resulting chemical causality.
Physicochemical & Operational Parameters
To ensure reproducibility and safety, all quantitative handling parameters have been summarized below. Deviating from these thresholds compromises both the integrity of the monomer and the safety of the operator.
| Parameter | Value / Threshold | Operational Rationale |
| CAS Number | 29774-90-1 | Verified chemical identification for L-Nle-NCA[1]. |
| Storage Temperature | -20 °C | Prevents spontaneous thermal polymerization and degradation over time. |
| Storage Atmosphere | Argon or Nitrogen | Displaces moisture to prevent hydrolysis and subsequent CO₂ pressurization. |
| Glovebox H₂O Limit | < 1 ppm | Essential for maintaining monomer stability during weighing and transfer. |
| Glovebox O₂ Limit | < 1 ppm | Minimizes oxidative side reactions during the ROP process. |
| Waste Quench Time | 12 - 24 hours | Ensures complete hydrolysis of unreacted NCA before final waste consolidation. |
Required Personal Protective Equipment (PPE)
Do not treat L-Nle-NCA as a standard organic powder. The PPE protocol must reflect its reactivity profile:
-
Double Nitrile Gloves (Minimum 8 mil total thickness):
-
Causality: The primary hazard is skin sensitization via covalent bonding of the NCA to epidermal proteins. Double gloving provides a fail-safe against micro-tears and protects against trace phosgene impurities[5].
-
-
Safety Goggles & Polycarbonate Face Shield:
-
Causality: Essential when removing the sealed vial from the freezer. If moisture has compromised the seal during storage, the vial may be highly pressurized with CO₂ and could burst upon handling[4].
-
-
Flame-Resistant (FR) or Heavy Chemical Lab Coat:
-
Causality: Provides a barrier against the anhydrous solvents (e.g., DMF, THF) and primary amine initiators used during the polymerization phase[2].
-
-
Respiratory Protection:
-
Causality: L-Nle-NCA must never be handled on an open bench. It must be manipulated inside a glovebox. If an emergency spill occurs outside a controlled environment, a NIOSH-approved respirator with organic vapor/acid gas cartridges is mandatory due to the risk of trace phosgene inhalation[5].
-
Step-by-Step Operational Workflow
To maintain a self-validating safety system, follow this exact procedural methodology for handling and polymerizing L-Nle-NCA.
Step 1: Thermal Equilibration (Crucial Step) Remove the sealed secondary container from the -20 °C freezer and place it immediately into a vacuum desiccator. Allow it to warm to room temperature for at least 1 hour.
-
Causality: Opening a cold vial exposes the interior to ambient air, causing immediate condensation of atmospheric moisture onto the chemical. This triggers hydrolysis, ruining the reagent and creating a pressure hazard[4].
Step 2: Antechamber Transfer Transfer the room-temperature vial into the glovebox antechamber. Perform three consecutive vacuum/argon purge cycles.
-
Causality: This removes ambient oxygen and moisture from the vial's exterior before it enters the high-purity environment.
Step 3: Preparation & Dissolution Inside the glovebox (H₂O < 1 ppm), carefully unseal the vial. Weigh the required mass of L-Nle-NCA and dissolve it in anhydrous, amine-free solvent (typically N,N-dimethylformamide or tetrahydrofuran)[3].
Step 4: Ring-Opening Polymerization (ROP) Introduce the primary amine initiator to the solution to trigger the ROP[2]. Monitor the reaction; CO₂ bubbles will evolve as the polymerization proceeds.
Step 5: Post-Reaction Quenching Do not remove unreacted NCA or contaminated glassware from the glovebox without quenching. Rinse all spatulas, vials, and glassware with a mild aqueous base (e.g., 1M NaHCO₃) to force the hydrolysis of residual NCA into benign L-Norleucine and CO₂.
Operational Workflow Diagram
Step-by-step operational and disposal workflow for L-Nle-NCA.
Emergency & Disposal Plans
Spills Inside the Glovebox:
-
Wipe the powder with a Kimwipe soaked in an anhydrous solvent (e.g., THF) to dissolve the NCA.
-
Follow up with a wipe soaked in a mildly basic aqueous solution to hydrolyze the residue.
-
Place the wipes in a waste beaker, allow them to vent, and remove them via the antechamber.
Spills Outside the Glovebox:
-
Evacuate the immediate area if trace phosgene odors (musty hay smell) are detected.
-
Don a respirator, double gloves, and face shield.
-
Cover the spilled powder with a solid mild base (e.g., sodium bicarbonate).
-
Lightly moisten the powder with water to initiate hydrolysis.
-
Sweep the neutralized slurry into a ventilated waste container.
The "Quench and Vent" Disposal Protocol: Never seal unquenched NCA waste in a standard hazardous waste bottle. The continuous release of CO₂ from hydrolysis will create a "bottle bomb."
-
Transfer all NCA-containing waste to a beaker inside a fume hood.
-
Add 1M NaHCO₃ or 1M NaOH to fully submerge the waste.
-
Stir loosely covered (unsealed) for 12 to 24 hours until all CO₂ bubbling ceases.
-
Once fully hydrolyzed, the solution can be safely transferred to standard aqueous/organic waste streams.
References
- Title: UCLA Electronic Theses and Dissertations - eScholarship.
- Title: Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides Source: ResearchGate URL
- Title: Polypeptide-based materials prepared by ring-opening polymerisation of anionic-based α-amino acid N-carboxyanhydrides Source: UPC Commons URL
- Title: Facile Synthesis of Helical Multiblock Copolypeptides: Minimal Side Reactions with Accelerated Polymerization of N-Carboxyanhydrides Source: ACS Macro Letters URL
- Title: SY225304, Product Search, AccelaChem Source: AccelaChem URL
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
